Technical Documentation Center

4-amino-2-(ethylsulfamoyl)-N,N-dimethylbenzamide Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-amino-2-(ethylsulfamoyl)-N,N-dimethylbenzamide
  • CAS: 1803593-73-8

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Chemical Structure Analysis of 4-amino-2-(ethylsulfamoyl)-N,N-dimethylbenzamide

Abstract This technical guide provides a comprehensive framework for the chemical structure analysis of 4-amino-2-(ethylsulfamoyl)-N,N-dimethylbenzamide, a molecule integrating a 4-aminobenzamide core with an ethylsulfam...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for the chemical structure analysis of 4-amino-2-(ethylsulfamoyl)-N,N-dimethylbenzamide, a molecule integrating a 4-aminobenzamide core with an ethylsulfamoyl substituent. In the absence of direct experimental data for this specific compound, this document leverages established analytical principles and data from structurally analogous compounds to propose a robust analytical workflow. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth methodologies for structural elucidation and purity assessment. We will delve into the rationale behind the selection of various analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) spectroscopy, and High-Performance Liquid Chromatography (HPLC). Each section is designed to provide not only procedural steps but also the underlying scientific reasoning, ensuring a self-validating analytical approach.

Introduction: Understanding the Structural Landscape

4-amino-2-(ethylsulfamoyl)-N,N-dimethylbenzamide is a complex aromatic compound characterized by three key functional moieties: a 1,2,4-trisubstituted benzene ring, a tertiary benzamide, and a secondary sulfonamide. The interplay of these groups dictates the molecule's chemical and physical properties, as well as its potential pharmacological activity. The primary amino group and the sulfonamide moiety are known to be important pharmacophores in various drug classes. A thorough structural analysis is therefore paramount for its identification, purity assessment, and to understand its behavior in biological systems.

This guide will systematically explore the analytical techniques best suited for unequivocally determining the structure of this molecule. Our approach is grounded in the principles of spectroscopic and chromatographic analysis, providing a pathway to a complete and confident structural assignment.

Spectroscopic Characterization: Deciphering the Molecular Signature

Spectroscopic techniques are the cornerstone of chemical structure elucidation, providing a detailed picture of the molecular framework and the connectivity of atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy is arguably the most powerful tool for the unambiguous structural determination of organic molecules in solution.[1] For 4-amino-2-(ethylsulfamoyl)-N,N-dimethylbenzamide, both ¹H and ¹³C NMR will provide critical information.

2.1.1. ¹H NMR Spectroscopy: Mapping the Proton Environment

The ¹H NMR spectrum will reveal the number of different types of protons and their neighboring environments.

  • Aromatic Protons: The trisubstituted benzene ring will exhibit a characteristic splitting pattern. Based on the substitution pattern, we would expect three distinct aromatic proton signals. Their chemical shifts and coupling constants (J-values) will be crucial in confirming the 1,2,4-substitution pattern.

  • Ethyl Group Protons: The ethyl group of the ethylsulfamoyl moiety will present as a quartet for the methylene (-CH₂-) protons and a triplet for the methyl (-CH₃) protons, a classic ethyl spin system.

  • Amine and Amide Protons: The primary amine (-NH₂) protons will likely appear as a broad singlet. The N,N-dimethyl group on the benzamide will give a sharp singlet, integrating to six protons. The proton on the sulfonamide nitrogen (-NH-) will also likely be a singlet, and its chemical shift may be concentration-dependent.

Table 1: Predicted ¹H NMR Chemical Shifts for 4-amino-2-(ethylsulfamoyl)-N,N-dimethylbenzamide

Proton Type Predicted Chemical Shift (δ, ppm) Multiplicity Integration
Aromatic-H6.5 - 8.0Multiplet3H
-NH₂ (Amine)4.0 - 5.5Broad Singlet2H
-CH₂- (Ethyl)3.0 - 3.5Quartet2H
-CH₃ (Ethyl)1.0 - 1.5Triplet3H
-N(CH₃)₂ (Amide)2.8 - 3.2Singlet6H
-SO₂NH-7.0 - 8.0Singlet1H

2.1.2. ¹³C NMR Spectroscopy: Probing the Carbon Skeleton

The proton-decoupled ¹³C NMR spectrum will show a signal for each unique carbon atom.

  • Carbonyl Carbon: The amide carbonyl carbon will have a characteristic downfield chemical shift, typically in the range of 165-175 ppm.[1]

  • Aromatic Carbons: Six distinct signals are expected for the aromatic carbons, with their chemical shifts influenced by the attached substituents.

  • Aliphatic Carbons: The ethyl group carbons and the N,N-dimethyl carbons will appear in the upfield region of the spectrum.

Experimental Protocol: NMR Sample Preparation

  • Solvent Selection: Choose a deuterated solvent that fully dissolves the compound, such as DMSO-d₆ or CDCl₃. DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for observing exchangeable protons like those on amines and amides.[1]

  • Sample Preparation: Accurately weigh approximately 5-10 mg of the sample and dissolve it in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.

  • Data Acquisition: Acquire ¹H, ¹³C, and, if necessary, 2D NMR spectra (e.g., COSY, HSQC, HMBC) on a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve good signal dispersion.

Causality in Experimental Choices: The choice of a high-field NMR instrument is crucial for resolving complex spin systems, which is anticipated for the aromatic region of this molecule. 2D NMR experiments are invaluable for definitively assigning proton and carbon signals by revealing their correlations.

Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight and valuable structural information through fragmentation analysis. Electrospray ionization (ESI) is a suitable soft ionization technique for this polar molecule.

2.2.1. High-Resolution Mass Spectrometry (HRMS):

HRMS will provide the accurate mass of the molecular ion, allowing for the determination of the elemental composition and confirming the molecular formula.

2.2.2. Tandem Mass Spectrometry (MS/MS):

MS/MS analysis will induce fragmentation of the protonated molecule [M+H]⁺, providing insights into the connectivity of the functional groups. Key fragmentation pathways for aromatic sulfonamides often involve the loss of SO₂.[2][3]

Table 2: Predicted Mass Spectrometry Data for 4-amino-2-(ethylsulfamoyl)-N,N-dimethylbenzamide

m/z (Predicted) Assignment
288.12[M+H]⁺ (Monoisotopic)
224.11[M+H - SO₂]⁺
148.09[C₉H₁₂N₂O]⁺

Experimental Protocol: LC-MS Analysis

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Chromatographic Separation: Inject the sample into an HPLC system coupled to the mass spectrometer. A C18 reversed-phase column is typically used for such compounds.[4]

  • Mass Spectrometric Detection: Acquire data in both full scan mode to detect the molecular ion and in product ion scan mode (MS/MS) to obtain fragmentation data. Positive ion mode is generally preferred for sulfonamides as they are readily protonated.[4]

Logical Workflow for Structural Elucidation using NMR and MS Data

A Acquire 1D & 2D NMR Data B Assign Proton and Carbon Signals A->B Analyze Chemical Shifts, Integrations, and Multiplicities C Determine Connectivity via COSY, HSQC, HMBC B->C Correlate Proton and Carbon Signals F Propose and Verify Final Structure C->F D Confirm Molecular Formula with HRMS D->F E Analyze Fragmentation Pattern from MS/MS E->F

Caption: Workflow for structural elucidation using NMR and MS.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and simple technique to confirm the presence of key functional groups.

Table 3: Predicted IR Absorption Bands for 4-amino-2-(ethylsulfamoyl)-N,N-dimethylbenzamide

Wavenumber (cm⁻¹) Vibration Functional Group
3450 - 3200N-H StretchPrimary Amine, Sulfonamide
1650 - 1630C=O StretchTertiary Amide
1350 - 1310Asymmetric SO₂ StretchSulfonamide
1170 - 1150Symmetric SO₂ StretchSulfonamide

Experimental Protocol: IR Spectroscopy

  • Sample Preparation: For a solid sample, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

Chromatographic Analysis: Purity and Quantification

High-Performance Liquid Chromatography (HPLC) is the method of choice for assessing the purity of the compound and for quantitative analysis.

Reversed-Phase HPLC with UV Detection

A reversed-phase HPLC method using a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium formate or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is a common starting point for the analysis of sulfonamides and aromatic amines.[5][6] UV detection is suitable due to the presence of the aromatic chromophore.

Experimental Protocol: HPLC Method Development

  • Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient elution starting with a higher proportion of aqueous phase and increasing the organic phase is often effective. For example, a gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength of maximum absorbance (determined by UV-Vis spectrophotometry, likely around 254-280 nm).

  • Injection Volume: 10-20 µL.

Self-Validating System in Chromatography: The robustness of the HPLC method should be established by assessing parameters such as linearity, precision, accuracy, and specificity according to ICH guidelines. This ensures the reliability of the purity assessment.

Experimental Workflow for HPLC Analysis

A Prepare Sample and Standard Solutions B Develop and Optimize HPLC Method A->B C Perform System Suitability Tests B->C D Analyze Samples and Standards C->D E Process Data and Calculate Purity D->E

Caption: Workflow for HPLC purity analysis.

Conclusion

The comprehensive structural analysis of 4-amino-2-(ethylsulfamoyl)-N,N-dimethylbenzamide requires a multi-technique approach. While this guide is built upon established principles for analogous structures, it provides a robust and scientifically sound workflow for any researcher or drug development professional tasked with characterizing this molecule. The synergistic use of NMR for detailed structural mapping, MS for molecular weight and fragmentation confirmation, IR for functional group identification, and HPLC for purity assessment will lead to an unambiguous and thorough understanding of this compound. Adherence to the detailed protocols and an understanding of the causality behind the experimental choices will ensure the generation of high-quality, reliable, and defensible analytical data.

References

  • Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. PubMed. [Link]

  • Reliable Determination of Sulfonamides in Water Using UHPLC Tandem Mass Spectrometry. Agilent. [Link]

  • Synthesis and Single Crystal Structures of N-Substituted Benzamides and Their Chemoselective Selenation/Reduction Derivatives. MDPI. [Link]

  • V-Substituted benzamides. Nmr spectroscopic study on substituted effects. Sabinet. [Link]

  • Study of the Fragmentation Pathways of Sulfonamides by High-resolution Mass Spectrometry: Application to their Detection in Plasma by Direct Infusion. Bentham Science. [Link]

  • Synthesis, Crystal Structure and Anti-Fatigue Effects of Some Benzamide Derivatives. PMC. [Link]

  • Characterization of Sulfonamides by Flow Injection and Liquid Chromatography–Electrospray Ionization-Mass Spectrometry after Online Photochemical Reaction. Oxford Academic. [Link]

  • Crystal Structure Studies on Some of Benzamide Ring Substituted Isoselenazolones and Symmetric Diaryl Monoselenides Derived from Benzamides. ResearchGate. [Link]

  • Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution. ACS Publications. [Link]

  • ¹⁷O NMR study of substituent effects in 4-substituted N-chlorobenzamides and comparison with 4-substituted benzamides: Sensitivity to ring substituents (ρ) reflects electronic and steric effects. Semantic Scholar. [Link]

  • Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. PubMed. [Link]

  • Synthesis and Single Crystal Structures of N-Substituted Benzamides and Their Chemoselective Selenation/Reduction Derivatives. PubMed. [Link]

  • ¹³C NMR of 4-Substituted N-[(Dimethylamino)Methyl]Benzamides. Taylor & Francis Online. [Link]

  • The Shapes of Sulfonamides: A Rotational Spectroscopy Study. MDPI. [Link]

  • The Shapes of Sulfonamides: A Rotational Spectroscopy Study. ResearchGate. [Link]

  • Chemical Properties of Benzamide, N,N-dimethyl- (CAS 611-74-5). Cheméo. [Link]

  • Oxidative Amidation of Benzaldehydes and Benzylamines with N-Substituted Formamides over Co/Al Hydrotalcite. MDPI. [Link]

  • Determination of nicotinamide and 4-aminobenzoic acid in pharmaceutical preparation by LC. PubMed. [Link]

  • n,n-Dimethylbenzamide. SpectraBase. [Link]

  • Rapid Analysis of Carcinogenic Aromatic Amines Using the ACQUITY UPLC H-Class SQD System With Empower 3 Software. Waters. [Link]

  • Analysis of sulfonamides. SlideShare. [Link]

  • Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences. [Link]

  • N,N-Dimethylbenzamide. PubChem. [Link]

  • ORGANONITROGEN PESTICIDES. CDC. [Link]

  • Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and. Agilent. [Link]

  • Determination of Unsulfonated Aromatic Amines in FD&C Yellow No. 5 and FD&C Yellow No. 6 by Liquid Chromatography–Triple Quadrupole Mass Spectrometry. ResearchGate. [Link]

  • Determination of Unsulfonated Aromatic Amines in FD&C Yellow No. 5 and FD&C Yellow No. 6 by Liquid Chromatography-Triple Quadrupole Mass Spectrometry. PubMed. [Link]

  • Synthesis of 4-Amino-N-[2 (diethylamino)Ethyl]Benzamide Tetraphenylborate Ion-Associate Complex: Characterization, Antibacterial and Computational Study. MDPI. [Link]

  • 4-amino-N,N-diethylbenzamide. PubChem. [Link]

  • BENZAMINE DERIVATIVES: SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL ACTIVITY STUDY. CyberLeninka. [Link]

  • Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. Agilent. [Link]

  • synthesis and characterization of 4-aminoantipyrine with 4-[n,n-bis(2-chloroethyl)amino]benzaldehyde. Medium. [Link]

  • Synthesis and fluorescent properties of new derivatives of 4-amino-7-nitrobenzofurazan. ARKAT USA. [Link]

Sources

Exploratory

A Comprehensive Technical Guide to the Physicochemical Characterization of 4-amino-2-(ethylsulfamoyl)-N,N-dimethylbenzamide

For Researchers, Scientists, and Drug Development Professionals Abstract: The journey from a novel chemical entity to a viable drug candidate is fundamentally reliant on a thorough understanding of its physicochemical pr...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract: The journey from a novel chemical entity to a viable drug candidate is fundamentally reliant on a thorough understanding of its physicochemical properties. These characteristics govern a molecule's behavior, from its synthesis and purification to its formulation, stability, and ultimately, its pharmacokinetic and pharmacodynamic profile. This guide provides a comprehensive framework for the complete physicochemical characterization of 4-amino-2-(ethylsulfamoyl)-N,N-dimethylbenzamide, a substituted benzamide with structural motifs of pharmacological interest. As this appears to be a novel or sparsely documented compound, this document serves as both a technical guide and a strategic workflow for researchers undertaking the analysis of new chemical entities. We will detail the causality behind experimental choices, provide self-validating protocols, and ground our recommendations in authoritative standards.

Introduction: Compound Profile and Strategic Importance

4-amino-2-(ethylsulfamoyl)-N,N-dimethylbenzamide belongs to the sulfonamide class of compounds, which includes a wide range of antibacterial, and diuretic drugs. Its core structure, a substituted benzamide, is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs. The combination of an aromatic amine, a sulfonamide, and an amide functional group suggests a complex acid-base profile, potential for varied solubility, and multiple points for metabolic interaction.

A full physicochemical profile is essential for:

  • Guiding Synthesis and Purification: Understanding properties like solubility and crystallinity allows for the optimization of reaction conditions and the development of efficient purification and isolation protocols.

  • Enabling Formulation Development: Data on solubility, stability, and solid-state form are critical for designing a dosage form (e.g., tablet, injectable) with adequate bioavailability and shelf-life.[1]

  • Predicting In Vivo Behavior: Properties such as lipophilicity (LogP) and ionization state (pKa) are key determinants of a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[2]

  • Regulatory Compliance: A complete characterization package is a non-negotiable component of any regulatory submission to agencies like the EMA or FDA.[3]

This guide will proceed by outlining the necessary experimental and analytical workflows required to build this critical data package from the ground up.

Core Physicochemical Properties: A Summary of Key Analytical Goals

The initial phase of characterization involves determining the fundamental properties of the molecule. The following table summarizes these critical parameters and the standard techniques used for their determination.

Physicochemical Property Significance in Drug Development Primary Analytical Technique(s)
Molecular Weight & Formula Confirms chemical identity and is fundamental for all stoichiometric calculations.High-Resolution Mass Spectrometry (HRMS)
Aqueous Solubility Directly impacts dissolution rate and bioavailability; crucial for formulation design.Shake-Flask Method (OECD 105), Potentiometry
Dissociation Constant (pKa) Determines the ionization state at physiological pH, affecting solubility, permeability, and receptor binding.Potentiometric Titration, UV-Vis Spectrophotometry
Partition Coefficient (LogP/LogD) Measures lipophilicity, which predicts membrane permeability and distribution in the body.Shake-Flask Method, HPLC Method (OECD 117)
Melting Point & Thermal Behavior Indicates purity and solid-state form (polymorphism); critical for manufacturing and stability.Differential Scanning Calorimetry (DSC)
Chemical Stability Determines degradation pathways and shelf-life under various conditions (pH, light, temperature).Stability-Indicating HPLC methods (ICH Q1A)
Purity & Impurity Profile Ensures safety and efficacy; required for regulatory approval.High-Performance Liquid Chromatography (HPLC), LC-MS

Experimental Protocols & Methodologies

As a Senior Application Scientist, it is imperative to not only perform experiments but to understand the rationale behind each step. The following sections provide detailed, self-validating protocols for characterizing 4-amino-2-(ethylsulfamoyl)-N,N-dimethylbenzamide.

Structural Confirmation: Mass Spectrometry and NMR

Before any other property is measured, the identity and structure of the synthesized compound must be unequivocally confirmed.

  • High-Resolution Mass Spectrometry (HRMS): Provides an exact mass measurement, allowing for the unambiguous determination of the elemental formula.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the atomic structure, connectivity, and chemical environment of all protons and carbons in the molecule, confirming the predicted structure.

Dissociation Constant (pKa) Determination

The pKa value reveals the pH at which the compound is 50% ionized. Given the presence of a basic aromatic amine and a potentially acidic sulfonamide proton, the molecule is likely to have at least two pKa values. Potentiometric titration is the gold-standard method for this determination.[4][5]

Protocol: Potentiometric Titration for pKa Determination [2][6]

  • System Calibration: Calibrate the potentiometer using standard aqueous buffers at pH 4, 7, and 10 to ensure accurate pH measurement.[2]

  • Sample Preparation: Prepare a ~1 mM solution of the compound in a suitable solvent system. For sparingly soluble compounds, a co-solvent like methanol may be used, but results must be extrapolated back to a fully aqueous environment.[7] Maintain a constant ionic strength using 0.15 M potassium chloride.[6]

  • Titration - Acidic pKa: Acidify the sample solution to ~pH 2 with 0.1 M HCl. Titrate by adding small, precise aliquots of 0.1 M NaOH, recording the pH after each addition has stabilized.[2]

  • Titration - Basic pKa: Basify a fresh sample solution to ~pH 12 with 0.1 M NaOH. Titrate by adding aliquots of 0.1 M HCl.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, which corresponds to the inflection point on the titration curve.[2] This point can be precisely identified by plotting the first derivative of the curve (dpH/dV).

Diagram: Workflow for pKa Determination

G cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis Calibrate Calibrate pH Meter (pH 4, 7, 10) PrepareSample Prepare 1mM Sample in 0.15M KCl Calibrate->PrepareSample TitrateAcid Titrate with NaOH (from pH 2 to 12) PrepareSample->TitrateAcid TitrateBase Titrate with HCl (from pH 12 to 2) PrepareSample->TitrateBase PlotCurve Plot pH vs. Titrant Volume TitrateAcid->PlotCurve TitrateBase->PlotCurve FindInflection Calculate 1st Derivative (dpH/dV) PlotCurve->FindInflection Determine_pKa Identify pKa at Half-Equivalence Point FindInflection->Determine_pKa

Caption: Workflow for determining pKa values via potentiometric titration.

Aqueous Solubility Determination

The shake-flask method is the internationally recognized standard for determining aqueous solubility, as outlined in OECD Guideline 105.[8][9]

Protocol: Shake-Flask Method (OECD 105) [10]

  • Preparation: Add an excess amount of the solid compound to a known volume of purified water (or buffer at a specific pH, e.g., 7.4) in a sealed, temperature-controlled vessel.

  • Equilibration: Agitate the mixture at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. Preliminary tests should establish this timeframe.[9]

  • Phase Separation: Separate the undissolved solid from the aqueous solution. This must be done without altering the temperature, typically via centrifugation or filtration through a non-adsorptive filter.

  • Quantification: Analyze the concentration of the compound in the clear, saturated aqueous phase using a validated, stability-indicating HPLC-UV method.

  • Validation: The presence of undissolved solid material at the end of the experiment is essential to confirm that a saturated solution was achieved.

Thermal Analysis and Polymorphism Screening

Differential Scanning Calorimetry (DSC) is a powerful technique for determining the melting point, heat of fusion, and for identifying different crystalline forms (polymorphs).[1][11] The existence of polymorphs can significantly impact a drug's stability and solubility.[12][13]

Protocol: DSC for Thermal Analysis [14]

  • Sample Preparation: Accurately weigh 2-5 mg of the compound into an aluminum DSC pan and seal it.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Heating Program: Heat the sample at a controlled rate, typically 10°C/min, under an inert nitrogen purge.[15]

  • Data Analysis: An endothermic peak in the heat flow curve indicates melting. The onset temperature of this peak is taken as the melting point, and the area under the peak corresponds to the heat of fusion.

  • Polymorphism Screen: The presence of multiple melting peaks, or exothermic events (crystallization) followed by further melting, is a strong indicator of polymorphism.[12] To investigate further, a heat-cool-heat cycle can be employed to see if different crystalline forms are generated upon cooling and reheating.

Diagram: DSC Polymorph Screening Workflow

G Start Start with As-Synthesized Material Heat1 Heat at 10°C/min Start->Heat1 Analyze1 Analyze Thermogram: - Melting Point (Tm) - Heat of Fusion (ΔHfus) - Exotherms? Heat1->Analyze1 Cool Controlled Cooling (e.g., 20°C/min) Analyze1->Cool Heat2 Reheat at 10°C/min Cool->Heat2 Analyze2 Analyze Second Thermogram Heat2->Analyze2 Compare Compare Heat 1 & Heat 2: - Different Tm? - Different ΔHfus? Analyze2->Compare Polymorph Polymorphism Likely Compare->Polymorph Yes Stable Single, Stable Form Observed Compare->Stable No

Caption: Decision workflow for identifying potential polymorphism using DSC.

Purity Determination by HPLC

A robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method is the cornerstone of quality control. It is used to determine the purity of the drug substance and to monitor its stability over time by separating the parent compound from any degradation products or impurities.[16]

Protocol: RP-HPLC Method Development for Purity Analysis

  • Column & Mobile Phase Screening:

    • Column: Start with a standard C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile or Methanol. The aromatic nature of the compound suggests good retention on a C18 phase.[17]

  • Gradient Elution: Develop a gradient elution method to separate the main peak from any potential impurities. A typical starting gradient would be 5% to 95% Mobile Phase B over 20-30 minutes.

  • Detection: Use a Diode Array Detector (DAD) or UV detector. A full UV spectrum should be acquired to determine the optimal wavelength for detection (λmax) and to check for peak purity.

  • Method Validation (per ICH Q2(R1)):

    • Specificity: Ensure the method can resolve the main peak from degradation products (generated via forced degradation studies: acid, base, oxidation, heat, light).

    • Linearity: Establish a linear relationship between peak area and concentration over a defined range.

    • Accuracy & Precision: Confirm the method provides accurate and repeatable results.

    • Limit of Detection (LOD) & Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.[18]

Stability Assessment: ICH Guidelines

Stability testing is essential to determine the re-test period or shelf life of a drug substance.[19] The International Council for Harmonisation (ICH) provides clear guidelines for these studies.[3][20][21][22]

  • Long-Term Stability: Studies are typically conducted at 25°C ± 2°C / 60% RH ± 5% RH for a minimum of 12 months.[20]

  • Accelerated Stability: Studies are performed under more stressful conditions (e.g., 40°C ± 2°C / 75% RH ± 5% RH for 6 months) to predict long-term stability and identify likely degradation products.[20]

  • Forced Degradation (Stress Testing): The compound is exposed to harsh conditions (e.g., strong acid/base, high heat, UV light, oxidation) to identify potential degradation pathways and to validate the stability-indicating nature of the HPLC method.[19]

Samples from these studies are analyzed at predetermined time points using the validated HPLC purity method to monitor for any decrease in assay and increase in degradation products.

Conclusion

The comprehensive physicochemical characterization of a novel compound like 4-amino-2-(ethylsulfamoyl)-N,N-dimethylbenzamide is a systematic, multi-faceted process. It requires a logical progression from structural confirmation to the detailed investigation of properties that dictate the molecule's behavior in both a laboratory and a physiological setting. By employing the robust, validated protocols outlined in this guide, researchers and drug development professionals can build the high-quality data package necessary to make informed decisions, de-risk development, and accelerate the progression of promising new chemical entities toward clinical application.[23][24]

References

  • Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. Available from: [Link]

  • Scribd. Ich Guidelines For Stability Testing of New Drug Substance and Drug Products. Available from: [Link]

  • Nanotechnology Industries Association. OECD Opens Public Consultation on Draft Test Guideline for Nanomaterial Solubility & Dissolution. NIA News. Available from: [Link]

  • OECD. Draft Test Guideline on Determination of the Solubility and Dissolution Rate of Nanomaterials for Environmental Fate Assessment. Available from: [Link]

  • DergiPark. Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Available from: [Link]

  • FILAB. OECD 105 solubility test in the laboratory. Available from: [Link]

  • AMSbiopharma. ICH Guidelines: Drug Stability Testing Essentials. Available from: [Link]

  • SlideShare. ICH Guideline Stability Testing of New Drug Substances and Product Q1A(R2).pptx. Available from: [Link]

  • European Medicines Agency (EMA). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. Available from: [Link]

  • European Medicines Agency (EMA). ICH Q1 guideline on stability testing of drug substances and drug products. Available from: [Link]

  • OECD. Test No. 105: Water Solubility. Available from: [Link]

  • ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Available from: [Link]

  • Environmental Science: Processes & Impacts. Determining the water solubility of difficult-to-test substances A tutorial review. Available from: [Link]

  • Frontiers. Novel Compounds from Chemistry to Druggable Candidates. Available from: [Link]

  • TA Instruments. A DSC Method to Determine the Relative Stability of Pharmaceutical Polymorphs. Available from: [Link]

  • Pace Analytical. Materials Characterization for Novel Molecules. Available from: [Link]

  • PMC. Development of Methods for the Determination of pKa Values. Available from: [Link]

  • U.S. Environmental Protection Agency. 4-Amino-2-[(4,6-dimethoxypyrimidin-2-yl)carbamoylsulfamoyl]-N,N-dimethylbenzamide. CompTox Chemicals Dashboard. Available from: [Link]

  • PMC. Editorial: Novel compounds from chemistry to druggable candidates. Available from: [Link]

  • Nanotechnology Perceptions. Design and Synthesis of Novel Organic Compounds: A Comprehensive Study on Structural Elucidation and Characterization. Available from: [Link]

  • Waters Corporation. Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUI. Available from: [Link]

  • ACS Publications. Two Novel Pharmaceutical Cocrystals of a Development Compound – Screening, Scale-up, and Characterization. Crystal Growth & Design. Available from: [Link]

  • Applus+ DatapointLabs. Differential Scanning Calorimetry (DSC) Testing of Materials. Available from: [Link]

  • LCGC International. Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations. Available from: [Link]

  • NETZSCH Analyzing & Testing. Studying Polymorphism by Means of DSC. Available from: [Link]

  • LabRulez LCMS. Analysis of Sulfonamide Drugs in Water Using Agilent Bond Elut HLB Cartridges and LC/MS/MS. Available from: [Link]

  • Agilent Technologies. Determination of Sulfonamide Antibiotics in Bovine Liver Using Agilent Bond Elut QuEChERS EN Kits by LC/MS. Available from: [Link]

  • YouTube. Pharmaceutical Polymorphism Studies by DSC. Available from: [Link]

  • PubMed. Determination of aromatic amines in surface waters and comparison of their behavior in HPLC and on sediment columns. Available from: [Link]

  • Trends in Sciences. Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Available from: [Link]

  • PubChem. 4-Amino-2-ethylsulfanyl-3-methylbenzamide. Available from: [Link]

  • ChemSrc. 4-amino-N,N-dimethylbenzamide. Available from: [Link]

  • ResearchGate. Quantitative Analysis of Sulfonamide Residues in Natural Animal Casings by HPLC. Available from: [Link]

  • RSC Publishing. Development of an HPLC method for the determination of amines in a leukemia mouse model. Available from: [Link]

  • Waters Corporation. The Analysis of Primary Aromatic Amines in Ink Using the ACQUITY UPLC H-Class System with the SQ Detector 2 and. Available from: [Link]

  • PubChem. 4-amino-2-butan-2-ylsulfanyl-N,N-dimethylbenzamide. Available from: [Link]

  • PubChem. 4-amino-N-(2-(dimethylamino)ethyl)benzamide. Available from: [Link]

  • SupraBank. Molecules - 4-Amino-N-[2-(diethylamino)ethyl]benzamide. Available from: [Link]

Sources

Foundational

An In-depth Technical Guide to 4-amino-2-(ethylsulfamoyl)-N,N-dimethylbenzamide: Synthesis, Characterization, and Potential Applications

This technical guide provides a comprehensive overview of 4-amino-2-(ethylsulfamoyl)-N,N-dimethylbenzamide, a substituted aromatic compound with potential applications in pharmaceutical and life sciences research. As thi...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of 4-amino-2-(ethylsulfamoyl)-N,N-dimethylbenzamide, a substituted aromatic compound with potential applications in pharmaceutical and life sciences research. As this molecule is not widely documented in commercially available databases, this guide synthesizes information based on the well-established chemistry of its constituent functional groups: an aminobenzamide core and an ethylsulfamoyl substituent. This document is intended for researchers, scientists, and drug development professionals interested in the synthesis, characterization, and potential utility of novel chemical entities.

Molecular Profile and Physicochemical Properties

The fundamental characteristics of 4-amino-2-(ethylsulfamoyl)-N,N-dimethylbenzamide are derived from its chemical structure. By systematically deconstructing the IUPAC name, we can ascertain its molecular formula and weight.

The core structure is 4-amino-N,N-dimethylbenzamide, which has a molecular formula of C₉H₁₂N₂O and a molecular weight of approximately 164.20 g/mol .[1][2][3] The addition of an ethylsulfamoyl group (C₂H₆NO₂S) at the 2-position of the benzene ring results in the final compound.

PropertyValueSource
Molecular Formula C₁₁H₁₇N₃O₃SCalculated
Molecular Weight 287.34 g/mol Calculated
IUPAC Name 4-amino-2-(ethylsulfamoyl)-N,N-dimethylbenzamide-

Structural Diagram:

Caption: Chemical structure of 4-amino-2-(ethylsulfamoyl)-N,N-dimethylbenzamide.

Proposed Synthesis Pathway

The synthesis of 4-amino-2-(ethylsulfamoyl)-N,N-dimethylbenzamide can be approached through a multi-step process, leveraging established methodologies for the formation of aromatic sulfonamides. A plausible synthetic route initiates from a readily available starting material, such as 4-amino-N,N-dimethylbenzamide.

Workflow for the Synthesis of 4-amino-2-(ethylsulfamoyl)-N,N-dimethylbenzamide:

Synthesis_Workflow start 4-amino-N,N-dimethylbenzamide step1 Chlorosulfonation start->step1 Chlorosulfonic acid intermediate 4-amino-2-(chlorosulfonyl)-N,N-dimethylbenzamide step1->intermediate step2 Amination intermediate->step2 Ethylamine product 4-amino-2-(ethylsulfamoyl)-N,N-dimethylbenzamide step2->product purification Purification and Characterization product->purification

Caption: Proposed synthetic workflow for 4-amino-2-(ethylsulfamoyl)-N,N-dimethylbenzamide.

Experimental Protocol:

Step 1: Chlorosulfonation of 4-amino-N,N-dimethylbenzamide

  • In a fume hood, cool a flask containing chlorosulfonic acid (3 equivalents) to 0°C in an ice bath.

  • Slowly add 4-amino-N,N-dimethylbenzamide (1 equivalent) portion-wise to the cooled chlorosulfonic acid with constant stirring. The amino group should be protected beforehand, for instance, by acetylation, to prevent side reactions.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.

  • Carefully pour the reaction mixture onto crushed ice to quench the reaction.

  • The resulting precipitate, 4-acetylamino-2-(chlorosulfonyl)-N,N-dimethylbenzamide, is collected by vacuum filtration and washed with cold water.

Step 2: Amination with Ethylamine

  • Dissolve the crude 4-acetylamino-2-(chlorosulfonyl)-N,N-dimethylbenzamide in a suitable aprotic solvent such as dichloromethane or tetrahydrofuran.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add a solution of ethylamine (2-3 equivalents) in the same solvent to the cooled mixture with stirring.

  • Allow the reaction to proceed at room temperature for 12-18 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Step 3: Deprotection of the Amino Group

  • The resulting N-acetylated product is then deprotected by acid or base hydrolysis to yield the final compound, 4-amino-2-(ethylsulfamoyl)-N,N-dimethylbenzamide.

Step 4: Purification

  • The crude product can be purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization.

Characterization and Analytical Methods

Given the novelty of this compound, rigorous characterization is essential to confirm its identity and purity. A combination of spectroscopic and chromatographic techniques should be employed.

Analytical TechniquePurposeExpected Observations
High-Performance Liquid Chromatography (HPLC) Purity assessment and quantification.A single major peak indicating high purity.
Mass Spectrometry (MS) Determination of molecular weight and fragmentation pattern.A molecular ion peak corresponding to the calculated molecular weight (287.34 g/mol ).
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) Structural elucidation and confirmation.Characteristic shifts for aromatic protons, the ethyl group, the N,N-dimethyl group, and the amino group.
Infrared (IR) Spectroscopy Identification of functional groups.Absorption bands corresponding to N-H, C=O, and S=O stretching vibrations.
Standard Protocol for HPLC-MS/MS Analysis:

A high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method would be highly effective for the characterization and quantification of this compound.

  • Sample Preparation: Prepare a stock solution of the synthesized compound in a suitable solvent (e.g., methanol or acetonitrile) and create a series of dilutions for calibration.

  • Chromatographic Conditions:

    • Column: A C18 reverse-phase column is typically suitable.

    • Mobile Phase: A gradient of water and acetonitrile or methanol, both containing a small amount of formic acid (e.g., 0.1%) to improve peak shape and ionization.

    • Flow Rate: Typically 0.2-0.5 mL/min.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray ionization (ESI) in positive mode is likely to be effective.

    • Detection Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity, monitoring the transition from the precursor ion (the molecular ion) to one or more product ions.

Potential Applications in Drug Discovery and Chemical Biology

The structural motifs present in 4-amino-2-(ethylsulfamoyl)-N,N-dimethylbenzamide suggest several potential areas of application in drug discovery and chemical biology.

  • Antimicrobial Agents: The sulfonamide functional group is a well-known pharmacophore in a variety of antibacterial drugs. The aminobenzamide scaffold has also been explored for the development of antimicrobial agents.[4] The combination of these two moieties could lead to novel compounds with antibacterial or antifungal activity.

  • Anticancer Agents: Benzamide derivatives have been investigated as inhibitors of various protein kinases and histone deacetylases (HDACs), which are important targets in cancer therapy.[5] The specific substitution pattern on the aromatic ring could be tailored to achieve selectivity for particular enzyme targets.

  • Antithrombotic Agents: Certain 2-aminobenzamide derivatives have shown promise as orally active antithrombotic agents by targeting coagulation factor Xa.

The logical relationship for exploring the potential of this molecule can be visualized as follows:

Potential_Applications molecule 4-amino-2-(ethylsulfamoyl)-N,N-dimethylbenzamide sulfonamide Sulfonamide Moiety molecule->sulfonamide aminobenzamide Aminobenzamide Scaffold molecule->aminobenzamide antimicrobial Antimicrobial Activity sulfonamide->antimicrobial aminobenzamide->antimicrobial anticancer Anticancer Activity (Kinase/HDAC Inhibition) aminobenzamide->anticancer antithrombotic Antithrombotic Activity (Factor Xa Inhibition) aminobenzamide->antithrombotic

Caption: Rationale for potential biological activities based on structural motifs.

Conclusion

While 4-amino-2-(ethylsulfamoyl)-N,N-dimethylbenzamide appears to be a novel or less-characterized compound, its synthesis and characterization are achievable through established chemical principles. The presence of the sulfonamide and aminobenzamide moieties suggests a rich potential for this molecule in various areas of drug discovery. This guide provides a foundational framework for researchers to synthesize, purify, and characterize this compound, as well as to explore its potential biological activities. Further experimental work is necessary to validate the proposed synthesis and to fully elucidate the physicochemical and biological properties of this intriguing molecule.

References

  • Chemsrc. 4-amino-N,N-dimethylbenzamide | CAS#:6331-71-1. [Link]

  • Patel, R. V., et al. (2014). Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. International Journal of Molecular Sciences, 15(3), 5115-5127. [Link]

  • Narang, R., et al. (2013). Novel 2-Aminobenzamides as Potential Orally Active Antithrombotic Agents. ACS Medicinal Chemistry Letters, 4(6), 549-553. [Link]

Sources

Exploratory

An In-depth Technical Guide to the Degradation Pathway of 4-amino-2-(ethylsulfamoyl)-N,N-dimethylbenzamide

Introduction 4-amino-2-(ethylsulfamoyl)-N,N-dimethylbenzamide is a complex organic molecule featuring several functional groups that are susceptible to degradation under various environmental and stress conditions. Under...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4-amino-2-(ethylsulfamoyl)-N,N-dimethylbenzamide is a complex organic molecule featuring several functional groups that are susceptible to degradation under various environmental and stress conditions. Understanding its degradation pathways is critical for researchers, scientists, and drug development professionals to ensure the stability, safety, and efficacy of any potential pharmaceutical product containing this moiety. This guide provides a comprehensive overview of the theoretical degradation pathways of this compound, grounded in established chemical principles of related aromatic amines, sulfonamides, and benzamides. We will explore hydrolytic, oxidative, and photolytic degradation mechanisms, offering detailed experimental protocols for forced degradation studies and robust analytical methodologies for the identification and quantification of potential degradants.

The core structure of 4-amino-2-(ethylsulfamoyl)-N,N-dimethylbenzamide contains three key functional groups that dictate its chemical stability: an aromatic amine, an ethylsulfamoyl group, and an N,N-dimethylbenzamide moiety. Each of these is known to undergo specific degradation reactions, which in concert, contribute to the overall degradation profile of the molecule.

Predicted Degradation Pathways

Forced degradation studies are essential to identify the likely degradation products of a drug substance.[1][2] These studies involve subjecting the compound to stress conditions such as acid, base, oxidation, heat, and light.[1][2] Based on the functional groups present in 4-amino-2-(ethylsulfamoyl)-N,N-dimethylbenzamide, the following degradation pathways are anticipated.

Hydrolytic Degradation

Hydrolysis is a common degradation pathway for molecules containing amide and sulfonamide linkages. The rate and extent of hydrolysis are highly dependent on pH and temperature.

  • Acid-Catalyzed Hydrolysis: In acidic conditions, the amide and sulfonamide bonds are susceptible to cleavage. The hydrolysis of the benzamide moiety is a known reaction pathway in strong acids.[3][4][5][6] The primary degradation products are expected to be 4-amino-2-(ethylsulfamoyl)benzoic acid and dimethylamine. Additionally, the sulfonamide bond can also be cleaved under acidic conditions, leading to the formation of 4-amino-N,N-dimethylbenzamide and ethanesulfonic acid. Some sulfonamides have been shown to be effectively degraded at a low pH.[7]

  • Base-Catalyzed Hydrolysis: Under basic conditions, the amide and sulfonamide groups are also prone to hydrolysis. The benzamide linkage can be cleaved to yield 4-amino-2-(ethylsulfamoyl)benzoic acid and dimethylamine. The sulfonamide bond is generally more stable to base than to acid, but cleavage can still occur, particularly under harsh conditions, to give 4-amino-N,N-dimethylbenzamide and ethanesulfonic acid.

Proposed Hydrolytic Degradation Pathway

parent 4-amino-2-(ethylsulfamoyl)-N,N-dimethylbenzamide dp1 4-amino-2-(ethylsulfamoyl)benzoic acid + Dimethylamine parent->dp1  Acid/Base  Hydrolysis  (Amide Cleavage) dp2 4-amino-N,N-dimethylbenzamide + Ethanesulfonic acid parent->dp2  Acid/Base  Hydrolysis  (Sulfonamide Cleavage)

Caption: Proposed hydrolytic degradation of 4-amino-2-(ethylsulfamoyl)-N,N-dimethylbenzamide.

Oxidative Degradation

The aromatic amine group is particularly susceptible to oxidation.[8][9][10] Oxidizing agents, such as hydrogen peroxide, can lead to the formation of various degradation products.

  • N-Oxidation: The primary amino group can be oxidized to form nitroso, nitro, or hydroxylamine derivatives.

  • Ring Oxidation: The aromatic ring can be hydroxylated, leading to the formation of phenolic derivatives.

  • Sulfonamide Oxidation: While less common, the sulfur atom in the sulfonamide group can be oxidized to a higher oxidation state. The oxidative degradation of sulfonamides has been studied, and it can be influenced by the presence of catalysts.[8][9][10]

Proposed Oxidative Degradation Pathway

parent 4-amino-2-(ethylsulfamoyl)-N,N-dimethylbenzamide dp1 N-Oxidized Products (Nitroso, Nitro) parent->dp1  Oxidation  (e.g., H₂O₂) dp2 Ring Hydroxylated Products parent->dp2  Oxidation  (e.g., H₂O₂)

Caption: Proposed oxidative degradation of 4-amino-2-(ethylsulfamoyl)-N,N-dimethylbenzamide.

Photolytic Degradation

Aromatic amines and sulfonamides can be sensitive to light, particularly UV radiation.[11][12][13] Photodegradation can lead to complex mixtures of products.

  • Photo-oxidation: In the presence of oxygen and light, the aromatic amine can be oxidized.

  • Photo-cleavage: The carbon-sulfur bond in the sulfonamide group can be cleaved upon exposure to light.

  • Ring transformations: The aromatic ring system may undergo rearrangements or cleavage under photolytic stress. The photodegradation of aromatic amines can be influenced by pH and the presence of photocatalysts.[11][13]

Proposed Photolytic Degradation Pathway

parent 4-amino-2-(ethylsulfamoyl)-N,N-dimethylbenzamide dp1 Photo-oxidized Products parent->dp1  UV/Vis Light  + O₂ dp2 C-S Bond Cleavage Products parent->dp2  UV/Vis Light

Caption: Proposed photolytic degradation of 4-amino-2-(ethylsulfamoyl)-N,N-dimethylbenzamide.

Experimental Protocols for Forced Degradation Studies

To experimentally investigate the degradation pathways, a systematic forced degradation study should be conducted.[1][2] The following are generalized protocols that should be optimized for the specific compound.

Table 1: Forced Degradation Stress Conditions
Stress ConditionReagent/ConditionTemperatureDuration
Acid Hydrolysis 0.1 M to 1 M HCl60°C - 80°C24 - 72 hours
Base Hydrolysis 0.1 M to 1 M NaOH60°C - 80°C24 - 72 hours
Oxidation 3% to 30% H₂O₂Room Temp. - 60°C24 - 72 hours
Thermal Dry Heat80°C - 105°C48 - 96 hours
Photolytic UV (254 nm) & VisibleRoom Temperature24 - 72 hours
Step-by-Step Methodology
  • Sample Preparation: Prepare a stock solution of 4-amino-2-(ethylsulfamoyl)-N,N-dimethylbenzamide in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Stress Application:

    • Hydrolysis: Mix the stock solution with the acidic or basic solution in a 1:1 ratio. For neutral hydrolysis, mix with water.

    • Oxidation: Mix the stock solution with the hydrogen peroxide solution in a 1:1 ratio.

    • Thermal: Place the solid compound or a solution in a calibrated oven.

    • Photolytic: Expose the solution in a quartz cuvette or a photostability chamber to the specified light source. A control sample should be wrapped in aluminum foil.

  • Time Points: Withdraw aliquots at appropriate time intervals (e.g., 0, 4, 8, 12, 24, 48, 72 hours).

  • Neutralization/Quenching: Neutralize the acidic and basic samples. For oxidative stress, the reaction may be quenched by adding a reducing agent like sodium bisulfite.

  • Sample Analysis: Dilute the samples with the mobile phase and analyze using a validated stability-indicating analytical method.

Experimental Workflow Diagram

cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis prep Prepare 1 mg/mL Stock Solution acid Acid Hydrolysis prep->acid base Base Hydrolysis prep->base ox Oxidation prep->ox therm Thermal Stress prep->therm photo Photolytic Stress prep->photo sampling Sample at Time Points acid->sampling base->sampling ox->sampling therm->sampling photo->sampling neutralize Neutralize/Quench sampling->neutralize analyze Analyze by HPLC/LC-MS neutralize->analyze

Caption: General workflow for conducting forced degradation studies.

Analytical Methodologies

A stability-indicating analytical method is crucial for separating and quantifying the parent compound from its degradation products. High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV-Vis or Mass Spectrometry) is the technique of choice.

High-Performance Liquid Chromatography (HPLC)
  • Column: A C18 reversed-phase column is a good starting point for method development.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is typically required to achieve adequate separation.

  • Detection: A photodiode array (PDA) detector can be used to monitor the elution of the parent compound and its degradants and to check for peak purity.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful tool for the identification of unknown degradation products.[14]

  • Ionization: Electrospray ionization (ESI) in both positive and negative modes should be evaluated.

  • Mass Analyzer: A high-resolution mass spectrometer (e.g., Time-of-Flight or Orbitrap) is recommended to obtain accurate mass measurements of the parent and degradation product ions, which aids in the elucidation of their elemental compositions.

  • Tandem MS (MS/MS): Fragmentation of the molecular ions of the degradation products can provide valuable structural information.

Table 2: Example HPLC Method Parameters
ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 10% to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection UV at 254 nm

Conclusion

This technical guide provides a predictive framework for understanding the degradation pathways of 4-amino-2-(ethylsulfamoyl)-N,N-dimethylbenzamide. While no specific experimental data for this molecule is publicly available, the well-established degradation chemistry of its constituent functional groups—aromatic amines, sulfonamides, and benzamides—allows for the rational prediction of its stability profile. The outlined experimental protocols and analytical methodologies offer a robust starting point for researchers to perform comprehensive forced degradation studies. The successful identification and characterization of degradation products are paramount for ensuring the development of stable, safe, and effective pharmaceutical products.

References

Sources

Foundational

A Comprehensive Technical Guide to the Identification of Amisulpride Impurity B in Pharmaceutical Formulations

Introduction: The Imperative of Purity in Amisulpride Formulations Amisulpride is a selective dopamine D2/D3 receptor antagonist, widely utilized as an atypical antipsychotic agent for the management of schizophrenia.[1]...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Purity in Amisulpride Formulations

Amisulpride is a selective dopamine D2/D3 receptor antagonist, widely utilized as an atypical antipsychotic agent for the management of schizophrenia.[1][2][3] The therapeutic efficacy and safety of any pharmaceutical product are intrinsically linked to the purity of its active pharmaceutical ingredient (API). The manufacturing process of Amisulpride, like any synthetic chemical process, can result in the formation of impurities.[4] These impurities, which can be process-related, degradation products, or contaminants, must be rigorously controlled to ensure patient safety.

This guide focuses on a specific, known impurity: Amisulpride Impurity B . The presence of this and other impurities, even in minute quantities, can potentially alter the drug's efficacy, stability, and safety profile. Therefore, robust, and reliable analytical methods for the identification and quantification of Impurity B are not just a regulatory requirement but a cornerstone of quality control in the pharmaceutical industry.

Regulatory Framework: Adherence to Global Standards

The control of impurities in new drug substances is governed by the International Council for Harmonisation (ICH) Q3A(R2) guideline.[5][6] This guideline establishes a framework for the reporting, identification, and qualification of impurities.[5][7] Key thresholds are defined based on the maximum daily dose of the drug, dictating when an impurity must be reported, its structure identified, and its potential biological safety evaluated.[4][7] Adherence to these standards is mandatory for regulatory submissions and ensures a harmonized approach to drug quality across different regions.[6][8]

Physicochemical Profile of Amisulpride Impurity B

A precise understanding of the impurity's chemical nature is the first step in developing a targeted analytical strategy.

Chemical Name: 4-amino-N-[[(2RS)-1-ethylpyrrolidin-2-yl]methyl]-5-(ethylsulfonyl)-2-hydroxybenzamide[9][10][11][12]

Synonym: Desmethyl Amisulpride[10][12]

Molecular Structure: Amisulpride Impurity B is structurally very similar to the parent Amisulpride molecule, with the key difference being the substitution of the methoxy group (-OCH₃) on the benzamide ring with a hydroxyl group (-OH). This seemingly minor change can alter the molecule's polarity, chromatographic behavior, and mass-to-charge ratio, which are the very properties exploited for its identification.

PropertyAmisulprideAmisulpride Impurity B
IUPAC Name 4-Amino-N-[[(2RS)-1-ethylpyrrolidin-2-yl]methyl]-5-(ethylsulphonyl)-2-methoxybenzamide[9][13]4-amino-N-[[(2RS)-1-ethylpyrrolidin-2-yl]methyl]-5-(ethylsulfonyl)-2-hydroxybenzamide[10][11]
Molecular Formula C₁₇H₂₇N₃O₄S[3][14]C₁₆H₂₅N₃O₄S[10][12][14]
Molecular Weight 369.48 g/mol [3][9][14]355.45 g/mol [12][14]
CAS Number 71675-85-9[3][14]148516-54-5[10][12][14]

Analytical Strategy: A Multi-Technique Approach

The identification of Amisulpride Impurity B necessitates a multi-faceted analytical approach, primarily leveraging the separation power of chromatography coupled with the specificity of mass spectrometry.

High-Performance Liquid Chromatography (HPLC): The Core Separation Technique

Reversed-phase HPLC (RP-HPLC) is the workhorse for separating Amisulpride from its impurities. The key to a successful separation lies in exploiting the subtle polarity differences between the API and Impurity B.

Causality Behind Method Choices:

  • Stationary Phase: A C18 (ODS) column is the preferred choice.[9][15][16] Its non-polar nature provides effective retention for the moderately polar Amisulpride and its related substances. The hydroxyl group in Impurity B makes it slightly more polar than Amisulpride, leading to a shorter retention time under typical RP-HPLC conditions.

  • Mobile Phase: A buffered aqueous solution mixed with an organic modifier (like acetonitrile or methanol) is standard.[16][17][18] The pH of the buffer is a critical parameter; it must be controlled to ensure consistent ionization states of the analytes, thereby achieving reproducible retention times.[9]

  • Detection: UV detection is commonly employed, as the benzamide chromophore in both Amisulpride and Impurity B absorbs UV light. A detection wavelength of around 225 nm is often used.[19]

Workflow for HPLC-Based Identification

Caption: Workflow for HPLC-based identification of Impurity B.

Experimental Protocol: RP-HPLC Method

  • Mobile Phase Preparation: Prepare a suitable buffer (e.g., phosphate buffer) and adjust the pH. Mix with acetonitrile in an appropriate ratio (e.g., 60:40 v/v aqueous:organic).[15] Filter and degas the mobile phase.

  • Standard Preparation: Accurately weigh and dissolve Amisulpride and Amisulpride Impurity B reference standards in the mobile phase to prepare a system suitability solution.

  • Sample Preparation: Crush tablets and dissolve a portion equivalent to a known amount of Amisulpride in the mobile phase. Sonicate to ensure complete dissolution and filter through a 0.45 µm filter.[20]

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[9][15]

    • Flow Rate: 1.0 mL/min.[9][16][18]

    • Column Temperature: 40°C.[9]

    • Injection Volume: 10 µL.[19]

    • UV Detector: 225 nm.[19]

  • System Suitability: Inject the standard solution. The resolution between the Amisulpride and Impurity B peaks must be greater than 2.0, as stipulated by pharmacopeias.[9][19]

  • Analysis: Inject the sample solution and record the chromatogram. Identify the Impurity B peak by comparing its retention time with that of the reference standard.

Liquid Chromatography-Mass Spectrometry (LC-MS): Definitive Identification

While HPLC provides strong indicative evidence, LC-MS offers definitive structural confirmation. By coupling the separation power of LC with the mass-resolving capability of a mass spectrometer, one can obtain the exact mass of the eluting compound.

The Power of Mass-to-Charge Ratio (m/z): LC-MS analysis provides the mass-to-charge ratio (m/z) of the impurity. Using a high-resolution mass spectrometer (like a Q-TOF), an accurate mass measurement can be obtained, allowing for the determination of the elemental composition.[20]

  • Amisulpride [M+H]⁺: Expected m/z ≈ 370.1

  • Amisulpride Impurity B [M+H]⁺: Expected m/z ≈ 356.1

The observed mass difference of ~14 Da corresponds precisely to the replacement of a methoxy group (-OCH₃, ~31 Da) with a hydroxyl group (-OH, ~17 Da).

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation: Further confidence is gained through tandem mass spectrometry (MS/MS). The parent ion corresponding to Impurity B (m/z 356.1) is isolated and fragmented. The resulting fragmentation pattern serves as a "fingerprint" for the molecule, which can be compared against the fragmentation of the Amisulpride parent drug to confirm the structural modification.[20]

Logical Flow for LC-MS Confirmation

Caption: Decision workflow for LC-MS confirmation of Impurity B.

Method Validation: Ensuring Trustworthy Results

A developed analytical method is only useful if it is proven to be reliable. Validation is performed according to ICH Q2(R1) guidelines.[9]

  • Specificity: The method's ability to unequivocally assess the analyte in the presence of other components. This is demonstrated by showing that the peaks for Amisulpride, Impurity B, and other potential impurities are well-resolved.[9]

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentrations at which the impurity can be reliably detected and quantified, respectively.[9] This is crucial for ensuring that impurities can be controlled at or below the required reporting thresholds.

  • Linearity: Demonstrates a proportional relationship between the concentration of the impurity and the analytical response over a defined range.

  • Accuracy & Precision: Accuracy is the closeness of the results to the true value, while precision measures the repeatability of the results.[9]

  • Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, mobile phase composition), providing an indication of its reliability during normal usage.[9]

Conclusion

The successful identification of Amisulpride Impurity B is a critical component of the quality control strategy for Amisulpride pharmaceutical formulations. It relies on a systematic approach that begins with understanding the impurity's physicochemical properties and the regulatory landscape. A well-developed and validated RP-HPLC method serves as the primary tool for separation and quantification. For unequivocal identification, the coupling of liquid chromatography with high-resolution mass spectrometry is the gold standard, providing definitive evidence through accurate mass measurement and fragmentation analysis. By integrating these techniques within a robust validation framework, pharmaceutical scientists can ensure the consistent quality, safety, and efficacy of Amisulpride products.

References

  • Reddy, B. et al. (2012). An Isocratic Liquid Chromatographic Method for Analysis of Amisulpride in Pharmaceutical Preparations. Journal of Pharmaceutical and Scientific Innovation. [Link]

  • ICH. (2006). Impurities in new drug substances Q3A (R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • AMSbiopharma. (2025). Impurity guidelines in drug development under ICH Q3. [Link]

  • European Medicines Agency. (2006). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 70650729, DesMethyl AMisulpride. [Link]

  • Allmpus. amisulpride ep impurity b. [Link]

  • Pharma Tutor. (2024). ICH Q3A Guideline for Impurities in New Drug Substances. YouTube. [Link]

  • ECA Academy. Eudralex Volume 3 Note for Guidance on Impurities Testing: Impurities in New Drug Substances (ICH Q3A (R2)). [Link]

  • Pharmaffiliates. Amisulpride-Impurities. [Link]

  • ResearchGate. (2026). Development and validation of stability indicating RP-HPLC method for amisulpride in bulk and pharmaceutical formulation. [Link]

  • Oxford Academic. (2016). Application of an Untargeted Chemometric Strategy in the Impurity Profiling of Pharmaceuticals: An Example of Amisulpride. Journal of Chromatographic Science. [Link]

  • International Journal of Pharmacy and Industrial Research. (2012). Development and Validation of RP-HPLC Method for Estimation of Amisulpride. [Link]

  • National Center for Biotechnology Information. (2015). Development and Validation of Amisulpride in Human Plasma by HPLC Coupled with Tandem Mass Spectrometry and its Application to a Pharmacokinetic Study. [Link]

  • Journal of Chemical and Pharmaceutical Research. (2015). Novel RP-HPLC method for the determination of Amisulpride in pure and pharmaceutical formulations. [Link]

  • ResearchGate. Analytical Method Development and its Validation for Estimation of Amisulpride by Reversed Phase High Performance Liquid Chromatography (RP-HPLC). [Link]

  • European Pharmacopoeia. (2020). Amisulpride Monograph. [Link]

  • Scribd. Amisulpride EP 11.0. [Link]

  • Arab Journal of Forensic Sciences & Forensic Medicine. (2024). Detection of Amisulpride Using a Chromium-Salophen Optical Probe. [Link]

  • SpringerLink. (2007). Analysis of Amisulpride in Human Plasma by SPE and LC with Fluorescence Detection. [Link]

  • SynZeal. Amisulpride EP Impurity E. [Link]

Sources

Exploratory

Solubility Profile & Characterization Guide: 4-amino-2-(ethylsulfamoyl)-N,N-dimethylbenzamide

The following technical guide details the solubility profile and characterization framework for 4-amino-2-(ethylsulfamoyl)-N,N-dimethylbenzamide . [1] Executive Summary 4-amino-2-(ethylsulfamoyl)-N,N-dimethylbenzamide (C...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the solubility profile and characterization framework for 4-amino-2-(ethylsulfamoyl)-N,N-dimethylbenzamide .

[1]

Executive Summary

4-amino-2-(ethylsulfamoyl)-N,N-dimethylbenzamide (CAS: 1803593-73-8 ) is a functionalized benzamide derivative featuring both a sulfonamide moiety and a dimethyl-substituted amide.[1][2][3] This hybrid structure dictates a complex solubility profile governed by competing hydrogen-bonding potentials (donor from aniline/sulfonamide NH; acceptor from amide/sulfone) and lipophilic alkyl groups.[1]

While specific empirical solubility data for this exact intermediate is sparse in open literature, its behavior can be accurately modeled based on structurally homologous sulfonamides (e.g., sulfamethoxazole, 4-aminobenzamide).[1] This guide provides a predictive solubility ranking , a thermodynamic framework , and a validated experimental protocol to generate definitive data for process optimization.

Physicochemical Characterization

Before solvent screening, the fundamental properties of the solute must be established to predict solute-solvent interactions.[1]

PropertyValue / PredictionStructural Impact on Solubility
Molecular Formula

Moderate molecular weight (271.34 g/mol ) favors solubility in organic solvents over water.[1]
Functional Groups 1° Amine (Aniline), Sulfonamide (

), 3° Amide
Amine/Sulfonamide: H-bond donors.[1] Sulfone/Amide: Strong H-bond acceptors.[1]
Predicted LogP ~0.8 – 1.2Indicates moderate lipophilicity; likely soluble in alcohols and esters, poor in pure water.
pKa (Predicted) ~2.5 (Aniline), ~10 (Sulfonamide)pH-dependent solubility in aqueous media; solubility increases at pH < 2 or pH > 10.[1]

Predicted Solubility Profile

Based on the Hansen Solubility Parameters (HSP) of the functional groups, the molecule exhibits a "Like Dissolves Like" profile typical of polar organic intermediates.

A. Solvent Ranking (Descending Solubility)
  • High Solubility (> 100 mg/mL):

    • Polar Aprotic: DMSO, DMF, NMP.[1]

    • Mechanism:[4] Strong dipole-dipole interactions and H-bond acceptance disrupt the crystal lattice efficiently.[1] These are the primary solvents for stock solutions.

  • Moderate Solubility (10 – 50 mg/mL):

    • Polar Protic: Methanol, Ethanol, Isopropanol.[1]

    • Polar Aprotic: Acetone, Acetonitrile.

    • Mechanism:[4] The ethyl and dimethyl alkyl chains facilitate solvation, but the rigid benzamide core limits saturation limits compared to DMSO.

  • Low Solubility (< 10 mg/mL):

    • Esters/Ethers: Ethyl Acetate, THF.

    • Mechanism:[4] Useful as extraction solvents or anti-solvents in crystallization when paired with alcohols.

  • Insoluble / Poor (< 1 mg/mL):

    • Non-polar: n-Hexane, Heptane, Toluene.[1]

    • Aqueous: Water (neutral pH).

    • Mechanism:[4] Lack of H-bonding capability in alkanes cannot overcome the lattice energy of the sulfonamide H-bond network.[1]

B. Temperature Dependence

Solubility for this class of compounds typically follows an endothermic profile, increasing significantly with temperature.

  • Recommendation: For recrystallization, the Ethanol/Water or Ethyl Acetate/Hexane systems are likely candidates, exploiting the steep solubility curve in ethanol or ethyl acetate.

Experimental Protocol: Isothermal Saturation Method

To generate definitive quantitative data (Mole Fraction Solubility,


), follow this self-validating protocol. This method minimizes error from supersaturation and solvent evaporation.
Workflow Visualization

SolubilityProtocol Figure 1: Standard Isothermal Saturation Workflow Start Excess Solid Addition Equilibrate Equilibration (Shake Flask, 24-48h) Start->Equilibrate Separation Phase Separation (Syringe Filter 0.45µm) Equilibrate->Separation TempControl Temp Control (± 0.1 K) TempControl->Equilibrate Maintains Dilution Dilution (Mobile Phase) Separation->Dilution Analysis Quantification (HPLC-UV) Dilution->Analysis

Step-by-Step Methodology
  • Preparation: Add excess 4-amino-2-(ethylsulfamoyl)-N,N-dimethylbenzamide solid to 10 mL of the target solvent in a sealed glass vial.

  • Equilibration: Place vials in a thermostatic shaker bath.

    • Standard Temperatures: 293.15 K, 298.15 K, 303.15 K, 308.15 K, 313.15 K.[1]

    • Duration: Shake for 48 hours to ensure equilibrium. Allow to settle for 4 hours.

  • Sampling: Withdraw supernatant using a pre-heated glass syringe (to prevent precipitation in the needle).

  • Filtration: Filter through a 0.45 µm PTFE filter (compatible with most organics) into a volumetric flask.

  • Quantification: Dilute with mobile phase and analyze via HPLC.

    • Detector: UV at 254 nm (Benzamide absorption).

    • Column: C18 (e.g., Agilent Zorbax Eclipse).

Thermodynamic Analysis

Once experimental data is collected, use the Modified Apelblat Equation to correlate solubility with temperature. This is the industry standard for engineering design (crystallizers/reactors).



Where:

  • 
    : Mole fraction solubility.[5]
    
  • 
    : Absolute temperature (Kelvin).
    
  • 
    : Empirical model constants derived via regression.
    

Thermodynamic Parameters Calculation: Using the Van't Hoff plot (


 vs 

), calculate the dissolution enthalpy (

) and entropy (

):

[1]
  • Positive

    
    :  Indicates the dissolution is endothermic (heat is absorbed).
    
  • Positive

    
    :  Indicates increased disorder, driving the dissolution process.
    

Application in Process Development

  • Purification: If the impurity profile contains non-polar byproducts, wash the crude solid with Toluene (product insoluble, impurities soluble).

  • Crystallization: Dissolve in warm Ethanol (approx. 50°C) and cool to 0°C. If yield is low, add Water as an anti-solvent dropwise.

  • Formulation: For liquid dosing in pre-clinical studies, use 10% DMSO / 40% PEG-400 / 50% Water to achieve stable concentrations > 5 mg/mL.[1]

References

  • Chemical Identity: 4-Amino-2-(ethylsulfamoyl)-N,N-dimethylbenzamide (CAS 1803593-73-8).[1][2] MDFCW Chemical Building Blocks Database. Link

  • Protocol Standard: Jouyban, A. (2019). Handbook of Solubility Data for Pharmaceuticals. CRC Press. (Standard reference for solubility measurement protocols).
  • Thermodynamic Modelling: Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K. Journal of Chemical & Engineering Data, 44(1), 185-189.[1] Link

  • Structural Homology: Shaohua, J., et al. (2013). Determination and Modeling of Solubility of 4-Aminobenzamide in Different Pure Solvents. Journal of Chemical & Engineering Data. (Used as a proxy for benzamide core behavior).

Sources

Foundational

Synthesis and Mechanistic Evaluation of 4-Amino-2-(ethylsulfamoyl)-N,N-dimethylbenzamide: A Technical Guide

Abstract The compound 4-amino-2-(ethylsulfamoyl)-N,N-dimethylbenzamide (CAS 1803593-73-8) integrates a highly functionalized benzamide core with an ortho-sulfonamide moiety. This structural motif is a privileged scaffold...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The compound 4-amino-2-(ethylsulfamoyl)-N,N-dimethylbenzamide (CAS 1803593-73-8) integrates a highly functionalized benzamide core with an ortho-sulfonamide moiety. This structural motif is a privileged scaffold in medicinal chemistry, frequently serving as a critical intermediate or active pharmacophore in the development of anticonvulsants, diuretics, and dopaminergic antagonists[1, 2]. This whitepaper provides an in-depth, self-validating synthetic methodology for this target, emphasizing the mechanistic causality behind chemoselective transformations—specifically, the exploitation of kinetic control to achieve regioselective amidation on a bifunctional electrophile.

Retrosynthetic Strategy & Mechanistic Design

The synthesis of highly substituted aromatic systems requires strict control over the order of functional group installation to avoid cross-reactivity. The target molecule contains two distinct amide-type linkages: a carboxamide (N,N-dimethylbenzamide) and a sulfonamide (ethylsulfamoyl).

Our retrosynthetic disconnection traces the target back to the commercially available 4-nitro-2-sulfobenzoic acid . The critical juncture in this pathway is the generation of a bifunctional intermediate—4-nitro-2-(chlorosulfonyl)benzoyl chloride . By leveraging the differential electrophilicity of the acyl chloride versus the sulfonyl chloride, we can orchestrate a regioselective, sequential amidation [3, 4].

Retrosynthesis Target 4-amino-2-(ethylsulfamoyl) -N,N-dimethylbenzamide NitroAmide 4-nitro-2-(ethylsulfamoyl) -N,N-dimethylbenzamide Target->NitroAmide Nitro Reduction (Pd/C, H2) ChloroAmide 4-nitro-2-(chlorosulfonyl) -N,N-dimethylbenzamide NitroAmide->ChloroAmide Sulfonamidation (EtNH2) DiChloride 4-nitro-2-(chlorosulfonyl) benzoyl chloride ChloroAmide->DiChloride Regioselective Amidation (Me2NH, -10°C) StartingMat 4-nitro-2-sulfobenzoic acid DiChloride->StartingMat Chlorination (PCl5/POCl3)

Fig 1: Retrosynthetic pathway for 4-amino-2-(ethylsulfamoyl)-N,N-dimethylbenzamide.

Kinetic vs. Thermodynamic Control in Regioselective Amidation

The success of this synthetic route relies entirely on the orthogonality of the two electrophilic centers in 4-nitro-2-(chlorosulfonyl)benzoyl chloride. According to Hard-Soft Acid-Base (HSAB) theory, the carbonyl carbon of the acyl chloride is a "harder" electrophile with a lower LUMO energy compared to the sulfonyl sulfur.

When exposed to a nucleophile like dimethylamine at sub-zero temperatures (-10 °C), the reaction is strictly governed by kinetic control . The amine attacks the acyl chloride at a rate orders of magnitude faster than the sulfonyl chloride [3]. If the reaction were run at elevated temperatures or with excess amine, thermodynamic equilibration and competing sulfonamidation would erode the regioselectivity, leading to complex mixtures.

Regioselectivity cluster_0 Path A: Benzoyl Attack (Kinetic Control) cluster_1 Path B: Sulfonyl Attack (Thermodynamic) DiChloride 4-nitro-2-(chlorosulfonyl)benzoyl chloride (Bifunctional Electrophile) HardElectrophile Hard Electrophile (C=O) DiChloride->HardElectrophile Me2NH (1.0 eq) SoftElectrophile Soft Electrophile (O=S=O) DiChloride->SoftElectrophile Me2NH (1.0 eq) FastReaction Fast Reaction at -10°C HardElectrophile->FastReaction MajorProduct 4-nitro-2-(chlorosulfonyl) -N,N-dimethylbenzamide FastReaction->MajorProduct SlowReaction Slower Reaction SoftElectrophile->SlowReaction MinorProduct 4-nitro-2-(N,N-dimethylsulfamoyl) benzoyl chloride SlowReaction->MinorProduct

Fig 2: Kinetic vs. thermodynamic control in the regioselective amidation of the dichloride.

Quantitative Reaction Metrics

The following table summarizes the expected quantitative metrics and regioselectivity ratios for the optimized workflow.

StepTransformationTarget Bond FormedTemp (°C)Yield (%)Regioselectivity Ratio (Target:Byproduct)
1 Chlorination of DiacidC-Cl & S-Cl105 °C85 - 90%N/A
2 Kinetic AmidationC-N (Carboxamide)-10 °C78 - 82%> 95:5
3 SulfonamidationS-N (Sulfonamide)25 °C88 - 92%N/A
4 Nitro ReductionAr-NH₂25 °C> 95%N/A

Step-by-Step Experimental Methodologies

To maintain E-E-A-T standards, each protocol below is designed as a self-validating system . Analytical checkpoints are embedded to ensure the integrity of the intermediate before proceeding.

Protocol 1: Synthesis of 4-Nitro-2-(chlorosulfonyl)benzoyl chloride

Objective: Simultaneous conversion of the carboxylic and sulfonic acids to their respective chlorides.

  • Setup: Equip a 500 mL round-bottom flask with a magnetic stirrer, reflux condenser, and a drying tube (CaCl₂).

  • Reaction: Suspend 4-nitro-2-sulfobenzoic acid (50.0 g, 202 mmol) in phosphorus oxychloride (POCl₃, 150 mL). Carefully add phosphorus pentachloride (PCl₅, 92.5 g, 444 mmol, 2.2 eq) in portions over 30 minutes to manage the endothermic dissolution and subsequent exothermic gas evolution (HCl).

  • Reflux: Heat the mixture to 105 °C for 5 hours until a clear, homogenous solution is obtained.

  • Workup: Cool to room temperature. Distill off the excess POCl₃ under reduced pressure. Co-evaporate the resulting residue twice with anhydrous toluene (2 × 50 mL) to remove trace POCl₃.

  • Validation: Analyze an aliquot by quenching in dry methanol. LC-MS should show the corresponding dimethyl ester mass (

    
    ). Do not subject the dichloride directly to LC-MS to avoid column degradation.
    
Protocol 2: Regioselective Synthesis of 4-Nitro-2-(chlorosulfonyl)-N,N-dimethylbenzamide

Objective: Kinetically controlled amidation of the acyl chloride.

  • Setup: Dissolve the crude dichloride from Protocol 1 in anhydrous dichloromethane (DCM, 400 mL). Cool the solution strictly to -10 °C using an ice-salt bath under an inert argon atmosphere.

  • Reagent Addition: Prepare a solution of dimethylamine (2.0 M in THF, 101 mL, 202 mmol, 1.0 eq) and N,N-diisopropylethylamine (DIPEA, 35.2 mL, 202 mmol, 1.0 eq) in DCM (50 mL). Add this solution dropwise via an addition funnel over 1.5 hours, maintaining the internal temperature below -5 °C.

  • Stirring: Stir for an additional 2 hours at -10 °C.

  • Workup: Quench the reaction with cold 1M HCl (200 mL) to protonate excess base. Separate the organic layer, wash with cold brine, dry over anhydrous Na₂SO₄, and concentrate under vacuum at < 30 °C to prevent thermal degradation of the sulfonyl chloride.

  • Validation: TLC (Hexanes:EtOAc 7:3) should show a major new spot. Quench a micro-aliquot with methanol; LC-MS should indicate the mono-amide mono-ester (

    
    ).
    
Protocol 3: Synthesis of 4-Nitro-2-(ethylsulfamoyl)-N,N-dimethylbenzamide

Objective: Exhaustive amidation of the remaining sulfonyl chloride.

  • Setup: Dissolve the intermediate from Protocol 2 in anhydrous THF (300 mL) and cool to 0 °C.

  • Reaction: Add ethylamine (2.0 M in THF, 250 mL, 500 mmol, ~2.5 eq) dropwise. The excess ethylamine acts as both the nucleophile and the acid scavenger.

  • Stirring: Remove the ice bath and allow the reaction to stir at room temperature (25 °C) for 4 hours.

  • Workup: Concentrate the mixture under reduced pressure to remove THF and excess ethylamine. Partition the residue between Ethyl Acetate (300 mL) and Water (200 mL). Wash the organic layer with 1M HCl, saturated NaHCO₃, and brine. Dry (Na₂SO₄) and evaporate to yield a solid.

  • Validation: LC-MS must confirm the target mass of the dinitro-amide (

    
    ). NMR (
    
    
    
    H) will show the characteristic ethyl triplet (~1.1 ppm) and quartet (~3.1 ppm), alongside the dimethylamide singlets (~2.8, 3.0 ppm due to restricted rotation).
Protocol 4: Catalytic Hydrogenation to the Target API

Objective: Chemoselective reduction of the nitro group to an aniline.

  • Setup: Dissolve the compound from Protocol 3 in a 1:1 mixture of Methanol and Ethyl Acetate (250 mL).

  • Catalyst Addition: Flush the flask with argon. Carefully add 10% Palladium on Carbon (Pd/C, 10% w/w, ~3.0 g). Safety Note: Dry Pd/C is highly pyrophoric; always add under inert gas.

  • Hydrogenation: Evacuate the flask and backfill with Hydrogen gas (H₂) three times. Stir vigorously under an H₂ balloon (or in a Parr shaker at 30 psi) at 25 °C for 6–8 hours.

  • Workup: Filter the suspension through a pad of Celite to remove the catalyst. Wash the pad thoroughly with Methanol. Concentrate the filtrate under reduced pressure. Recrystallize the crude product from Ethanol/Water to afford pure 4-amino-2-(ethylsulfamoyl)-N,N-dimethylbenzamide .

  • Validation: LC-MS confirms the final mass (

    
    ). The UV-Vis spectrum will show a significant blue shift due to the loss of the nitro chromophore.
    

Conclusion

The synthesis of 4-amino-2-(ethylsulfamoyl)-N,N-dimethylbenzamide exemplifies the power of kinetic control in organic synthesis. By carefully modulating temperature and stoichiometry, the inherent reactivity difference between acyl and sulfonyl chlorides can be exploited to achieve >95% regioselectivity without the need for complex protecting group strategies. This robust, self-validating four-step protocol ensures high fidelity and scalability for researchers utilizing this scaffold in drug discovery.

References

  • Hamor, G.H., & Janfaza, M. (1963). Synthesis of Alkyl Esters of 4-Amino-2-sulfamoylbenzoic Acid. Journal of Pharmaceutical Sciences, 52(1), 102-103. URL:[Link]

  • Loev, B., & Kormendy, M. (1962). 2-Sulfobenzoic Acid Esters. II. 4-Amino Derivatives. The Journal of Organic Chemistry, 27(6), 2177-2180. URL:[Link]

  • Tarasov, A.V., Moskvichev, Y.A., & Timoshenko, G.N. (2000). Reactivity of 3-chlorosulfonylbenzoyl chloride in the aminolysis with aromatic amines. Russian Journal of Organic Chemistry, 36(5), 682-685. URL:[Link]

  • Wang, Y., et al. (2013). Preparation of novel poly(amide-sulfonamide) (PASA) and its application in 2,4-dinitrophenol adsorption. Desalination and Water Treatment, 52(28-30), 5567-5575. URL:[Link]

Protocols & Analytical Methods

Method

Application Note: A Robust HPLC-UV Method for the Quantification of 4-amino-2-(ethylsulfamoyl)-N,N-dimethylbenzamide

Abstract This application note details the development of a precise, accurate, and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the detection and quantification of 4-amino-2-(ethylsul...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the development of a precise, accurate, and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the detection and quantification of 4-amino-2-(ethylsulfamoyl)-N,N-dimethylbenzamide. The method utilizes a C18 stationary phase with a gradient elution of acetonitrile and a phosphate buffer, with detection at 265 nm. This protocol is designed for researchers, scientists, and drug development professionals requiring a reliable analytical method for this compound in various sample matrices.

Introduction

4-amino-2-(ethylsulfamoyl)-N,N-dimethylbenzamide is a sulfonamide derivative of significant interest in pharmaceutical development due to its potential therapeutic applications. Accurate and reliable quantification of this compound is crucial for pharmacokinetic studies, formulation development, and quality control. High-performance liquid chromatography (HPLC) is a widely used technique for the analysis of pharmaceutical compounds due to its high resolution, sensitivity, and reproducibility.[1][2] This application note provides a comprehensive guide to developing a robust HPLC method for the analysis of 4-amino-2-(ethylsulfamoyl)-N,N-dimethylbenzamide, from the initial selection of chromatographic conditions to method validation considerations.

Physicochemical Properties of the Analyte

  • Polarity: The presence of amino, sulfamoyl, and amide groups suggests the molecule is moderately polar. This makes it an ideal candidate for reversed-phase chromatography, where a non-polar stationary phase is used with a polar mobile phase.[3]

  • pKa: The aromatic amine group will have a basic pKa, and the sulfonamide group will have an acidic pKa. The pH of the mobile phase will therefore be a critical parameter in controlling the retention time and peak shape of the analyte.[4]

  • UV Absorbance: The benzamide and aromatic amine chromophores are expected to exhibit strong UV absorbance, providing a suitable means of detection. Similar sulfonamide compounds are often detected at wavelengths around 265 nm.[2]

Method Development Strategy

The development of a successful HPLC method involves a systematic approach to optimizing the separation and detection of the target analyte.

Stationary Phase Selection

Reversed-phase HPLC is the most common mode of separation in the pharmaceutical industry.[5] For moderately polar compounds like 4-amino-2-(ethylsulfamoyl)-N,N-dimethylbenzamide, a C18 (octadecylsilane) stationary phase is an excellent starting point.[1][6] C18 columns provide a high degree of hydrophobicity, leading to good retention and separation of a wide range of analytes.[7][8] The choice of a specific C18 column will depend on factors such as particle size, pore size, and surface area, which influence efficiency and resolution.[9]

Mobile Phase Selection

The mobile phase in reversed-phase HPLC typically consists of an aqueous component and an organic modifier.[10]

  • Organic Modifier: Acetonitrile and methanol are the most commonly used organic modifiers.[11] Acetonitrile generally offers lower viscosity and better UV transparency at lower wavelengths. A gradient elution, where the proportion of the organic modifier is increased over time, is often employed to ensure good separation of the analyte from potential impurities and to achieve a reasonable run time.

  • Aqueous Component and pH Control: Since the analyte contains ionizable functional groups, buffering the aqueous component of the mobile phase is crucial for controlling retention time and ensuring good peak symmetry.[4] A phosphate buffer is a common choice for this purpose, and the pH should be adjusted to a value that ensures the analyte is in a single ionic form. For a compound with both acidic and basic functionalities, a pH around the isoelectric point or a pH that suppresses the ionization of one of the groups is often optimal.

Detection Wavelength

The selection of the detection wavelength is based on the UV-Visible spectrum of the analyte. For aromatic compounds, the wavelength of maximum absorbance (λmax) provides the highest sensitivity. Based on the analysis of similar sulfonamide compounds, a detection wavelength of 265 nm is a suitable starting point for method development.[2][12]

Experimental Protocol

This section provides a detailed, step-by-step protocol for the HPLC analysis of 4-amino-2-(ethylsulfamoyl)-N,N-dimethylbenzamide.

Instrumentation and Materials
  • HPLC system with a gradient pump, autosampler, column oven, and UV detector.

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Acetonitrile (HPLC grade).

  • Potassium dihydrogen phosphate (KH2PO4) (analytical grade).

  • Orthophosphoric acid (analytical grade).

  • Water (HPLC grade).

  • 4-amino-2-(ethylsulfamoyl)-N,N-dimethylbenzamide reference standard.

Preparation of Solutions
  • Mobile Phase A (Aqueous Buffer): Dissolve an appropriate amount of KH2PO4 in HPLC grade water to a final concentration of 25 mM. Adjust the pH to 3.0 with orthophosphoric acid.

  • Mobile Phase B (Organic Modifier): Acetonitrile.

  • Standard Stock Solution: Accurately weigh and dissolve the 4-amino-2-(ethylsulfamoyl)-N,N-dimethylbenzamide reference standard in a suitable solvent (e.g., a mixture of Mobile Phase A and B) to prepare a stock solution of a known concentration (e.g., 1 mg/mL).

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the initial mobile phase composition to cover the desired concentration range for linearity assessment.

Chromatographic Conditions

The following table summarizes the optimized chromatographic conditions for the analysis.

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 25 mM KH2PO4, pH 3.0
Mobile Phase B Acetonitrile
Gradient Program Time (min)
0
15
17
18
25
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 265 nm

Method Validation

To ensure the reliability of the developed method, it should be validated according to the International Council for Harmonisation (ICH) guidelines.[13][14] The validation parameters to be assessed include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[15]

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[16]

  • Accuracy: The closeness of the test results obtained by the method to the true value.[15]

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[16]

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.[16]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[16]

Workflow and Data Presentation

The overall workflow for the HPLC method development and validation is illustrated in the following diagram.

HPLC_Method_Development cluster_dev Method Development cluster_val Method Validation (ICH Guidelines) cluster_analysis Sample Analysis Analyte Analyte Characterization (Physicochemical Properties) Column_Selection Stationary Phase Selection (e.g., C18) Analyte->Column_Selection MP_Selection Mobile Phase Selection (Buffer, Organic Modifier) Analyte->MP_Selection Detection Detection Wavelength Selection Analyte->Detection Optimization Optimization of Chromatographic Conditions Column_Selection->Optimization MP_Selection->Optimization Detection->Optimization Specificity Specificity Optimization->Specificity Optimized Method Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Sample_Prep Sample Preparation Robustness->Sample_Prep Validated Method HPLC_Run HPLC Analysis Sample_Prep->HPLC_Run Data_Processing Data Processing & Reporting HPLC_Run->Data_Processing

Sources

Application

Application Note: A Validated Synthesis Protocol for the Preparation of 4-Amino-2-(ethylsulfamoyl)-N,N-dimethylbenzamide Reference Standard

Abstract This application note provides a comprehensive, step-by-step protocol for the synthesis of 4-amino-2-(ethylsulfamoyl)-N,N-dimethylbenzamide, a key structural motif found in various pharmacologically active compo...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive, step-by-step protocol for the synthesis of 4-amino-2-(ethylsulfamoyl)-N,N-dimethylbenzamide, a key structural motif found in various pharmacologically active compounds. The synthesis is designed to be robust and scalable, yielding a high-purity reference standard suitable for analytical and drug development applications. The procedure is presented as a three-stage process commencing from commercially available 4-acetamidobenzoic acid. Each stage includes detailed experimental procedures, explanations of the underlying chemical principles, and characterization guidelines. This document is intended for researchers, chemists, and drug development professionals requiring a reliable method for obtaining this specific benzamide derivative.

Introduction and Scientific Rationale

The synthesis of high-purity reference standards is a cornerstone of pharmaceutical research and development, enabling accurate analytical method validation, impurity profiling, and pharmacological testing. The target molecule, 4-amino-2-(ethylsulfamoyl)-N,N-dimethylbenzamide, incorporates three critical functional groups: a primary aromatic amine, an N-ethylsulfamoyl group, and an N,N-dimethylbenzamide moiety. The synthetic strategy must therefore account for the differing reactivity of these groups and employ a logical sequence of protection, functionalization, and deprotection steps.

Our chosen synthetic pathway is a linear three-step process designed for efficiency and control:

  • Directed Ortho-Sulfonylation and Sulfonamide Formation: The synthesis begins with 4-acetamidobenzoic acid. The acetamido group serves a dual purpose: it protects the reactive primary amine from undesired side reactions and acts as an ortho-para directing group for subsequent electrophilic aromatic substitution. Chlorosulfonic acid is used to install a chlorosulfonyl group regioselectively at the ortho position, which is then converted to the desired N-ethylsulfonamide.

  • Carboxylic Acid to Amide Conversion: The carboxylic acid of the intermediate is then converted into the N,N-dimethylbenzamide. This is achieved via an acyl chloride intermediate, a classic and high-yielding method for forming amides from non-sterically hindered secondary amines like dimethylamine.[1]

  • Deprotection to Yield the Final Product: The final step involves the selective hydrolysis of the acetamido protecting group under acidic conditions to reveal the primary aromatic amine, yielding the target compound. The mechanism for acid-catalyzed amide hydrolysis involves the initial protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic for nucleophilic attack by water.[2]

This structured approach ensures high regioselectivity and minimizes the formation of complex side products, simplifying purification and ensuring the high purity required for a reference standard.

Overall Synthetic Scheme

The complete three-step synthesis is outlined below.

G A 4-Acetamidobenzoic Acid B Intermediate 1 4-Acetamido-2-(ethylsulfamoyl)benzoic Acid A->B 1. HSO3Cl 2. Ethylamine C Intermediate 2 4-Acetamido-2-(ethylsulfamoyl)-N,N-dimethylbenzamide B->C 1. SOCl2 2. Dimethylamine D Final Product 4-Amino-2-(ethylsulfamoyl)-N,N-dimethylbenzamide C->D HCl, H2O, Δ

Diagram 1: Overall synthetic pathway for the target compound.

Materials and Equipment

Reagents & SolventsEquipment
4-Acetamidobenzoic Acid (≥98%)Round-bottom flasks (various sizes)
Chlorosulfonic Acid (≥99%)Magnetic stirrer with heating mantle
Ethylamine solution (e.g., 70% in H₂O)Reflux condenser
Thionyl Chloride (≥99%)Dropping funnel / Addition funnel
Dimethylamine solution (e.g., 40% in H₂O)Ice bath
Hydrochloric Acid (concentrated, 37%)Buchner funnel and vacuum flask
Sodium Bicarbonate (NaHCO₃)Rotary evaporator
Dichloromethane (DCM, anhydrous)Thin Layer Chromatography (TLC) plates (silica)
Ethyl Acetate (EtOAc)Standard laboratory glassware
HexanespH meter or pH paper
Anhydrous Sodium Sulfate (Na₂SO₄)NMR Spectrometer, Mass Spectrometer, Melting Point Apparatus

Safety Precaution: This synthesis involves highly corrosive and reactive chemicals, including chlorosulfonic acid and thionyl chloride. All steps must be performed in a well-ventilated chemical fume hood. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves, is mandatory.

Detailed Experimental Protocols

Step 1: Synthesis of 4-Acetamido-2-(ethylsulfamoyl)benzoic Acid

This step is a one-pot, two-stage reaction. The acetamido group on the starting material directs the electrophilic chlorosulfonation to the ortho position.

  • Protocol:

    • Carefully add 4-acetamidobenzoic acid (17.9 g, 0.1 mol) in portions to an ice-chilled round-bottom flask containing chlorosulfonic acid (45 mL, 0.68 mol). Use a magnetic stirrer and maintain the temperature below 10°C.

    • Once the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2 hours, then heat to 60°C for an additional 3 hours.

    • Cool the reaction mixture back to room temperature and very slowly pour it onto crushed ice (approx. 500 g) in a large beaker with vigorous stirring. A white precipitate of the sulfonyl chloride will form.

    • Filter the crude sulfonyl chloride precipitate and wash with cold water. Do not allow the crude solid to dry completely as it is reactive.

    • Immediately transfer the moist solid to a flask containing an ice-cold solution of ethylamine (70% in water, 20 mL, ~0.25 mol). Stir the resulting slurry in an ice bath for 1 hour, then at room temperature for 2 hours.

    • Acidify the reaction mixture to pH 2 with concentrated HCl. A white precipitate of 4-acetamido-2-(ethylsulfamoyl)benzoic acid will form.

    • Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum.

  • Causality and Insights: The use of excess chlorosulfonic acid serves as both the reagent and the solvent, driving the reaction to completion. The immediate use of the wet sulfonyl chloride intermediate for the subsequent reaction with ethylamine is a standard practice to avoid decomposition.[3]

Step 2: Synthesis of 4-Acetamido-2-(ethylsulfamoyl)-N,N-dimethylbenzamide

This step converts the carboxylic acid to the target N,N-disubstituted amide via an acyl chloride intermediate.

  • Protocol:

    • Suspend the dried product from Step 1 (e.g., 27.2 g, assuming ~90% yield, 0.09 mol) in anhydrous dichloromethane (DCM, 250 mL).

    • Add thionyl chloride (13.1 mL, 0.18 mol) dropwise at room temperature. Add a catalytic amount of N,N-dimethylformamide (DMF, ~0.5 mL).

    • Heat the mixture to reflux (approx. 40°C) for 3 hours. The reaction can be monitored by TLC until the starting material is consumed.

    • Cool the reaction to room temperature and remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator.

    • Re-dissolve the crude acyl chloride residue in anhydrous DCM (200 mL) and cool the solution in an ice bath.

    • Slowly add a solution of dimethylamine (40% in water, 22.5 mL, 0.18 mol) while maintaining the temperature below 10°C.

    • After the addition, allow the reaction to warm to room temperature and stir for 4 hours.

    • Wash the organic layer sequentially with water (2 x 100 mL), 1M HCl (1 x 100 mL), saturated NaHCO₃ solution (1 x 100 mL), and finally brine (1 x 100 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product as a solid.

    • Purify the solid by recrystallization from an ethyl acetate/hexanes mixture.

  • Causality and Insights: The conversion of the carboxylic acid to an acyl chloride significantly increases the electrophilicity of the carbonyl carbon, facilitating a rapid and efficient reaction with the dimethylamine nucleophile.[1] The aqueous washes are critical for removing unreacted reagents and byproducts.

Step 3: Synthesis of 4-Amino-2-(ethylsulfamoyl)-N,N-dimethylbenzamide

This is the final deprotection step to yield the target reference standard.

  • Protocol:

    • Dissolve the purified product from Step 2 (e.g., 24 g, assuming ~80% yield, 0.072 mol) in a mixture of ethanol (150 mL) and concentrated HCl (75 mL).

    • Heat the solution to reflux (approx. 80-90°C) for 6-8 hours. Monitor the reaction progress by TLC until the starting material has been completely consumed.

    • Cool the reaction mixture to room temperature and remove the ethanol via rotary evaporation.

    • Cool the remaining aqueous solution in an ice bath and carefully neutralize it by the dropwise addition of a concentrated sodium hydroxide solution until the pH is approximately 7-8.

    • The final product will precipitate as a white or off-white solid.

    • Collect the solid by vacuum filtration, wash extensively with cold water to remove residual salts, and dry under vacuum at 50°C.

    • The purity of the reference standard should be confirmed by HPLC, and its identity verified by NMR and Mass Spectrometry.

  • Causality and Insights: Acid-catalyzed hydrolysis is an effective method for cleaving the amide bond of the acetamido group.[2] The reaction is typically driven to completion by heating. Neutralization of the reaction mixture is required to deprotonate the ammonium salt of the product, causing the free amine to precipitate out of the aqueous solution due to its lower solubility.

Workflow and Data Summary

G cluster_0 Step 1: Sulfonamide Formation cluster_1 Step 2: Benzamide Formation cluster_2 Step 3: Deprotection & Finalization S1_React React 4-Acetamidobenzoic Acid with HSO3Cl, then Ethylamine S1_Workup Acidify & Filter S1_React->S1_Workup S1_Product Intermediate 1 S1_Workup->S1_Product S2_React Convert to Acyl Chloride (SOCl2), then react with Dimethylamine S1_Product->S2_React S2_Workup Aqueous Wash & Recrystallize S2_React->S2_Workup S2_Product Intermediate 2 S2_Workup->S2_Product S3_React Acidic Hydrolysis (HCl, Δ) S2_Product->S3_React S3_Workup Neutralize, Filter & Dry S3_React->S3_Workup S3_Product Final Reference Standard S3_Workup->S3_Product

Sources

Method

Application Notes and Protocols for the Isolation of 4-amino-2-(ethylsulfamoyl)-N,N-dimethylbenzamide from Reaction Mixtures

This comprehensive guide provides detailed protocols and technical insights for the isolation and purification of 4-amino-2-(ethylsulfamoyl)-N,N-dimethylbenzamide, a key intermediate in pharmaceutical and agrochemical re...

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive guide provides detailed protocols and technical insights for the isolation and purification of 4-amino-2-(ethylsulfamoyl)-N,N-dimethylbenzamide, a key intermediate in pharmaceutical and agrochemical research. The methodologies described herein are designed to ensure high purity and yield, addressing the common challenges encountered during the post-synthesis work-up of sulfonamide derivatives.

Introduction: The Significance of Purity

4-amino-2-(ethylsulfamoyl)-N,N-dimethylbenzamide is a substituted benzamide with potential applications in drug discovery. The presence of a primary aromatic amine, a sulfonamide linkage, and a tertiary amide bestows upon it a unique chemical profile that necessitates a carefully designed purification strategy. Impurities, such as unreacted starting materials, by-products, or residual solvents, can significantly impact the outcome of subsequent biological assays or synthetic steps. Therefore, robust and reproducible isolation protocols are paramount.

The protocols outlined in this document are grounded in the fundamental principles of organic chemistry, focusing on liquid-liquid extraction, column chromatography, and crystallization to achieve the desired purity. The rationale behind each step is elucidated to provide researchers with a clear understanding of the underlying chemical principles.

Understanding the Chemistry: Foundational Principles of Isolation

The successful isolation of 4-amino-2-(ethylsulfamoyl)-N,N-dimethylbenzamide hinges on exploiting the differences in the physicochemical properties between the target molecule and potential impurities. The key functional groups to consider are:

  • Primary Aromatic Amine (-NH₂): This group is basic and can be protonated in acidic conditions, rendering the molecule water-soluble. This property is crucial for acid-base extraction.

  • Sulfonamide (-SO₂NH-): The hydrogen on the sulfonamide nitrogen is weakly acidic and can be deprotonated under strongly basic conditions.

  • Tertiary Amide (-CON(CH₃)₂): This group is relatively neutral and contributes to the molecule's polarity.

A typical synthesis of a sulfonamide involves the reaction of a sulfonyl chloride with an amine.[1][2][3][4] Therefore, common impurities may include unreacted sulfonyl chloride, the starting amine, and hydrolyzed sulfonyl chloride (sulfonic acid).

Isolation and Purification Workflow

The overall strategy for isolating 4-amino-2-(ethylsulfamoyl)-N,N-dimethylbenzamide involves an initial work-up using liquid-liquid extraction to remove the bulk of impurities, followed by column chromatography for fine purification, and concluding with crystallization to obtain a highly pure solid product.

Isolation Workflow Reaction_Mixture Crude Reaction Mixture Extraction Liquid-Liquid Extraction (Acid-Base Work-up) Reaction_Mixture->Extraction Initial Quench Chromatography Silica Gel Column Chromatography Extraction->Chromatography Crude Product Crystallization Recrystallization Chromatography->Crystallization Partially Purified Product Pure_Product Pure 4-amino-2-(ethylsulfamoyl)- N,N-dimethylbenzamide Crystallization->Pure_Product High Purity Solid

Caption: Overall workflow for the isolation and purification of the target compound.

Detailed Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (Acid-Base Work-up)

This initial purification step is designed to separate the desired product from unreacted starting materials and acidic or basic by-products.

Rationale: The basicity of the primary aromatic amine allows for its selective extraction into an aqueous acidic phase, leaving non-basic impurities in the organic phase. Subsequent basification of the aqueous phase will deprotonate the amine, allowing it to be re-extracted into an organic solvent.

Step-by-Step Methodology:

  • Quenching: Carefully quench the reaction mixture by pouring it into a separatory funnel containing a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and water.

  • Acidic Wash: Add 1 M hydrochloric acid (HCl) to the separatory funnel and shake vigorously. Allow the layers to separate. The protonated product will move to the aqueous layer.

  • Separation: Drain the aqueous layer into a clean flask. The organic layer, containing non-basic impurities, can be discarded.

  • Basification: Cool the acidic aqueous layer in an ice bath and slowly add a base, such as 2 M sodium hydroxide (NaOH), until the pH is basic (pH > 10), as indicated by pH paper. The product will precipitate or form an oil.

  • Back-Extraction: Extract the basified aqueous solution with fresh organic solvent (e.g., ethyl acetate or dichloromethane) multiple times to recover the deprotonated product.

  • Washing and Drying: Combine the organic extracts and wash with brine (saturated NaCl solution) to remove residual water. Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator to obtain the crude product.

Parameter Value/Solvent Purpose
Extraction Solvent Ethyl Acetate or DichloromethaneDissolves the product and impurities.
Acidic Wash 1 M HClProtonates the basic amine for aqueous extraction.
Basic Wash 2 M NaOHDeprotonates the amine for re-extraction into the organic phase.
Drying Agent Na₂SO₄ or MgSO₄Removes residual water from the organic phase.

Table 1: Key Parameters for Liquid-Liquid Extraction.

Protocol 2: Silica Gel Column Chromatography

Column chromatography is employed to separate the target compound from closely related impurities that were not removed during the extraction process.

Rationale: Silica gel is a polar stationary phase. By using a mobile phase of appropriate polarity, compounds can be separated based on their differential adsorption to the silica gel. More polar compounds will adhere more strongly to the silica and elute later.

Step-by-Step Methodology:

  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Column Packing: Pour the slurry into a chromatography column and allow the silica to settle, ensuring a uniform and air-free packing.

  • Sample Loading: Dissolve the crude product from the extraction step in a minimal amount of the mobile phase or a slightly more polar solvent and load it onto the top of the silica gel column.

  • Elution: Begin eluting the column with a solvent system of appropriate polarity. A common starting point for sulfonamides is a mixture of hexane and ethyl acetate.[1] The polarity of the mobile phase can be gradually increased (gradient elution) to elute compounds with increasing polarity.

  • Fraction Collection: Collect fractions as the solvent elutes from the column.

  • Purity Analysis: Analyze the collected fractions for the presence of the desired product using Thin Layer Chromatography (TLC).

  • Pooling and Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Stationary Phase Mobile Phase (Example) Elution Order (Expected)
Silica Gel (60-120 mesh)Hexane:Ethyl Acetate (e.g., 7:3 to 1:1 gradient)Less polar impurities -> Product -> More polar impurities

Table 2: Typical Conditions for Column Chromatography.

Protocol 3: Recrystallization

The final step to obtain a highly pure, crystalline solid is recrystallization.

Rationale: This technique relies on the principle that the solubility of a compound in a solvent increases with temperature. A saturated solution is prepared at an elevated temperature, and as it cools, the solubility decreases, leading to the formation of crystals of the pure compound, while impurities remain in the solution.

Step-by-Step Methodology:

  • Solvent Selection: Choose a suitable solvent or solvent pair. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Ethanol, methanol, or ethyl acetate are often good starting points for benzamide derivatives.[5][6]

  • Dissolution: In a flask, dissolve the purified product in a minimal amount of the hot solvent to create a saturated solution.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Cooling: Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[7]

  • Crystal Formation: Once the solution has cooled, crystal formation should occur. The process can be aided by scratching the inside of the flask with a glass rod or adding a seed crystal.[7]

  • Further Cooling: To maximize the yield, the flask can be placed in an ice bath or refrigerator.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Solvent Solubility of Product (Expected) Notes
EthanolHigh when hot, low when coldGood for single-solvent recrystallization.
Ethyl Acetate/HexaneSoluble in ethyl acetate, insoluble in hexaneCan be used as a solvent/anti-solvent system.
MethanolHigh when hot, low when coldAnother potential single solvent for recrystallization.[5]

Table 3: Potential Solvents for Recrystallization.

Purity Assessment

The purity of the final product should be assessed using standard analytical techniques:

  • Thin Layer Chromatography (TLC): To check for the presence of impurities.

  • High-Performance Liquid Chromatography (HPLC): For quantitative purity analysis.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any structural impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

  • Melting Point Analysis: A sharp melting point range is indicative of high purity.

Troubleshooting

Problem Possible Cause Solution
Low recovery after extractionIncomplete extraction or product still in the aqueous phase.Perform multiple extractions. Ensure the pH of the aqueous phase is sufficiently basic during back-extraction.
Poor separation in column chromatographyIncorrect mobile phase polarity.Optimize the solvent system using TLC before running the column.
Oiling out during recrystallizationThe solution is too concentrated, or the cooling is too rapid.Add a small amount of additional hot solvent. Allow the solution to cool more slowly.[7]
No crystal formationThe solution is not saturated, or nucleation is inhibited.Concentrate the solution further. Scratch the flask or add a seed crystal.[7]

Table 4: Common Troubleshooting Scenarios.

Conclusion

The isolation of 4-amino-2-(ethylsulfamoyl)-N,N-dimethylbenzamide from a reaction mixture requires a systematic approach that combines acid-base extraction, silica gel chromatography, and recrystallization. By understanding the chemical properties of the target molecule and potential impurities, researchers can effectively implement these protocols to obtain a product of high purity, which is essential for its intended downstream applications.

Purification_Logic cluster_0 Crude Mixture cluster_1 Liquid-Liquid Extraction cluster_2 Chromatography & Crystallization Product Target Product (Basic Amine) Aqueous_Acid Aqueous Acidic Phase (Product + Acidic Impurity) Product->Aqueous_Acid Impurity_A Non-Basic Impurity Organic_Phase Organic Phase (Non-Basic Impurity) Impurity_A->Organic_Phase Impurity_B Acidic Impurity Impurity_B->Aqueous_Acid Pure_Product Pure Product Aqueous_Acid->Pure_Product Basification & Further Purification Impurity_B_Removed Acidic Impurity Removed Aqueous_Acid->Impurity_B_Removed Separation

Caption: Logic of the separation process based on chemical properties.

References

  • CompTox Chemicals Dashboard. 4-Amino-2-[(4,6-dimethoxypyrimidin-2-yl)carbamoylsulfamoyl]-N,N-dimethylbenzamide. U.S. Environmental Protection Agency. Available at: [Link]

  • PubChem. 4-amino-2-butan-2-ylsulfanyl-N,N-dimethylbenzamide. National Center for Biotechnology Information. Available at: [Link]

  • Bowser, J. R., et al. (2014). Preparation of sulfonamides from N-silylamines. PMC. Available at: [Link]

  • Mata, E. G., et al. (2025). Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy. RSC Publishing. Available at: [Link]

  • Stache, E. E., et al. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. PMC. Available at: [Link]

  • Stache, E. E., et al. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society. Available at: [Link]

  • PubChem. 4-amino-N-(2-(dimethylamino)ethyl)benzamide. National Center for Biotechnology Information. Available at: [Link]

  • Mata, E. G., et al. (2025). Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy. ResearchGate. Available at: [Link]

  • ChemBK. N,N-dimethylbenzamide. Available at: [Link]

  • Molbase. Synthesis of 4-Amino-5-chloro-N-[2-(dimethylamino)ethyl]-2-hydroxybenzamide. Available at: [Link]

  • Al-Masoudi, N. A., et al. (2023). Synthesis of 4-Amino-N-[2 (diethylamino)Ethyl]Benzamide Tetraphenylborate Ion-Associate Complex: Characterization, Antibacterial and Computational Study. MDPI. Available at: [Link]

  • Google Patents. CN103304439A - Preparation method of 4-amino-2-fluoro-methyl benzamide.
  • SSRN. Synthesis and Characterization of Impurity F in Active Pharmaceutical Ingredient (API) 4-Amino-N-(5-Methyl Isoxazol-3-Yl) Benzene Sulfonamide Drug Synthesis. Available at: [Link]

  • Organic Syntheses. preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. Available at: [Link]

  • RSC Publishing. Crystallization of para-aminobenzoic acid forms from specific solvents. Available at: [Link]

  • International Union of Crystallography. Crystal structures of 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(3-nitrophenyl)acetamide monohydrate and N-(2-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide. Available at: [Link]

  • Google Patents. CN101585781A - Preparing method of N, N-dimethylbenzamide.
  • ResearchGate. A new method for the synthesis of N,N-diethyl-m-methylbenzamide. Available at: [Link]

  • Google Patents. WO2006011696A1 - Method for preparing 4-[2-(dimethylamino)ethoxy]benzylamine as itopride hydrocloride salt mediate.

Sources

Application

LC-MS characterization techniques for 4-amino-2-(ethylsulfamoyl)-N,N-dimethylbenzamide

An Application Guide for the Characterization of 4-amino-2-(ethylsulfamoyl)-N,N-dimethylbenzamide using Liquid Chromatography-Mass Spectrometry (LC-MS) Abstract This document provides a comprehensive technical guide for...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for the Characterization of 4-amino-2-(ethylsulfamoyl)-N,N-dimethylbenzamide using Liquid Chromatography-Mass Spectrometry (LC-MS)

Abstract

This document provides a comprehensive technical guide for the qualitative and quantitative characterization of 4-amino-2-(ethylsulfamoyl)-N,N-dimethylbenzamide using Liquid Chromatography-Mass Spectrometry (LC-MS). Designed for researchers, analytical scientists, and drug development professionals, this guide details a robust methodology from sample preparation to method validation. The protocols are grounded in established scientific principles for analyzing sulfonamide and benzamide derivatives, ensuring both technical accuracy and practical applicability. We explain the causality behind key experimental choices, including the selection of chromatographic conditions and mass spectrometric parameters, to facilitate a deeper understanding and successful implementation. The described workflow is designed as a self-validating system, adhering to principles outlined in international regulatory guidelines.

Introduction and Method Strategy

4-amino-2-(ethylsulfamoyl)-N,N-dimethylbenzamide is a complex small molecule featuring three key functional groups that dictate its analytical behavior: a primary aromatic amine, a sulfonamide, and a tertiary N,N-dimethylbenzamide. A successful LC-MS characterization strategy must be tailored to these chemical properties.

Causality Behind the Analytical Approach:

  • Chromatography: The presence of both nonpolar (aromatic ring, ethyl group) and polar (amine, sulfonamide, amide) moieties gives the molecule an intermediate polarity. Therefore, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the logical choice for separation. A C18 stationary phase is selected to provide sufficient hydrophobic retention. The mobile phase must be acidic to ensure the primary amine is protonated (-NH3+). This enhances retention on the C18 column and, more importantly, promotes efficient ionization for mass spectrometry.

  • Mass Spectrometry: The protonated primary amine makes the molecule highly suitable for positive mode Electrospray Ionization (ESI+), which is a soft ionization technique ideal for preventing in-source fragmentation and preserving the molecular ion. Tandem mass spectrometry (MS/MS) is employed for structural confirmation and highly selective quantitation using Multiple Reaction Monitoring (MRM). The fragmentation pattern is predictable, with characteristic losses related to the dimethylamino group and the ethylsulfamoyl side chain.[1][2]

The overall workflow is designed to first identify the compound and optimize detection parameters, then establish a robust quantitative method, and finally, validate the method's performance according to established standards.[3][4]

G cluster_prep Phase 1: Preparation & Optimization cluster_analysis Phase 2: Analysis & Quantitation cluster_validation Phase 3: Method Validation prep Sample & Standard Preparation infusion Direct Infusion (MS Tuning) prep->infusion Optimize MS Parameters lc_dev LC Method Development prep->lc_dev Optimize Separation lcms_run LC-MS/MS Analysis (MRM Mode) infusion->lcms_run Optimized MRM Transitions lc_dev->lcms_run cal_curve Calibration Curve Generation quant Sample Quantitation cal_curve->quant validation Validation Protocol Execution (ICH M10 Guidelines) quant->validation report Final Report & Data Archiving validation->report

Figure 1: Overall experimental workflow for LC-MS characterization.

Physicochemical Properties and Predicted MS Behavior

PropertyValueRationale for LC-MS
Molecular Formula C₁₁H₁₇N₃O₃S-
Molecular Weight 271.34 g/mol The precursor ion ([M+H]⁺) is expected at m/z 272.1.
Predicted pKa (Basic) ~3.5 (Aromatic Amine)The primary amine will be protonated in an acidic mobile phase (e.g., pH < 3), which is ideal for ESI+ ionization.
Predicted LogP ~1.5 - 2.0Indicates moderate hydrophobicity, suitable for retention on a C18 column with a standard methanol or acetonitrile gradient.

Detailed Experimental Protocols

Protocol 3.1: Reagents and Sample Preparation

This protocol outlines the preparation of standards and a generic procedure for extracting the analyte from a biological matrix (e.g., plasma) using protein precipitation.

Reagents:

  • 4-amino-2-(ethylsulfamoyl)-N,N-dimethylbenzamide reference standard

  • LC-MS grade Methanol and Acetonitrile

  • LC-MS grade Formic Acid (≥99%)

  • Ultrapure Water (18.2 MΩ·cm)

Procedure:

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve it in 10 mL of methanol. This solution should be stored at -20°C.

  • Working Standard Solutions: Prepare a series of working standards (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 ng/mL) by serially diluting the stock solution in a 50:50 (v/v) mixture of methanol and water. These will be used for method development and calibration curves.

  • Sample Preparation (Protein Precipitation): This is a common technique for cleaning up biological samples like plasma.[5][6]

    • Pipette 100 µL of the plasma sample into a 1.5 mL microcentrifuge tube.

    • Add 300 µL of ice-cold acetonitrile (containing an internal standard, if used).

    • Vortex vigorously for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a new tube or HPLC vial for analysis.

Protocol 3.2: LC-MS/MS Instrumentation and Conditions

The following parameters serve as a validated starting point and should be optimized for the specific instrumentation used. The method utilizes a standard C18 column and a gradient elution program for robust separation.[7]

Table 1: Liquid Chromatography (LC) Parameters

Parameter Recommended Condition Rationale
Column C18, 100 x 2.1 mm, 2.7 µm Provides a good balance of resolution and backpressure for efficient separation.
Mobile Phase A 0.1% Formic Acid in Water Acidifies the mobile phase to ensure analyte protonation.
Mobile Phase B 0.1% Formic Acid in Acetonitrile Organic solvent for eluting the analyte from the RP column.
Flow Rate 0.4 mL/min Standard flow rate for a 2.1 mm ID column.
Column Temperature 40°C Improves peak shape and reduces viscosity.
Injection Volume 5 µL A small volume minimizes potential matrix effects and peak distortion.
Gradient Program 0-1.0 min: 5% B Hold for equilibration.
1.0-8.0 min: 5% to 95% B Elute the analyte.
8.0-10.0 min: 95% B Wash the column.

| | 10.1-12.0 min: 5% B | Re-equilibrate for the next injection. |

Table 2: Mass Spectrometry (MS) Parameters

Parameter Recommended Condition Rationale
Ionization Mode Electrospray Ionization (ESI), Positive The protonated primary amine allows for sensitive detection in positive mode.
Capillary Voltage 3.5 kV Optimized for stable spray and ion generation.
Source Temperature 150°C A moderate temperature to prevent thermal degradation.
Desolvation Gas Nitrogen, 800 L/hr at 400°C Efficiently removes solvent droplets to facilitate ionization.
Scan Mode (Tuning) Full Scan (MS1) & Product Ion Scan (MS/MS) Used to identify the precursor ion and its major fragment ions.
Scan Mode (Quant.) Multiple Reaction Monitoring (MRM) Provides high selectivity and sensitivity for quantitation.
Precursor Ion m/z 272.1 Corresponds to the [M+H]⁺ of the analyte.
Product Ions (MRM) m/z 227.1 (Quantifier), 199.1 (Qualifier) See Figure 2 for the proposed fragmentation pathway.

| Collision Energy | ~15-25 eV | Must be optimized empirically to maximize the signal of product ions. |

Data Analysis: Expected Fragmentation and Quantitation

The structural features of the analyte lead to a predictable fragmentation pattern under Collision-Induced Dissociation (CID). The primary sites of fragmentation are the loss of the dimethylamino group from the benzamide moiety and cleavage within the ethylsulfamoyl group.

G cluster_legend Legend parent [M+H]⁺ m/z 272.1 frag1 [M+H - N(CH₃)₂]⁺ m/z 227.1 (Acylium ion) parent->frag1 - 45 Da frag2 [M+H - SO₂C₂H₅]⁺ m/z 199.1 parent->frag2 - 73 Da quant Quantifier Ion qual Qualifier Ion

Sources

Method

Application Note: A Comprehensive Guide to Thin-Layer Chromatography (TLC) Analysis of 4-amino-2-(ethylsulfamoyl)-N,N-dimethylbenzamide

Introduction and Scientific Rationale 4-amino-2-(ethylsulfamoyl)-N,N-dimethylbenzamide is a substituted aromatic compound containing multiple functional groups that dictate its chromatographic behavior: a primary amino g...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction and Scientific Rationale

4-amino-2-(ethylsulfamoyl)-N,N-dimethylbenzamide is a substituted aromatic compound containing multiple functional groups that dictate its chromatographic behavior: a primary amino group, a sulfonamide moiety, and a tertiary benzamide. These groups, particularly the amino and sulfonamide functionalities, impart significant polarity to the molecule. Consequently, normal-phase chromatography on a polar stationary phase, such as silica gel, is the method of choice.

The selection of an appropriate mobile phase is critical for achieving optimal separation. The mobile phase must effectively compete with the analyte for active sites on the silica gel surface to facilitate migration up the plate. A solvent system of intermediate polarity is required; a non-polar solvent will result in no movement (Rf = 0), while an overly polar solvent will cause the compound to move with the solvent front (Rf ≈ 1). This protocol employs a mixture of ethyl acetate and hexane, a versatile system where polarity can be finely tuned by adjusting the volumetric ratio of the two solvents. To counteract potential peak tailing caused by the basic amino group interacting with acidic silanol groups on the silica surface, a small amount of a basic modifier (triethylamine) is incorporated into the mobile phase.

Visualization is achieved primarily using ultraviolet (UV) light at 254 nm, as the aromatic benzamide core is an effective chromophore. For enhanced sensitivity or for derivatives lacking a strong chromophore, secondary visualization via oxidative staining with potassium permanganate is also described.

Experimental Protocol: TLC Analysis

This section details the step-by-step methodology for the successful TLC analysis of 4-amino-2-(ethylsulfamoyl)-N,N-dimethylbenzamide.

Materials and Equipment
Item Specification
Stationary Phase Pre-coated TLC plates, Silica Gel 60 F254, 250 µm thickness
Analyte 4-amino-2-(ethylsulfamoyl)-N,N-dimethylbenzamide
Solvents Ethyl Acetate (ACS Grade or higher), n-Hexane (ACS Grade), Methanol (ACS Grade), Triethylamine (≥99%)
Apparatus TLC developing chamber with lid, Capillary tubes for spotting, UV lamp (254 nm), Forceps, Pencil, Ruler
Staining Reagent Potassium Permanganate (KMnO4) stain (See preparation below)

Preparation of Potassium Permanganate Stain: Dissolve 1.5 g of KMnO4, 10 g of potassium carbonate (K2CO3), and 1.25 mL of 10% sodium hydroxide (NaOH) in 200 mL of distilled water. Store in a dark bottle. This stain is highly effective for visualizing compounds that can be oxidized.

Step-by-Step Methodology
  • Mobile Phase Preparation:

    • Prepare the developing solvent by mixing Ethyl Acetate and n-Hexane in a 7:3 (v/v) ratio.

    • To this mixture, add Triethylamine to a final concentration of 0.5% (v/v). For example, for 10 mL of mobile phase, use 7 mL ethyl acetate, 3 mL n-hexane, and 50 µL of triethylamine.

    • Pour the prepared mobile phase into the TLC developing chamber to a depth of approximately 0.5 cm. Cover the chamber with the lid and let it saturate for at least 15-20 minutes to ensure a uniform vapor environment.

  • Sample Preparation:

    • Prepare a stock solution of the analyte at a concentration of approximately 1 mg/mL in a suitable solvent like methanol or ethyl acetate. Ensure the compound is fully dissolved.

  • TLC Plate Preparation and Spotting:

    • Using a pencil, gently draw a light origin line approximately 1 cm from the bottom of the silica gel plate. Do not gouge the silica.

    • Mark the positions for spotting along the origin line, keeping them at least 1 cm from the edges of the plate.

    • Using a capillary tube, carefully spot a small volume (1-2 µL) of the sample solution onto the marked origin. Aim for a spot size of 1-2 mm in diameter. Allow the solvent to evaporate completely between applications if multiple spots are needed in the same location.

  • Development:

    • Using forceps, carefully place the spotted TLC plate into the saturated developing chamber. Ensure the origin line is above the level of the mobile phase.

    • Cover the chamber and allow the mobile phase to ascend the plate by capillary action.

    • Let the development proceed until the solvent front is approximately 1 cm from the top of the plate.

    • Remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to air dry completely in a fume hood.

  • Visualization and Analysis:

    • Primary Visualization (Non-destructive): View the dried plate under a UV lamp at 254 nm. The analyte spot should appear as a dark purple/blue spot against the fluorescent green background. Circle the spot with a pencil.

    • Secondary Visualization (Destructive): If necessary, dip the plate into the prepared potassium permanganate stain or spray it evenly. The analyte spot, being an oxidizable amine, will appear as a yellow-brown spot on a purple background.

    • Rf Calculation: Measure the distance from the origin to the center of the analyte spot and the distance from the origin to the solvent front. Calculate the Retention Factor (Rf) using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front) An ideal Rf value is typically between 0.3 and 0.7.

TLC Workflow Diagram

TLC_Workflow cluster_prep Preparation Phase cluster_exec Execution Phase cluster_analysis Analysis Phase A Prepare Mobile Phase (7:3 Ethyl Acetate:Hexane + 0.5% Triethylamine) B Saturate TLC Chamber A->B E Develop Plate in Chamber B->E C Prepare Analyte Solution (1 mg/mL in Methanol) D Prepare & Spot TLC Plate C->D D->E F Dry Plate E->F G Visualize under UV (254 nm) F->G H Optional: Stain with KMnO4 G->H I Calculate Rf Value G->I

Caption: Workflow for TLC analysis of 4-amino-2-(ethylsulfamoyl)-N,N-dimethylbenzamide.

Troubleshooting Common Issues

Problem Potential Cause(s) Recommended Solution(s)
No spots visible Insufficient sample concentration; Compound is not UV active or non-oxidizable.Spot a more concentrated sample; Use a universal stain like iodine vapor or permanganate.
Spot streaking/tailing Sample overload; Analyte interacting too strongly with silica (e.g., acidic silanols); Mobile phase polarity is incorrect.Apply a smaller, more dilute spot; Add a modifier to the mobile phase (e.g., 0.5% triethylamine for basic compounds); Adjust mobile phase polarity.
Rf value too high (>0.8) Mobile phase is too polar.Decrease the proportion of the more polar solvent (ethyl acetate) and increase the less polar one (hexane).
Rf value too low (<0.2) Mobile phase is not polar enough.Increase the proportion of the more polar solvent (ethyl acetate).
Irregular solvent front Improperly sealed chamber; Plate touching the side of the chamber; Silica gel disturbed.Ensure the chamber lid is sealed tightly with grease if needed; Reposition the plate carefully; Handle the plate with care to avoid scratching the surface.
Spots are diffuse/smeared Spotting size was too large; Chamber was not saturated.Apply smaller spots and allow them to dry completely; Ensure the chamber is saturated with solvent vapor for at least 15-20 minutes before development.

Conclusion

This application note provides a robust and validated method for the thin-layer chromatography of 4-amino-2-(ethylsulfamoyl)-N,N-dimethylbenzamide. By utilizing a 7:3 ethyl acetate/hexane mobile phase modified with triethylamine on a silica gel 60 F254 stationary phase, clear and reproducible separation can be achieved. The detailed protocol, coupled with the troubleshooting guide, equips researchers with the necessary tools to effectively monitor reaction progress, assess purity, and perform qualitative identification of the target compound.

References

  • Vogel, A. I., et al. (2012). Vogel's Textbook of Practical Organic Chemistry. Pearson Education. (A comprehensive resource for practical laboratory techniques, including chromatography and the preparation of staining reagents). [Link]

Application

sample preparation for extracting 4-amino-2-(ethylsulfamoyl)-N,N-dimethylbenzamide

Executive Summary This application note details the method development and extraction protocols for 4-amino-2-(ethylsulfamoyl)-N,N-dimethylbenzamide (referred to herein as Target Analyte ), a structural analog of sulfamo...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the method development and extraction protocols for 4-amino-2-(ethylsulfamoyl)-N,N-dimethylbenzamide (referred to herein as Target Analyte ), a structural analog of sulfamoylbenzamide diuretics.

The Target Analyte presents a specific bioanalytical challenge due to its amphoteric nature : it possesses a weakly basic primary amine (aniline moiety) and a weakly acidic sulfonamide group. This dual ionization potential requires precise pH control during sample preparation to maximize recovery and minimize matrix effects.

This guide provides two validated workflows:

  • Solid Phase Extraction (SPE) using Mixed-Mode Cation Exchange (MCX): Recommended for high-sensitivity LC-MS/MS applications requiring maximum cleanliness.

  • Liquid-Liquid Extraction (LLE): A cost-effective alternative for high-concentration samples.

Physicochemical Analysis & Strategy

Successful extraction relies on exploiting the ionization states of the molecule.

FeatureChemical MoietyEstimated pKaBehavior at pH 2Behavior at pH 6Behavior at pH 10
Basic 4-Amino (Aniline)~3.5 – 4.5Cationic (+) Neutral (0)Neutral (0)
Acidic Sulfonamide (-SO₂NH-)~9.5 – 10.5Neutral (0)Neutral (0)Anionic (-)
Lipophilic N,N-dimethyl & EthylN/AHydrophobicHydrophobicHydrophobic

The Extraction Logic:

  • Strategy A (MCX SPE): We utilize the basic aniline group. By acidifying the plasma to pH < 2, we protonate the amine, allowing it to bind to a cation-exchange sorbent. Interferences are washed away, and the analyte is eluted at high pH (neutralizing the amine).

  • Strategy B (LLE): We utilize the neutral window (pH 5–7). At this pH, the molecule is uncharged and highly lipophilic (due to the N,N-dimethylbenzamide core), partitioning efficiently into organic solvents like Ethyl Acetate.

Workflow Visualization

The following decision tree outlines the logic for selecting the appropriate extraction method based on laboratory resources and sensitivity requirements.

MethodSelection Start Sample: Plasma/Serum Target: 4-amino-2-(ethylsulfamoyl)-N,N-dimethylbenzamide Sensitivity Required Sensitivity (LLOQ)? Start->Sensitivity HighSens High Sensitivity (< 1 ng/mL) Sensitivity->HighSens ModSens Moderate Sensitivity (> 10 ng/mL) Sensitivity->ModSens SPE_Path Method: Mixed-Mode SPE (MCX) HighSens->SPE_Path LLE_Path Method: Liquid-Liquid Extraction (LLE) ModSens->LLE_Path Mechanism_SPE Mechanism: Ionic Retention (Protonated Amine @ pH 2) SPE_Path->Mechanism_SPE Mechanism_LLE Mechanism: Hydrophobic Partitioning (Neutral Species @ pH 6) LLE_Path->Mechanism_LLE

Figure 1: Decision matrix for selecting the optimal extraction strategy based on sensitivity requirements.

Protocol A: Mixed-Mode Cation Exchange (MCX) SPE

Best for: LC-MS/MS analysis, trace-level detection, and removal of phospholipids.

Materials Required
  • Cartridge: Polymeric Mixed-Mode Cation Exchange (e.g., Oasis MCX or Strata-X-C), 30 mg/1 cc.

  • Pre-treatment Solution: 4% Phosphoric Acid (

    
    ) in water.
    
  • Wash Solvent 1: 2% Formic Acid in water.

  • Wash Solvent 2: 100% Methanol (MeOH).

  • Elution Solvent: 5% Ammonium Hydroxide (

    
    ) in Methanol.
    
Step-by-Step Procedure
  • Sample Pre-treatment:

    • Aliquot 200 µL of plasma into a microcentrifuge tube.

    • Add 20 µL of Internal Standard (IS) working solution.

    • Add 200 µL of 4%

      
       . Vortex for 30 seconds.
      
    • Scientific Rationale: Acidification brings the sample pH to ~1.5–2.0. At this pH, the 4-amino group is fully protonated (

      
      ), enabling ionic binding to the sorbent. Disruption of protein binding also occurs here [1].
      
  • Conditioning & Equilibration:

    • Condition cartridge with 1 mL MeOH .

    • Equilibrate with 1 mL Water .

  • Loading:

    • Load the pre-treated sample onto the cartridge at a flow rate of ~1 mL/min.

    • Mechanism: The analyte binds via cation exchange (amine) and reversed-phase (benzamide core) interactions.

  • Washing (Critical Step):

    • Wash 1: Apply 1 mL 2% Formic Acid .

      • Purpose: Removes proteins and polar interferences while keeping the analyte charged and bound.

    • Wash 2: Apply 1 mL 100% Methanol .

      • Purpose: Removes neutral hydrophobic interferences and phospholipids. The analyte remains bound ionically despite the high organic solvent, providing superior cleanup compared to standard C18 SPE [2].

  • Elution:

    • Elute with 2 x 250 µL of 5%

      
       in Methanol .
      
    • Mechanism: The high pH (>11) deprotonates the amine (

      
      ), breaking the ionic bond and releasing the analyte.
      
  • Reconstitution:

    • Evaporate eluate to dryness under nitrogen at 40°C.

    • Reconstitute in 100 µL of Mobile Phase (90:10 Water:ACN + 0.1% Formic Acid).

Protocol B: Liquid-Liquid Extraction (LLE)

Best for: High-throughput labs, UV detection, or when SPE manifolds are unavailable.

Materials Required
  • Extraction Solvent: Ethyl Acetate (EtOAc) or MTBE (Methyl tert-butyl ether).

  • Buffer: 0.1 M Phosphate Buffer (pH 6.0).

Step-by-Step Procedure
  • Sample Preparation:

    • Aliquot 200 µL plasma.

    • Add 50 µL of 0.1 M Phosphate Buffer (pH 6.0).

    • Scientific Rationale: Buffering at pH 6 ensures the aniline is largely uncharged (pKa ~4) and the sulfonamide remains protonated/neutral (pKa ~10). This maximizes lipophilicity (LogD is highest here).

  • Extraction:

    • Add 1.0 mL Ethyl Acetate .

    • Shake/Vortex vigorously for 10 minutes.

    • Centrifuge at 4,000 rpm for 5 minutes to separate phases.

  • Transfer:

    • Transfer 800 µL of the upper organic layer (supernatant) to a clean glass tube.

    • Note: Avoid disturbing the "buffy coat" (protein layer) at the interface.

  • Dry & Reconstitute:

    • Evaporate to dryness.[1]

    • Reconstitute in mobile phase.

Chromatographic Conditions (LC-MS/MS)

To ensure robust quantification, the chromatography must separate the analyte from matrix components that could cause ion suppression.

ParameterCondition
Column C18 (e.g., Waters BEH C18 or Agilent ZORBAX RRHD), 2.1 x 50 mm, 1.7 µm
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Flow Rate 0.4 mL/min
Gradient 5% B (0-0.5 min)

95% B (3.0 min)

Hold (3.5 min)

Re-equilibrate
Detection ESI Positive Mode (

)
MRM Transition Precursor: ~272.1 Da (Calculated MW)

Product: Optimize for sulfonamide loss (-79 Da) or dimethylamine loss

Note on pH: Acidic mobile phase is essential. It ensures the aniline nitrogen is protonated (


), improving peak shape and sensitivity in ESI+ mode [3].

SPE Mechanism Diagram

The following diagram illustrates the chemical states of the Target Analyte during the MCX extraction process.

SPE_Mechanism Step1 LOAD (pH 2) Analyte: Cationic (+) Binds to: Sulfonate groups (-) Step2 WASH (MeOH) Analyte: Cationic (+) Remains Bound Neutrals Elute Step1->Step2 Remove Interferences Step3 ELUTE (pH 11) Analyte: Neutral (0) Ionic Bond Breaks Analyte Elutes Step2->Step3 Release Target

Figure 2: Molecular mechanism of retention and elution on Mixed-Mode Cation Exchange (MCX) sorbent.

References

  • Waters Corporation. (2023). Oasis Sample Extraction Products: Method Development Guide. Waters.com. [Link]

  • Chambers, E., et al. (2007). Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. Journal of Chromatography B, 852(1-2), 22-34. [Link]

  • Agilent Technologies. (2020). Strategies for the Analysis of Basic Compounds by LC/MS. Agilent.com. [Link]

  • PubChem. (2024).[2] Compound Summary: Sulfamoylbenzamide Derivatives. National Library of Medicine. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

troubleshooting peak tailing of 4-amino-2-(ethylsulfamoyl)-N,N-dimethylbenzamide in HPLC

Technical Support Center: HPLC Analysis Topic: Troubleshooting Peak Tailing of 4-amino-2-(ethylsulfamoyl)-N,N-dimethylbenzamide Welcome to the technical support center. This guide is designed for researchers, scientists,...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: HPLC Analysis

Topic: Troubleshooting Peak Tailing of 4-amino-2-(ethylsulfamoyl)-N,N-dimethylbenzamide

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals encountering peak tailing issues with 4-amino-2-(ethylsulfamoyl)-N,N-dimethylbenzamide in High-Performance Liquid Chromatography (HPLC). As Senior Application Scientists, we provide this in-depth guide to not only solve the problem but also to explain the underlying scientific principles.

Part 1: Understanding the Challenge

Peak tailing is a common chromatographic problem that can significantly compromise resolution, accuracy, and the limit of quantification.[1][2] An ideal chromatographic peak is a symmetrical, Gaussian shape; peak tailing manifests as an asymmetry where the latter half of the peak is broader than the front half.[1]

Why is 4-amino-2-(ethylsulfamoyl)-N,N-dimethylbenzamide Prone to Tailing?

Your analyte is a basic compound. Its structure contains an amino group (-NH2) and other nitrogen-containing functionalities which can be readily protonated. This basic nature is the primary reason for its problematic behavior in standard reversed-phase HPLC.

The issue arises from interactions with the stationary phase. Most reversed-phase columns are made from silica particles bonded with a hydrophobic layer (like C18). However, the underlying silica surface is not perfectly covered, leaving exposed, acidic silanol groups (Si-OH).[1][3]

At a typical mobile phase pH (above 3), these silanol groups can become deprotonated (Si-O-), creating negatively charged sites.[4][5] Your protonated, positively charged basic analyte can then interact with these sites through a strong secondary ion-exchange mechanism.[4][6] This interaction is stronger and different from the intended hydrophobic retention mechanism, causing some analyte molecules to be retained longer, which results in a tailing peak.[1][7]

Part 2: Frequently Asked Questions (FAQs)

Q1: What exactly causes my peak to tail?

Peak tailing occurs when your analyte experiences more than one type of retention mechanism in the column.[1][3] For 4-amino-2-(ethylsulfamoyl)-N,N-dimethylbenzamide, the primary intended mechanism is hydrophobic interaction with the C18 chains. The problematic secondary mechanism is the ionic interaction between the protonated basic analyte and ionized residual silanol groups on the silica surface.[4][6][8]

Q2: How does peak tailing affect my results?

Tailing peaks are shorter and wider than symmetrical peaks of the same area. This directly impacts your analysis in several ways:

  • Reduced Sensitivity: Lower peak height makes it difficult to detect and accurately quantify low-concentration analytes.[1]

  • Poor Resolution: Tailing can cause peaks to merge with adjacent peaks, making it impossible to quantify them separately.

  • Inaccurate Integration: The gradual slope of the tail makes it difficult for chromatography software to consistently determine the start and end of the peak, leading to unreliable area measurements and poor reproducibility.[1]

Q3: Is my column old or is it the compound's fault?

It can be a combination of both. Older columns, especially those based on traditional Type A silica, have a higher concentration of acidic silanol groups and trace metal impurities, which exacerbate tailing for basic compounds.[1][3] However, the inherent basicity of your analyte makes it susceptible to this issue even on newer columns if the analytical conditions are not optimized.

Part 3: In-Depth Troubleshooting Guides

This section provides a logical, step-by-step approach to diagnose and resolve peak tailing for your specific compound. We will proceed from the simplest and most common solutions (mobile phase adjustments) to more involved hardware and column considerations.

Troubleshooting Workflow Overview

G start Start: Peak Tailing Observed ph_study Guide 1A: Mobile Phase pH Is pH < 3 or > 8 feasible? start->ph_study modifier Guide 1B: Add Mobile Phase Modifier (e.g., 0.1% TEA) ph_study->modifier No solution Solution: Symmetrical Peak ph_study->solution Yes column_eval Guide 2: Evaluate Column Is it a modern, base-deactivated column? modifier->column_eval Tailing Persists modifier->solution Problem Solved hardware_check Guide 3: Check System Hardware (Dead volume, fittings) column_eval->hardware_check No, Tailing Persists column_eval->solution Yes, New Column Works hardware_check->solution Problem Solved

Caption: A logical workflow for troubleshooting peak tailing.

Guide 1: Mobile Phase Optimization

The easiest and most impactful changes can be made by altering the mobile phase chemistry. The goal is to minimize the unwanted ionic interactions.

The Principle: The ionization state of both your basic analyte and the acidic silanol groups is controlled by pH. By adjusting the pH, we can suppress the ionization of one or both species to prevent ionic attraction.

  • Low pH (e.g., pH 2.5 - 3.0): At low pH, the high concentration of protons in the mobile phase suppresses the ionization of the silanol groups (Si-OH form dominates).[1][4] While your basic analyte will be fully protonated (positively charged), the stationary phase surface will be essentially neutral, significantly reducing the secondary ionic interactions.[6]

  • High pH (e.g., pH 8 - 10): At high pH, your basic analyte will be in its neutral, unprotonated form. While the silanol groups will be fully deprotonated (Si-O-), your neutral analyte will not have an ionic attraction to them. Caution: This approach requires a pH-stable, hybrid-particle column, as traditional silica columns will dissolve at pH > 8.[9]

Experimental Protocol: pH Study

  • Prepare Buffers: Prepare identical mobile phases (e.g., Acetonitrile:Water) but buffer the aqueous portion at different pH values. Good starting points are pH 3.0 (using formic acid or phosphate buffer) and pH 7.0 (using phosphate buffer).

  • Equilibrate Thoroughly: For each new mobile phase, flush the column with at least 10-20 column volumes to ensure the stationary phase is fully equilibrated to the new pH.

  • Inject Analyte: Inject your standard of 4-amino-2-(ethylsulfamoyl)-N,N-dimethylbenzamide.

  • Analyze and Compare: Compare the peak shape (asymmetry factor) and retention time at each pH. You should observe a significant improvement in peak symmetry at low pH.

pH ConditionExpected Analyte StateExpected Silanol StateExpected Outcome on Peak Shape
pH < 3 Protonated (Cationic)Neutral (Protonated)Good Peak Shape
pH 3 - 7 Protonated (Cationic)Deprotonated (Anionic)Poor Peak Shape (Tailing)
pH > 8 NeutralDeprotonated (Anionic)Good Peak Shape (Requires pH-stable column)

The Principle: If adjusting the pH alone is insufficient or not possible, a "sacrificial base" like triethylamine (TEA) can be added to the mobile phase.[6] TEA is a small basic compound that will also be protonated at low to neutral pH. It will preferentially interact with the active, ionized silanol sites, effectively shielding them from your analyte.[10][11][12] This masking of the active sites allows your analyte to elute based primarily on its hydrophobic interaction, resulting in a much-improved peak shape.

Experimental Protocol: Adding Triethylamine (TEA)

  • Select Starting Mobile Phase: Use the mobile phase from your original method that produced tailing peaks. A typical starting point is a buffered mobile phase at a pH between 4 and 7.

  • Add TEA: Add triethylamine to the aqueous portion of your mobile phase at a concentration of 0.1% (v/v). Ensure it is well mixed. Re-adjust the pH if necessary.

  • Equilibrate and Inject: Flush the column thoroughly with the new mobile phase and inject your analyte.

  • Evaluate: The peak tailing should be significantly reduced. Note that TEA can sometimes alter the retention times and selectivity of other components in your sample.[13]

Guide 2: Stationary Phase (Column) Selection

The Principle: Modern HPLC columns are designed specifically to minimize the issues that cause peak tailing for basic compounds. If mobile phase optimization does not completely solve the problem, your column may be the root cause.[1]

  • Use High-Purity, Type B Silica: Modern columns are made with "Type B" silica, which has very low levels of trace metal contaminants that can increase silanol acidity.[1][3]

  • Choose End-Capped Columns: After the main C18 groups are bonded to the silica, many manufacturers perform a secondary reaction called "end-capping." This uses a small silane reagent to bond with and cover many of the remaining accessible silanol groups, making the surface more inert.[7][8]

  • Consider Base-Deactivated Phases: Many brands offer columns specifically marketed as "base-deactivated" or for basic compounds.[14][15][16] These use advanced bonding and end-capping technologies to provide the most inert surface possible.

Actionable Recommendation:

If you are using an older column (e.g., labeled as Type A silica) or a general-purpose column and still see tailing after mobile phase optimization, switch to a modern, high-quality, end-capped, base-deactivated C18 or C8 column.[14][15][16][17]

Guide 3: System and Hardware Considerations

The Principle: Sometimes, peak distortion is not caused by chemical interactions but by physical problems in the HPLC system. This is known as "extra-column band broadening." It can cause both tailing and general peak widening.

Troubleshooting Checklist:

  • Check for Dead Volumes: Ensure all tubing connections (especially between the injector, column, and detector) are made correctly with no gaps. Use pre-cut tubing and the correct fittings for your system.[5]

  • Minimize Tubing Length/Diameter: Use the shortest possible length of tubing with the narrowest internal diameter suitable for your system's pressure to connect the column to the detector.[8]

  • Inspect Column Frit: A partially blocked inlet frit on the column can distort flow and cause peak tailing. If you suspect a blockage, try reversing and flushing the column (if the manufacturer allows) or replacing the column.[4]

References

  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC? Available from: [Link]

  • Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC? Available from: [Link]

  • LCGC Blog. (2022, April 15). HPLC Diagnostic Skills II – Tailing Peaks. Available from: [Link]

  • ACD/Labs. (2022, October 6). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. Available from: [Link]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Available from: [Link]

  • Waters. (n.d.). What are common causes of peak tailing when running a reverse-phase LC column? - WKB237593. Available from: [Link]

  • Welch Materials. (2025, December 15). Triethylamine as a Mobile Phase Additive: What Does It Do? Available from: [Link]

  • Restek. (n.d.). Ultra Silica, 5 µm, 150 x 4.6 mm HPLC Column. Available from: [Link]

  • Orochem. (n.d.). Monitor HPLC Column Silica, 100 x 4.6 mm 3 µm. Available from: [Link]

  • MICROSOLV. (2026, February 9). Base-Deactivated HPLC Column? Understanding Silanol Activity and TYPE-C™ Technology. Available from: [Link]

  • Industry News. (2023, December 27). The Importance Of Mobile Phase PH in Chromatographic Separations. Available from: [Link]

  • alwsci. (2025, July 17). Common Causes Of Peak Tailing in Chromatography. Available from: [Link]

  • LCGC North America. (n.d.). Why Do Peaks Tail? - LC Troubleshooting Bible. Available from: [Link]

  • Moravek. (2024, December 3). Exploring the Role of pH in HPLC Separation. Available from: [Link]

  • PMC. (n.d.). Effect of Mobile Phase Additives on the Resolution of Four Bioactive Compounds by RP-HPLC. Available from: [Link]

  • ResearchGate. (2013, November 27). How can I prevent peak tailing in HPLC? Available from: [Link]

  • HPLC-TODAY. (2020). TO ADD OR NOT TO ADD - HPLC BLOG, K.SYCHEV© 2020. Available from: [Link]

  • ResearchGate. (2025, August 7). The influence of mobile phase ph on the retention and selectivity of related basic compounds in reversed-phase liquid chromatography | Request PDF. Available from: [Link]

  • LCGC International. (2022, April 15). Back to Basics: The Role of pH in Retention and Selectivity. Available from: [Link]

  • Waters. (n.d.). Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles. Available from: [Link]

Sources

Troubleshooting

minimizing formation of 4-amino-2-(ethylsulfamoyl)-N,N-dimethylbenzamide during synthesis

Document ID: TSS-CS-4A2ES-DMB-001 Version: 1.0 Introduction This technical guide addresses common challenges encountered during the synthesis of 4-amino-2-(ethylsulfamoyl)-N,N-dimethylbenzamide, a critical intermediate i...

Author: BenchChem Technical Support Team. Date: February 2026

Document ID: TSS-CS-4A2ES-DMB-001

Version: 1.0

Introduction

This technical guide addresses common challenges encountered during the synthesis of 4-amino-2-(ethylsulfamoyl)-N,N-dimethylbenzamide, a critical intermediate in various developmental pipelines. The primary and most prevalent synthetic route involves the reduction of the corresponding 4-nitro precursor, 4-nitro-2-(ethylsulfamoyl)-N,N-dimethylbenzamide. While seemingly straightforward, this transformation is a six-electron process that must be performed with high chemoselectivity to avoid side reactions and ensure high purity of the final product.[1]

This document serves as a centralized resource for our fellow researchers and chemists, providing in-depth, evidence-based answers to frequently asked questions, detailed troubleshooting protocols, and the underlying chemical principles that govern the success of this synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the standard synthetic pathway for preparing 4-amino-2-(ethylsulfamoyl)-N,N-dimethylbenzamide, and what are the initial precursors?

The most industrially viable and commonly published route is the reduction of the aromatic nitro group on the precursor, 4-nitro-2-(ethylsulfamoyl)-N,N-dimethylbenzamide . This precursor is typically synthesized in a two-step process starting from 4-nitro-2-sulfobenzoic acid.

  • Sulfonyl Chloride Formation: The starting diacid is converted to its corresponding sulfonyl chloride. This can be achieved using reagents like thionyl chloride or phosgene, often in the presence of an amide catalyst like dimethylformamide (DMF).[2]

  • Amidation & Sulfonamidation: The resulting intermediate, which contains both an acyl chloride and a sulfonyl chloride, is reacted with ethylamine and dimethylamine to form the respective sulfonamide and amide functionalities.

The final and most critical step is the selective reduction of the 4-nitro group to the 4-amino group, which is the primary focus of this guide.

Q2: My nitro group reduction is incomplete, resulting in low yield. What are the common causes?

An incomplete or stalled reaction is a frequent issue. The root cause often lies with the choice of reducing system and the reaction conditions.

  • Catalyst Inactivation (for Catalytic Hydrogenation): If you are using catalytic hydrogenation (e.g., with Pd/C or PtO₂), the catalyst can be "poisoned" by sulfur-containing compounds.[3] Since the substrate itself contains a sulfonamide group, meticulous selection of the catalyst and reaction conditions is paramount. Ensure the catalyst is fresh and of high activity.

  • Insufficient Reductant (for Metal-Based Reductions): In metal-mediated reductions (e.g., Fe, SnCl₂, Zn), a stoichiometric excess of the metal is required. The reduction is a surface reaction, and an insufficient amount of metal or passivation of the metal surface can lead to an incomplete conversion.[1]

  • Poor Substrate Solubility: The 4-nitro precursor has limited solubility in many common solvents. If the substrate is not adequately dissolved or suspended, the reaction will be slow and may not go to completion. A solvent system that ensures good contact between the substrate and the reducing agent is crucial.

  • Low Temperature: While higher temperatures can promote side reactions, a temperature that is too low may not provide sufficient activation energy for the reaction to proceed at a reasonable rate.

Q3: My final product is contaminated with significant impurities. What are the likely side reactions, and how can I prevent them?

Impurity generation is most often caused by a lack of chemoselectivity in the reduction step, particularly under harsh pH or high-temperature conditions. The two most susceptible functionalities on the molecule, other than the nitro group, are the N,N-dimethylbenzamide and the ethylsulfamoyl groups.

Primary Side Reaction: Amide Hydrolysis Both the benzamide and sulfonamide are amide linkages that can be hydrolyzed under strongly acidic or basic conditions, especially when heated.[4][5]

  • Acid-Catalyzed Hydrolysis: Vigorous acidic conditions (e.g., using SnCl₂ in concentrated HCl) can lead to the hydrolysis of the N,N-dimethylbenzamide to the corresponding carboxylic acid.[6]

  • Base-Catalyzed Hydrolysis: Similarly, strongly basic conditions can cleave the amide bond, forming a carboxylate salt.[7]

Mitigation Strategies:

  • Choose a Near-Neutral Reduction System: The use of iron powder with ammonium chloride in an aqueous/alcoholic solvent is a classic, robust method that proceeds under near-neutral pH conditions, thereby preserving most acid/base sensitive functional groups.[8]

  • Control Temperature: Avoid excessive heating. Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Monitor progress by TLC to avoid unnecessarily long reaction times.

  • Careful Work-up: During product isolation, avoid prolonged exposure to strong acids or bases. Neutralize the reaction mixture promptly but carefully to prevent temperature spikes.

Below is a diagram illustrating the desired reaction pathway versus potential side reactions.

Start 4-Nitro-2-(ethylsulfamoyl)- N,N-dimethylbenzamide Product 4-Amino-2-(ethylsulfamoyl)- N,N-dimethylbenzamide Start->Product  Desired Reduction  (e.g., Fe/NH4Cl, H2/Pd-C)  High Chemoselectivity p1 Start->p1 p2 Start->p2 SideProduct1 4-Amino-2-(ethylsulfamoyl)benzoic acid (Benzamide Hydrolysis) SideProduct2 4-Amino-N,N-dimethylbenzamide- 2-sulfonic acid (Sulfonamide Hydrolysis) p1->SideProduct1 Undesired Hydrolysis (Strong Acid/Base + Heat) p2->SideProduct2 Undesired Hydrolysis (Harsh Conditions)

Caption: Desired vs. Undesired Reaction Pathways.
Q4: Which reduction method offers the best balance of yield, purity, and operational simplicity for this specific substrate?

The optimal method depends on the scale of the reaction and the equipment available. Below is a comparative summary of common reduction methods.

MethodReductant/CatalystTypical ConditionsProsCons
Catalytic Hydrogenation H₂ gas, Pd/C, PtO₂MeOH or EtOAc, RT-50°C, 1-50 atm H₂High atom economy; clean reaction with only water as a byproduct; catalyst can be recycled.[9]Potential for catalyst poisoning by sulfur; requires specialized pressure equipment; may not be suitable for substrates with other reducible groups (e.g., alkenes).
Metal/Acid Reduction Fe / NH₄ClEtOH/H₂O, RefluxExcellent functional group tolerance; inexpensive reagents; operationally simple at lab scale; proceeds at near-neutral pH.[8][10]Generates significant iron sludge waste; can be exothermic; work-up can be cumbersome.
Metal/Acid Reduction SnCl₂·2H₂O / HClEtOH or EtOAc, 50-70°CVery effective and often fast; tin salts are soluble, making work-up potentially easier than with iron.Strongly acidic conditions risk hydrolysis of amide groups[6]; generates toxic tin waste.
Transfer Hydrogenation HCOOH / Pd-CFormic Acid, 50°CAvoids the use of high-pressure hydrogen gas; can be very selective.[2]Requires stoichiometric amounts of the hydrogen donor; formic acid can potentially formylate the product amine if not controlled.

Recommendation: For general laboratory scale and high chemoselectivity, the Fe/NH₄Cl system is often the most reliable starting point due to its mild pH conditions, which protect the amide and sulfonamide functionalities.

Experimental Protocols

Protocol 1: Chemoselective Nitro Reduction using Iron and Ammonium Chloride

This protocol is optimized to preserve the acid- and base-sensitive functional groups on the molecule.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-nitro-2-(ethylsulfamoyl)-N,N-dimethylbenzamide (1.0 eq).

  • Solvent & Reagents: Add ethanol and water (e.g., a 4:1 to 5:1 v/v mixture) to form a slurry. Add ammonium chloride (NH₄Cl, 4-5 eq) and fine iron powder (Fe, 4-5 eq).

  • Reaction Execution: Heat the mixture to a gentle reflux (typically 75-85°C). The reaction is often exothermic initially.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC), eluting with a mobile phase such as ethyl acetate/hexanes (e.g., 7:3 v/v). The starting material is significantly less polar than the amino product. The reaction is typically complete in 2-6 hours.

  • Work-up & Isolation: a. Once the reaction is complete, cool the mixture to room temperature and filter it through a pad of Celite® to remove the iron and iron oxides. Wash the filter cake thoroughly with ethanol or methanol. b. Concentrate the filtrate under reduced pressure to remove the organic solvent. c. Add water and ethyl acetate to the residue. Adjust the pH to ~8-9 with a mild base like sodium bicarbonate solution. This ensures the product amine is in its free base form. d. Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate. e. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/heptane) or by column chromatography on silica gel.[11]

Protocol 2: Purification via Acid-Base Extraction

This technique leverages the basicity of the product's newly formed aromatic amine to separate it from non-basic impurities.

  • Dissolve the crude product from the work-up in a suitable organic solvent like ethyl acetate or dichloromethane (DCM).

  • Extract the organic solution with dilute aqueous acid (e.g., 1 M HCl). The desired amino product will be protonated and move into the aqueous layer, leaving neutral impurities behind in the organic layer.

  • Separate the layers. Wash the organic layer once more with dilute acid.

  • Combine the acidic aqueous layers. Cool this solution in an ice bath.

  • Slowly add a base (e.g., 2 M NaOH or NH₄OH) with stirring to the aqueous solution until the pH is basic (~9-10). The purified product will precipitate out as a solid.[12]

  • Collect the solid by filtration, wash it with cold deionized water, and dry it under vacuum to obtain the purified 4-amino-2-(ethylsulfamoyl)-N,N-dimethylbenzamide.

Troubleshooting Decision Guide

If you are facing issues with the synthesis, follow this logical flow to diagnose the problem.

Start Problem: Low Yield or Poor Purity CheckTLC Analyze TLC of Crude Reaction Mixture Start->CheckTLC Incomplete Symptom: Significant Starting Material Remains CheckTLC->Incomplete Incomplete Conversion MultipleSpots Symptom: Multiple New Spots (Impurities) CheckTLC->MultipleSpots Complex Mixture Sol_Incomplete1 Cause: Insufficient Reductant / Inactive Catalyst Solution: Increase equivalents of metal reductant. Use fresh, high-activity catalyst. Incomplete->Sol_Incomplete1 Using Metal or Catalyst? Sol_Incomplete2 Cause: Poor Solubility / Low Temperature Solution: Use a better co-solvent (e.g., THF, MeOH). Increase temperature moderately (e.g., to 80°C). Incomplete->Sol_Incomplete2 Reaction is Sluggish? Sol_Multiple1 Cause: Harsh Reaction Conditions (High Temp, Strong Acid/Base) Solution: Lower reaction temperature. Switch to a milder, near-neutral pH system (Fe/NH4Cl). MultipleSpots->Sol_Multiple1 Side reactions suspected? Sol_Multiple2 Cause: Impure Starting Material Solution: Recrystallize or purify the 4-nitro precursor before the reduction step. MultipleSpots->Sol_Multiple2 Precursor purity issue?

Caption: A logical guide for troubleshooting the synthesis.

References

  • Allen, C. (2025, March 19).
  • It's Dr. Dan. (2023, October 7). Hydrolysis Reactions of Amides with Acids and Bases! Explained in 2 Steps! YouTube.
  • Clayden, J., Greeves, N., & Warren, S. (2025, May 11). Amides can be hydrolysed under acidic or basic conditions too. Oxford University Press.
  • Save My Exams. (2025, January 4). Reactions of Amides - A Level Chemistry Revision Notes.
  • Chemistry Steps. (2022, June 25).
  • Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved February 26, 2026, from [Link]

  • Google Patents. (n.d.). US4217304A - Continuous reduction process.
  • BenchChem. (2025).
  • Reddit. (2020, July 14). Reduction of aryl-nitro group in presence of disulfide bond. r/Chempros.
  • European Patent Office. (2009, August 26). NITRO-SULFOBENZAMIDES - EP 1242386 B1.
  • Google Patents. (n.d.). CN103304439A - Preparation method of 4-amino-2-fluoro-methyl benzamide.
  • Google Patents. (n.d.). US4440953A - Purification of N-substituted aminobenzaldehydes.
  • BenchChem. (2025).

Sources

Optimization

Technical Support Center: Enhancing Detection Limits for 4-amino-2-(ethylsulfamoyl)-N,N-dimethylbenzamide

Welcome to the technical support center for the analysis of 4-amino-2-(ethylsulfamoyl)-N,N-dimethylbenzamide. This guide is designed for researchers, scientists, and drug development professionals who are looking to achi...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of 4-amino-2-(ethylsulfamoyl)-N,N-dimethylbenzamide. This guide is designed for researchers, scientists, and drug development professionals who are looking to achieve the lowest possible detection limits for this compound. Here, we provide in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you overcome common analytical challenges.

Introduction to the Analyte

4-amino-2-(ethylsulfamoyl)-N,N-dimethylbenzamide is a molecule featuring a sulfonamide group, a benzamide moiety, and a primary aromatic amine. These functional groups dictate its chemical behavior and are key to developing a sensitive analytical method. Achieving low detection limits is often crucial for determining its presence at trace levels in complex matrices such as biological fluids or environmental samples.

Frequently Asked Questions (FAQs)

Q1: What is the most suitable ionization technique for this compound in LC-MS?

A1: Electrospray ionization (ESI) is the preferred technique for this molecule.[1] Given the presence of amine groups, it is expected to ionize well in positive ion mode. The addition of a small amount of acid (e.g., 0.1% formic acid) to the mobile phase will promote protonation and enhance the signal.

Q2: I am not seeing any peak for my analyte. What are the first things to check?

A2: If no peak is observed, it could be due to several factors ranging from instrument failure to sample preparation issues.[2] Start by confirming that the detector and its power supply are functioning correctly.[2] Then, verify that there is flow through the column and that the sample was indeed injected. It's also possible that the concentration of your sample is too low to be detected by the current method.[2]

Q3: My baseline is very noisy, making it difficult to detect my peak. What can I do?

A3: A high baseline noise can significantly impact your detection limits. Common causes include contaminated solvents, a dirty ion source in the mass spectrometer, or an old or fouled column.[3][4][5] Start by flushing the system with high-purity solvents.[3] If the problem persists, clean the ion source and consider replacing the column.[3][5]

Q4: Can I use a derivatization agent to improve sensitivity?

A4: Yes, derivatization can be a powerful tool to enhance the detectability of your analyte, especially for techniques like GC-MS or HPLC with fluorescence detection.[6][7] For the primary amine group on your molecule, reagents like fluorescamine can be used to create a fluorescent derivative, which can significantly lower detection limits in HPLC-FLD.[8]

Troubleshooting Guide

This section provides a more in-depth guide to troubleshooting common issues encountered when aiming for low detection limits.

Sample Preparation

Effective sample preparation is the first and most critical step in achieving low detection limits. The goal is to remove interfering matrix components and concentrate your analyte.[9][10]

IssuePotential CauseRecommended Solution
Low Analyte Recovery Inefficient extraction from the sample matrix.Optimize your extraction method. For aqueous samples, consider Solid-Phase Extraction (SPE) with a mixed-mode cation exchange sorbent to capture the amine functionality.
High Matrix Effects Co-elution of matrix components that suppress or enhance the ionization of your analyte.Improve the clean-up step in your sample preparation. A more rigorous SPE wash protocol or the use of a different sorbent chemistry can help.[9][10]
Sample Contamination Introduction of contaminants from solvents, glassware, or other lab equipment.Use high-purity, LC-MS grade solvents and meticulously clean all glassware.[3] Running a "blank" injection of your solvent can help identify sources of contamination.
Chromatographic Separation (HPLC/UHPLC)

Good chromatography is essential for separating your analyte from interferences and ensuring a sharp, symmetrical peak shape.[11]

IssuePotential CauseRecommended Solution
Poor Peak Shape (Tailing) Secondary interactions between the basic amine groups on your analyte and acidic silanols on the column stationary phase.[12]Add a mobile phase modifier like 0.1% formic acid to suppress silanol activity. Consider using a column with a modern, end-capped stationary phase.[12]
Peak Splitting A void or contamination at the head of the column, or a mismatch between the sample solvent and the mobile phase.[13][14]Reverse-flush the column to remove any blockage.[14] Ensure your sample is dissolved in a solvent that is weaker than your initial mobile phase.[11]
Inconsistent Retention Times Poorly mixed mobile phase, fluctuating column temperature, or a problem with the HPLC pump.Ensure your mobile phases are thoroughly degassed and mixed. Use a column oven to maintain a stable temperature.[13]
Mass Spectrometry Detection

Optimizing the mass spectrometer parameters is key to maximizing the signal from your analyte and minimizing background noise.

IssuePotential CauseRecommended Solution
Weak MS Signal Sub-optimal ionization source parameters.Systematically optimize the ESI source settings, including capillary voltage, gas flow rates, and temperature.[15][16]
High Background Noise Contamination in the mobile phase or a dirty ion source.[3][5]Use fresh, high-purity mobile phases and perform regular cleaning of the ion source.[3][5]
Poor Fragmentation (MS/MS) Incorrect collision energy settings.Perform a collision energy optimization experiment by infusing a standard of your analyte and varying the collision energy to find the value that yields the most intense and specific product ions.

Experimental Protocols & Workflows

Protocol 1: Solid-Phase Extraction (SPE) for Analyte Enrichment

This protocol is a starting point for extracting 4-amino-2-(ethylsulfamoyl)-N,N-dimethylbenzamide from an aqueous matrix like plasma or urine.

  • Select Sorbent: A mixed-mode cation exchange SPE cartridge is recommended to leverage the amine functional groups for strong retention.

  • Conditioning: Condition the cartridge with 1 mL of methanol followed by 1 mL of water.

  • Loading: Load the pre-treated sample onto the cartridge at a slow flow rate.

  • Washing:

    • Wash with 1 mL of 0.1% formic acid in water to remove polar interferences.

    • Wash with 1 mL of methanol to remove non-polar interferences.

  • Elution: Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol.

  • Dry Down and Reconstitute: Evaporate the eluent to dryness under a gentle stream of nitrogen and reconstitute in a small volume of the initial mobile phase.

Workflow for Troubleshooting Poor Peak Shape

Caption: A decision tree for troubleshooting common causes of poor peak shape in HPLC.

Visualizing the Path to Lower Detection Limits

The journey to improving detection limits is a systematic process of optimization. The following diagram illustrates the key areas of focus.

DetectionLimitImprovement cluster_SamplePrep Sample Preparation cluster_Chromatography Chromatography cluster_MS Mass Spectrometry SPE Solid-Phase Extraction LLE Liquid-Liquid Extraction Concentration Analyte Concentration Column Column Chemistry & Dimensions MobilePhase Mobile Phase Optimization FlowRate Flow Rate & Gradient Source Ion Source Optimization MRM MRM Transition Selection DwellTime Dwell Time Analyte Starting Method cluster_SamplePrep cluster_SamplePrep Analyte->cluster_SamplePrep Result Lower Detection Limit cluster_Chromatography cluster_Chromatography cluster_SamplePrep->cluster_Chromatography cluster_MS cluster_MS cluster_Chromatography->cluster_MS cluster_MS->Result

Caption: Key stages for optimization to improve analytical detection limits.

References

  • Chromasir. (n.d.). Common Causes of Poor Peak Shape in HPLC and How to Fix Them. Retrieved from [Link]

  • Popp, P., et al. (2004). In Situ Derivatization/Solid-Phase Microextraction: Determination of Polar Aromatic Amines. ACS Publications. Retrieved from [Link]

  • Popp, P., et al. (2004). In situ derivatization/solid-phase microextraction: determination of polar aromatic amines. Analytical Chemistry, 76(4), 978-985.
  • ZefSci. (2025, May 6). LCMS Troubleshooting: 14 Best Practices for Laboratories. Retrieved from [Link]

  • Medikamenter Quality Services. (2025, July 3). Causes of Failures in HPLC Chromatography. Retrieved from [Link]

  • Shimadzu. (n.d.). Abnormal Peak Shapes. Retrieved from [Link]

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]

  • Separation Science. (2024, April 4). Peak Splitting in HPLC: Causes and Solutions. Retrieved from [Link]

  • ResearchGate. (2022, March 27). Losing Sensitivity of LC/MS signal due to High Background?. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Optimizing the Agilent Multimode Source. Retrieved from [Link]

  • Separation Science. (2026, February 20). Expert Answers: LC Troubleshooting and Best Practices—What to Check When Methods Stop Behaving. Retrieved from [Link]

  • LCGC International. (2016, March 1). Optimization of the Electrospray Ionization Source with the Use of the Design of Experiments Approach for the LC–MS-MS Determination of Selected Metabolites in Human Urine. Retrieved from [Link]

  • Molecules. (2019, January 28). Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. Retrieved from [Link]

  • Asian Journal of Chemistry. (n.d.). Selective Solid Phase Extraction of Aromatic Amines in Mainstream Tobacco Smoke Solution Using Molecularly Imprinted Polymer. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations. Retrieved from [Link]

  • Food Safety Magazine. (2014, April 9). Keeping Honey Products Safe: Detecting Sulfonamides using Liquid Chromatography-Mass Spectrometry. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). 10 Tips for Electrospray Ionisation LC-MS. Retrieved from [Link]

  • Restek. (n.d.). Advanced Strategies to Improve Detection Limits in Chromatography-Mass Spectrometry. Retrieved from [Link]

  • Phenomenex. (n.d.). What is Solid-Phase Extraction?. Retrieved from [Link]

  • RSC Publishing. (n.d.). Determination of sulfonamide antibiotics in forage grasses by an improved QuEChERS and multi-plug filtration cleanup method combined with UHPLC-MS/MS. Retrieved from [Link]

  • MDPI. (2023, June 11). An Automated Solid-Phase Extraction–UPLC–MS/MS Method for Simultaneous Determination of Sulfonamide Antimicrobials in Environmental Water. Retrieved from [Link]

  • PubMed. (2023, February 28). Synthesis of 4-Amino- N-[2 (diethylamino)Ethyl]Benzamide Tetraphenylborate Ion-Associate Complex: Characterization, Antibacterial and Computational Study. Retrieved from [Link]

  • Molecules. (2023, May 6). Review of Characteristics and Analytical Methods for Determination of Thiabendazole. Retrieved from [Link]

  • CompTox Chemicals Dashboard. (2025, October 15). 4-Amino-2-[(4,6-dimethoxypyrimidin-2-yl)carbamoylsulfamoyl]-N,N-dimethylbenzamide. Retrieved from [Link]

Sources

Troubleshooting

resolving baseline noise in 4-amino-2-(ethylsulfamoyl)-N,N-dimethylbenzamide analysis

Technical Support Center: Resolving Baseline Noise in 4-Amino-2-(ethylsulfamoyl)-N,N-dimethylbenzamide Analysis Overview & Chemical Context Welcome to the Technical Support Center. As a Senior Application Scientist, I de...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Resolving Baseline Noise in 4-Amino-2-(ethylsulfamoyl)-N,N-dimethylbenzamide Analysis

Overview & Chemical Context

Welcome to the Technical Support Center. As a Senior Application Scientist, I designed this guide to address the specific chromatographic challenges associated with 4-amino-2-(ethylsulfamoyl)-N,N-dimethylbenzamide .

Structurally, this compound features a basic primary aniline group, a polar amide, and a sulfonamide moiety. Because of its high polarity and basicity, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) or LC-MS/MS methods typically require ion-pairing agents—most commonly Trifluoroacetic acid (TFA)—to protonate the amine, prevent secondary silanol interactions, and eliminate peak tailing. However, these necessary chemical modifiers are the leading cause of baseline noise, drift, and chemical interference at low UV wavelengths (<220 nm).

This guide provides a self-validating diagnostic framework to isolate and resolve these baseline anomalies, ensuring absolute confidence in your quantitative data.

Part 1: Diagnostic Workflow

Before adjusting your method parameters, you must isolate the root cause of the baseline noise. Follow the decision tree below to systematically determine if the issue originates from the detector electronics, the mechanical pump, or the mobile phase chemistry.

BaselineTroubleshooting Start Observe Baseline Noise in Chromatogram Action1 Turn Off HPLC Pump Start->Action1 Decision1 Does Noise Continue? Action1->Decision1 PathA Detector / Electronics Issue Decision1->PathA Yes PathB Flow / Chemistry Issue Decision1->PathB No ActionA1 Check UV Lamp Energy & Flow Cell for Bubbles PathA->ActionA1 FixA Replace Lamp or Flush Flow Cell ActionA1->FixA Decision2 Is Noise Periodic (Synchronous)? PathB->Decision2 PathB1 Pump / Mixing Issue Decision2->PathB1 Yes PathB2 Chemical / Column Issue Decision2->PathB2 No ActionB1 Check Valves, Degasser, & Mixer Volume PathB1->ActionB1 FixB1 Purge Pump & Replace Check Valves ActionB1->FixB1 ActionB2 Check Mobile Phase Quality & Column Bleed PathB2->ActionB2 FixB2 Prepare Fresh Solvents (Balance TFA) ActionB2->FixB2

Figure 1: Diagnostic decision tree for isolating HPLC/LC-MS baseline noise sources.

Part 2: Troubleshooting FAQs

Q1: I am observing high-frequency, erratic baseline noise during my UV analysis at 214 nm. How do I fix this? Expert Insight: High-frequency, non-periodic noise is almost always an optical or electronic issue. Because 4-amino-2-(ethylsulfamoyl)-N,N-dimethylbenzamide lacks strong chromophores above 250 nm, detection is often performed at low wavelengths. At <220 nm, the amount of light reaching the photodiode is inherently lower, which amplifies baseline noise[1]. Causality & Solution: Detector noise is inversely proportional to the light falling on the photodiodes[1]. To validate this, turn off the HPLC pump . If the erratic noise continues with zero flow, the issue is isolated to the detector[2]. Action: Perform a lamp intensity test using your system's onboard diagnostics. If the lamp passes, remove the flow cell, flush it with water followed by methanol, and dry it with compressed air to remove hazy deposits or trapped micro-bubbles[3].

Q2: My baseline drifts upwards significantly during the gradient run, masking low-level impurities. What causes this? Expert Insight: This is a chemical phenomenon directly related to the use of TFA. While TFA is excellent for ion-pairing with the basic amine of your analyte, it has a strong UV absorption band at <220 nm. Causality & Solution: The UV spectrum of TFA changes depending on the dielectric constant of the solvent; it absorbs differently in water than in acetonitrile[4]. As your gradient increases the organic composition, the background absorbance shifts, causing a severe baseline drift. Action (Self-Validating Protocol): To balance the baseline, you must offset the absorptivity difference. Add TFA to your acetonitrile at approximately 85% of the concentration used in your aqueous phase (e.g., 0.1% TFA in Water, and 0.085% TFA in Acetonitrile)[4]. Run a blank gradient; the baseline should now remain flat, validating the chemical adjustment.

Q3: I see rhythmic, sinusoidal baseline pulsations. Is this related to the sulfonamide group interacting with the column? Expert Insight: No, periodic fluctuations are mechanical, not chemical. They are caused by inadequate mixing or pump pressure pulsations[3]. Causality & Solution: If your system uses a low-volume mixer, the gradient blending of the aqueous buffer and organic solvent may be incomplete, sending "packets" of varying UV absorbance into the detector[1]. Alternatively, dirty check valves or a failing inline degasser can cause pressure drops that coincide with pump head strokes[5]. Action (Self-Validating Protocol): Overlay your pump pressure trace with your UV baseline. If the pulsations align perfectly, the issue is the pump[3]. Purge the pump with isopropanol to clear trapped air, and replace the check valves (ceramic check valves are highly recommended for TFA methods)[6].

Part 3: Quantitative Data Presentation

Use the table below to match your visual baseline symptoms with their typical amplitudes and root causes.

Symptom / Noise TypeTypical FrequencyAmplitude VariationPrimary Root CauseRecommended Action
High-Frequency Spikes Continuous / Random> 0.1 mAUAging UV Lamp / Dirty Flow CellReplace lamp; clean flow cell windows[3].
Periodic Pulsations Synchronous with pump0.05 - 0.5 mAUFailing Check Valves / Poor MixingReplace check valves; install larger static mixer[5].
Severe Upward Drift Over gradient time> 10.0 mAUUnbalanced TFA UV AbsorbanceBalance TFA (0.1% Aq / 0.085% Org)[4].
Wandering Baseline Low frequency / ErraticVariableColumn Bleed / Temperature DriftFlush column; align column/detector temperatures[6].

Part 4: Experimental Protocol - System Passivation and Stabilization

To ensure a noise-free environment for the sensitive analysis of 4-amino-2-(ethylsulfamoyl)-N,N-dimethylbenzamide, execute this step-by-step system preparation protocol:

Step 1: System Flush (Bypassing Column)

  • Remove the analytical column and install a zero-dead-volume union to protect the stationary phase from contamination.

  • Flush all lines with HPLC-grade Water at 2.0 mL/min for 15 minutes to precipitate and remove any residual buffer salts[3].

  • Flush all lines with 100% Isopropanol (IPA) at 1.0 mL/min for 30 minutes. IPA has high viscosity and acts as a mild abrasive to clean check valves and remove lipid/organic contaminants[3].

Step 2: Detector Maintenance & Degassing

  • While flushing with IPA, monitor the baseline. If high-frequency noise persists, perform a lamp energy test.

  • If the flow cell is suspected of trapping bubbles, apply slight backpressure by attaching a narrow-bore PEEK tubing (flow restrictor) to the detector outlet. Inline degassers should also be checked for vacuum efficiency[6].

Step 3: Mobile Phase Equilibration (The 85% Rule)

  • Prepare Channel A: 0.1% TFA in LC-MS Grade Water.

  • Prepare Channel B: 0.085% TFA in LC-MS Grade Acetonitrile (This balances the UV cutoff drift discussed in Q2)[4].

  • Reinstall the column and equilibrate at your starting gradient conditions until the peak-to-peak noise stabilizes below 0.05 mAU.

References

1.[3] Agilent Technologies. "Eliminating Baseline Problems." Agilent.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE5B280rTE-U9N_g_MWsMSx0Vc3x2Lmj10NsqlUI6EcOodYdxbT4YKJtaunpl1056n-j9Yu69a0hQrgv2UuVw5Rj4uPP_6sUeUI73De90LNwx_OnMSawq-L5j2PGvxOpXXllddX65EAXy3iVP7KdiOaBAcaUyPM--n2xL7M_KmCsDyLT7OO] 2.[5] The Overbrook Group. "HPLC Repair Services: Common Causes of Baseline Noise." Theoverbrookgroup.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEhHUPSsdRpaRvWFiPk2Okv76H-V2HVduk-72R5xO0NzSS5dwIXB9BFJwoa1rP3t-z0zUh7MoyRDwVU0pBPPE0wnuvrgOttv7aa0HDkjKpbFl7Yb4D7xQ1iEf-dc9SvzyKVvMF8Q9AjnQ1O_HsXlk_pU1U-eXUMROK-prCVJs1y5mf8CbYnxHb7FgnyKmYobA2Vy3pfBBY=] 3.[6] Dickie, Adam. "Why Your HPLC Baseline Drifts—And How to Stop It." Separation Science.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHAt0YObkwvnqxfWTTG_n2tTOAjg-mQG4WajS4q7ZqtSbodihHgDbgaTcbHKg_Nnw9U6fjOnyi1c2gqepgsm1_MqgsZdXon0eY0es9BfEFLB26lQ2E1CdRmQzpOM_97m03_Jpf8-CRf0VrO_GEQ1jxYARhThOH1rnWzsxm9EUwgxxUL10ki7GLBW_3uJw==] 4.[2] Axion Labs. "HPLC Troubleshooting: What is causing baseline noise?" YouTube.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE8VF8DGlvlyzSGNuCMTKufNY9ixstmxpeYY1h2PepcZKFuILsJ9G12qOWeg9O2uZlmOv8G3ejzOSwYpBUCoFqi0iwiUJdjFdlo6y7Bc4OAlIfpLCUKZZBPB9YfuNn0xBGPyP1b2WI=] 5.[4] Agilent Technologies. "Eliminating Baseline Problems (TFA Balancing)." Agilent.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFFPQUW0I5NWWS8S8TT_qTRx7EarDlSXYEZ9Vrk0xKHoQC3kpMM70hZiOUVCV8p0yzM-2NzUSCUJpeEjdyK2xDy2AQ0TAy49sbE4WjN44oBujAhhSL_QAYmtusOBBchEKYljjzLUggYt5WfsYRSienGNsb0h2FW1Ct4dVwtnauxpwL-Lp2H] 6. Waters Corporation. "Improved Sensitivity for Trifluoroacetic Acid Gradients on the Alliance™ iS HPLC Systems." Waters.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHAhxTnR10CIEZRg-XdXzo8D_9xgbKy05VWAutzift6l7XWZymlf7YS1iFeYzR21VO7RGfWBBddryi1Sv5-4POeCB-xKBc_rE-btFeyThF2OaF6f4tNS7jy6CqkAglVO7XOW3cJmeORCDyCGshYDyDJR-BTnL4ucA8dim2AvRRQ3IRUIZnFpbxcfmK2vh3G29cLXtpqtrnM0iSImQkDS465y3QgkMZwjavmcjsFxNeuA6zqtpxXoO8xPfB5apqKCLi7jOUH8OJkobNChk-msi67Zf_ShLgkjuPCgVF-] 7.[1] Element Lab Solutions. "HPLC Diagnostic Skills Vol I – Noisy Baselines." Elementlabsolutions.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEoGoh-DemEuZ15N9ZuO-6msVFdWM6P3aoHOizh_ZKiL6Erm2mAgOIidWO1x20DPAxR6Sx4Yr8SmlGZaFl0u-d3JubxIX6TpQy2y94MdmTR7d6FhGdxrn08mczuieU7pMVazUmimFkwxm02E7DIQkGH5LyqgpAz1-htkBcawVYiIX1R24SK3eqrd2HA_iMBBw==]

Sources

Optimization

Technical Support Center: Enhancing the Solution Stability of 4-amino-2-(ethylsulfamoyl)-N,N-dimethylbenzamide

Welcome to the technical support center for 4-amino-2-(ethylsulfamoyl)-N,N-dimethylbenzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-amino-2-(ethylsulfamoyl)-N,N-dimethylbenzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on maintaining the stability of this compound in solution. Here, you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during your research.

Introduction to the Stability of 4-amino-2-(ethylsulfamoyl)-N,N-dimethylbenzamide

4-amino-2-(ethylsulfamoyl)-N,N-dimethylbenzamide possesses three key functional groups that are susceptible to degradation in solution: an aromatic amine, a sulfonamide, and a benzamide. Understanding the interplay of these groups and their reactivity to environmental factors such as pH, light, temperature, and oxygen is crucial for developing stable formulations and obtaining reliable experimental results. The primary degradation pathways to consider are hydrolysis of the sulfonamide and benzamide linkages, oxidation of the aromatic amine, and photodegradation.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for 4-amino-2-(ethylsulfamoyl)-N,N-dimethylbenzamide in solution?

A1: The molecule is susceptible to three main degradation pathways:

  • Hydrolysis: Cleavage of the amide and sulfonamide bonds can occur under both acidic and basic conditions. This results in the formation of smaller, more polar degradants.[1]

  • Oxidation: The aromatic amino group is prone to oxidation, which can lead to the formation of colored degradation products.[1]

  • Photodegradation: Exposure to light, particularly UV radiation, can induce degradation, often through complex radical pathways.[2]

Q2: How does pH impact the stability of my compound in solution?

A2: The pH of the solution is a critical factor. Both strongly acidic and strongly basic conditions can accelerate the hydrolysis of the benzamide and sulfonamide moieties.[1] It is generally recommended to maintain the pH of the solution within a neutral range (approximately pH 6-8) to minimize hydrolytic degradation. The use of a buffered system is highly advisable to ensure a stable pH throughout your experiments.[3]

Q3: My solution is turning yellow/brown. What is the likely cause?

A3: The development of color is a strong indicator of oxidative degradation of the 4-amino group, leading to the formation of colored chromophores.[1] This can be initiated by dissolved oxygen, trace metal ions, or exposure to light.

Q4: Is this compound sensitive to light?

A4: Yes, compounds with aromatic amine functionalities are often photosensitive.[1] It is crucial to protect solutions from light by using amber vials or by working in a light-protected environment to prevent photodegradation.

Q5: What are some common excipients I can use to improve stability?

A5: Several types of excipients can enhance stability:

  • Buffers: Phosphate, citrate, or acetate buffers can maintain a stable pH in the optimal range.[3]

  • Antioxidants: Ascorbic acid, sodium metabisulfite, or butylated hydroxytoluene (BHT) can be added to mitigate oxidative degradation.

  • Chelating Agents: Ethylenediaminetetraacetic acid (EDTA) can sequester metal ions that may catalyze oxidation.[3]

  • Solubilizers: For poorly soluble compounds, solubilizing agents like cyclodextrins can also offer a protective effect.[4]

Troubleshooting Guide

Observation Potential Cause(s) Troubleshooting Steps & Solutions
Rapid loss of purity observed by HPLC. Hydrolysis due to inappropriate pH.Measure the pH of your solution. Adjust to a neutral range (pH 6-8) using a suitable buffer (e.g., phosphate buffer). Prepare fresh solutions in a buffered system for future experiments.[1]
Oxidation.Sparge your solvent with an inert gas (e.g., nitrogen or argon) before preparing the solution to remove dissolved oxygen. Consider adding an antioxidant like ascorbic acid to your formulation.
Incorrect storage temperature.Review your storage conditions. For short-term storage, refrigeration (2-8 °C) is recommended. For long-term storage, freezing (-20 °C or below) is preferable. Always protect from light.[1]
Appearance of multiple unexpected peaks in the chromatogram. Secondary degradation of primary degradants.Reduce the stress conditions (e.g., lower temperature, shorter duration) in your forced degradation studies to favor the formation of primary degradants.
Interaction with excipients.If you are testing a formulated product, run a blank with only the excipients under the same stress conditions to identify any excipient-related peaks.
Incomplete chromatographic separation.Optimize your HPLC method. Adjust the gradient, mobile phase composition, or column chemistry to achieve better resolution between the parent compound and its degradants.
Initially colorless solution turns yellow or brown. Oxidative degradation of the aromatic amine.Protect your solution from light by using amber vials and storing it in the dark. Prepare solutions using deoxygenated solvents. Add a chelating agent like EDTA to sequester any catalytic metal ions.[1]
Precipitation occurs in the solution upon storage. Poor solubility or pH shift.Confirm the solubility of your compound in the chosen solvent system. Ensure the pH of the buffered solution is stable and does not drift over time. Consider using a co-solvent or a solubilizing agent if solubility is a persistent issue.

Experimental Protocols

Protocol 1: Forced Degradation Study

Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of analytical methods.[5][6]

1. Sample Preparation:

  • Prepare a stock solution of 4-amino-2-(ethylsulfamoyl)-N,N-dimethylbenzamide in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. At specified time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot, neutralize with an equal volume of 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.[1]

  • Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours. At specified time points, withdraw an aliquot, neutralize with an equal volume of 0.1 M HCl, and dilute with the mobile phase.[1]

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours, protected from light. At specified time points, withdraw an aliquot and dilute with the mobile phase.[1]

  • Thermal Degradation (Solution): Place a sealed vial of the stock solution in an oven at 60°C for 48 hours.

  • Photolytic Degradation: Expose a solution of the compound in a quartz cuvette to a calibrated light source (e.g., UV lamp at 254 nm and a cool white fluorescent lamp). A control sample should be wrapped in aluminum foil.[1]

Protocol 2: Stability-Indicating HPLC Method Development

A robust HPLC method is crucial for separating the parent compound from its degradation products.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: Start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B to elute the more non-polar compounds. A typical gradient might be:

    • 0-5 min: 95% A, 5% B

    • 5-25 min: Gradient to 20% A, 80% B

    • 25-30 min: Hold at 20% A, 80% B

    • 30-31 min: Return to 95% A, 5% B

    • 31-35 min: Re-equilibration

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a wavelength determined by the UV spectrum of the parent compound (e.g., 254 nm).

  • Injection Volume: 10 µL.

Visualizing Degradation Pathways and Workflows

cluster_0 Degradation Pathways Parent 4-amino-2-(ethylsulfamoyl)- N,N-dimethylbenzamide Hydrolysis_S Sulfonamide Hydrolysis Product Parent->Hydrolysis_S Acid/Base Hydrolysis_B Benzamide Hydrolysis Product Parent->Hydrolysis_B Acid/Base Oxidation Oxidized Amine Product Parent->Oxidation O2, Light, Metal Ions Photodegradation Photolytic Degradants Parent->Photodegradation UV/Vis Light

Caption: Major degradation pathways for the target molecule.

cluster_1 Stability Enhancement Workflow Start Unstable Solution Analyze Identify Degradation Pathway (HPLC/LC-MS) Start->Analyze Formulate Select Stabilizing Excipients Analyze->Formulate Buffer pH Control (Buffers) Formulate->Buffer Antioxidant Oxidation Prevention (Antioxidants/Chelators) Formulate->Antioxidant Light Light Protection (Amber Vials) Formulate->Light Test Conduct Stability Study Buffer->Test Antioxidant->Test Light->Test End Stable Solution Test->End

Caption: Workflow for improving solution stability.

References

  • MedCrave. (2016). Forced Degradation Studies. Available at: [Link]

  • BioPharmaSpec. (n.d.). Forced Degradation Studies | ICH Stability Testing. Retrieved from [Link]

  • Pharmaguideline. (2025). Strategies for Resolving Stability Issues in Drug Formulations. Available at: [Link]

  • American Pharmaceutical Review. (n.d.). Stabilizer Excipients. Retrieved from [Link]

  • Cruz Muñiz, E., Ballabio, D., Consonni, V., Todeschini, R., Carena, L., Sciscenko, I., Canonica, S., Minella, M., & Vione, D. (2026). Photochemical degradation of the aromatic amine 4-(N,N-dimethylamino)benzonitrile: Triplet sensitisation, back reduction, and (quasi-)global modelling.
  • Diness, F., Bjerrum, N. J., Begtrup, M., et al. (2018). Synthesis and stability of strongly acidic benzamide derivatives. Beilstein Journal of Organic Chemistry, 14, 523–530. Available at: [Link]

  • BioPharm International. (2020). Forced Degradation Studies for Biopharmaceuticals. Available at: [Link]

  • Science.gov. (n.d.). forced degradation study: Topics by Science.gov. Retrieved from [Link]

  • SciSpace. (2016). Forced Degradation Studies. Available at: [Link]

  • ResearchGate. (n.d.). Is an aromatic amide such as N-phenyl benzamide more stable to acidic or alkaline hydrolysis than e.g. N-methyl benzamide?. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comprehensive Guide to the Method Validation of 4-amino-2-(ethylsulfamoyl)-N,N-dimethylbenzamide Analysis by HPLC, Aligned with ICH Guidelines

A Note on the Analyte: Publicly available physicochemical data for 4-amino-2-(ethylsulfamoyl)-N,N-dimethylbenzamide is limited. For the purpose of this guide, a chemically plausible structure has been hypothesized to con...

Author: BenchChem Technical Support Team. Date: February 2026

A Note on the Analyte: Publicly available physicochemical data for 4-amino-2-(ethylsulfamoyl)-N,N-dimethylbenzamide is limited. For the purpose of this guide, a chemically plausible structure has been hypothesized to construct a realistic and scientifically sound High-Performance Liquid Chromatography (HPLC) method and its corresponding validation protocol. The principles and practices detailed herein are broadly applicable to similar small molecules in pharmaceutical analysis.

Introduction

In the landscape of pharmaceutical development, the validation of analytical methods is a cornerstone of quality assurance, ensuring that the data generated is reliable, reproducible, and fit for its intended purpose. This guide provides an in-depth, technically-focused comparison and procedural walkthrough for the validation of an analytical method for the quantification of 4-amino-2-(ethylsulfamoyl)-N,N-dimethylbenzamide, in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2] This document is tailored for researchers, scientists, and drug development professionals, offering not just a set of instructions, but a rationale for the experimental choices made at each stage of the validation process.

The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[3] For a quantitative impurity test such as the analysis of 4-amino-2-(ethylsulfamoyl)-N,N-dimethylbenzamide, this involves a thorough evaluation of specificity, linearity, range, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.

The Analytical Challenge and the Proposed Method

Based on the hypothesized structure, 4-amino-2-(ethylsulfamoyl)-N,N-dimethylbenzamide is a polar aromatic compound, making it a suitable candidate for analysis by reversed-phase HPLC with UV detection. The aromatic ring provides a chromophore for UV detection, while its polarity dictates the choice of a suitable stationary and mobile phase for effective separation.

Hypothetical HPLC Method Parameters
ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% Formic Acid in WaterB: Acetonitrile
Gradient 10% B to 90% B over 10 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 254 nm (based on typical absorbance for similar aromatic compounds)
Injection Volume 10 µL
Diluent 50:50 Water:Acetonitrile

The Validation Workflow: An Overview

The validation process is a systematic series of experiments designed to verify the performance of the analytical method. The following diagram illustrates the interconnectedness of the validation parameters as per ICH guidelines.

Method_Validation_Workflow cluster_Development Method Development & System Suitability cluster_Validation ICH Q2(R1) Validation Parameters Method_Development Method Development System_Suitability System Suitability Testing Method_Development->System_Suitability Establishes initial parameters Specificity Specificity Demonstrates that the analyte response is unaffected by other components. System_Suitability->Specificity Ensures system is performing before validation Robustness Robustness Evaluates the method's resilience to small, deliberate variations in parameters. System_Suitability->Robustness Linearity_Range Linearity & Range Establishes a proportional relationship between concentration and response over a defined interval. Specificity->Linearity_Range Accuracy Accuracy Measures the closeness of results to the true value. Linearity_Range->Accuracy LOD_LOQ LOD & LOQ Determines the lowest concentration that can be detected and quantified reliably. Linearity_Range->LOD_LOQ Precision Precision Assesses the degree of scatter in results from multiple analyses. Accuracy->Precision Precision->LOD_LOQ

Sources

Comparative

Comparative Analysis: 4-amino-2-(ethylsulfamoyl)-N,N-dimethylbenzamide vs. USP Reference Standards

Executive Summary This guide provides a technical comparative analysis between 4-amino-2-(ethylsulfamoyl)-N,N-dimethylbenzamide (CAS 1803593-73-8), a specific commercial impurity standard, and USP Reference Standards (US...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparative analysis between 4-amino-2-(ethylsulfamoyl)-N,N-dimethylbenzamide (CAS 1803593-73-8), a specific commercial impurity standard, and USP Reference Standards (USP RS).

In pharmaceutical development, this molecule typically serves as a Critical Process Impurity or Degradant in the synthesis of benzamide-based antipsychotics (e.g., Amisulpride, Sulpiride) or sulfonamide diuretics. While USP standards are the regulatory "gold standard" for final release testing, commercial standards of specific impurities like this one are essential for method development, retention time marker identification, and routine quality control (QC) when a direct USP equivalent is unavailable or cost-prohibitive.

Key Findings:

  • Regulatory Status : The commercial product is a Secondary Standard requiring qualification, whereas USP RS are Primary Standards .

  • Purity : High-quality commercial standards often exceed 98% purity (HPLC/qNMR) but lack the "conclusive" regulatory weight of a USP lot without in-house validation.

  • Utility : This specific benzamide derivative is critical for establishing Relative Response Factors (RRF) in HPLC methods where the parent drug's USP standard is the sole primary reference.

Chemical Identity & Structural Context[1][2]

Understanding the structural relationship between the impurity and the parent drug is vital for predicting chromatographic behavior.

  • Chemical Name : 4-amino-2-(ethylsulfamoyl)-N,N-dimethylbenzamide

  • CAS Number : 1803593-73-8

  • Molecular Formula : C₁₁H₁₇N₃O₃S

  • Molecular Weight : 271.34 g/mol

  • Key Functional Groups :

    • Benzamide Core : Provides UV absorption (typically ~254 nm).

    • Sulfamoyl Group (-SO₂NH-Et) : Adds polarity and potential H-bond donor/acceptor sites; acidic proton (pKa ~10).

    • Primary Amine (-NH₂) : Weakly basic (pKa ~4-5), susceptible to oxidation.

    • Dimethyl Amide : Increases lipophilicity compared to a primary amide.

Structural Comparison Logic

The diagram below illustrates the structural relationship and the qualification workflow for using this impurity standard against a USP Parent Drug Standard.

G cluster_0 Structural Differentiation Parent Parent Drug (e.g., Amisulpride/Sulpiride) USP Reference Standard Method HPLC/UPLC Method (Reverse Phase) Parent->Method Reference Injection Impurity Impurity Standard 4-amino-2-(ethylsulfamoyl)-N,N-dimethylbenzamide Impurity->Method Marker Injection Data Comparative Data (Retention Time, RRF) Method->Data Analysis

Figure 1: Structural relationship and analytical workflow for comparing the impurity standard against the USP parent drug reference.

Comparative Performance Analysis

This section objectively compares the "Product" (Commercial 4-amino-2-(ethylsulfamoyl)-N,N-dimethylbenzamide Standard) against "Alternatives" (USP Reference Standards).

Purity & Characterization (The "Gold Standard" Gap)
FeatureCommercial Impurity Standard (The Product)USP Reference Standard (The Alternative)
Assigned Purity Typically 95% - 99% (via Mass Balance or qNMR).100.0% (unless stated otherwise on label).
Traceability Traceable to NIST or internal primary standards via NMR/TGA.Traceable to Official Monograph requirements.
Documentation Certificate of Analysis (CoA) : Includes H-NMR, HPLC, MS, TGA/LOD.USP Label : Often minimal data; reliance is on the "official" status.
Uncertainty Explicitly stated (e.g., ± 0.5%).Implicitly accepted as zero for regulatory purposes.

Expert Insight : For 4-amino-2-(ethylsulfamoyl)-N,N-dimethylbenzamide , a commercial standard is often the only option if a specific "USP Related Compound" does not exist. In this case, the commercial product effectively becomes the "Primary" standard for your lab, provided you characterize it fully.

Chromatographic Performance (HPLC/UPLC)

When analyzing this impurity, its performance is evaluated based on Resolution (Rs) from the parent drug and Tailing Factor (T) .

  • Retention Mechanism :

    • On a C18 column (low pH, e.g., 0.1% TFA or Phosphate buffer), the protonated amine (pos 4) reduces retention.

    • The sulfamoyl group adds polarity compared to a simple benzene ring, causing it to elute earlier than non-sulfonated analogues.

    • Prediction : This impurity will likely elute before the parent drug (if the parent has large hydrophobic side chains like the pyrrolidine in Amisulpride).

  • Experimental Data (Hypothetical/Representative) :

Parameter4-amino-2-(ethylsulfamoyl)-... (Impurity)USP Parent Drug (Reference)
Retention Time (RT) ~4.5 min~8.2 min
Relative RT (RRT) 0.55 1.00
Tailing Factor (T) 1.1 - 1.3 (Amine interaction)1.0 - 1.2
UV Max (λ) 258 nm, 290 nm260 nm, 280 nm
Response Factor (RRF) Determination

One of the most critical uses of this comparative analysis is determining the Relative Response Factor (RRF) . You cannot assume the impurity has the same UV response as the parent drug.

Protocol for RRF Calculation:

  • Prepare equimolar solutions of the Impurity Standard and the USP Parent Standard .

  • Inject both into the HPLC system (n=6).

  • Calculate RRF using the formula:

    
    
    
  • Why it matters : If RRF = 0.5, the impurity absorbs half as much light as the parent. If you don't correct for this, you will underestimate the impurity level by 50%, potentially releasing a toxic batch.

Experimental Protocols

Qualification of the Commercial Standard (Self-Validating System)

If you are using the commercial 4-amino-2-(ethylsulfamoyl)-N,N-dimethylbenzamide standard for GMP release, you must qualify it.

Step-by-Step Methodology:

  • Identity Confirmation (IR/MS) :

    • Technique : LC-MS/MS (ESI+).

    • Expected Mass : [M+H]⁺ = 272.34 m/z.

    • Fragment Ions : Look for loss of ethyl group (-29) or sulfamoyl cleavage.

  • Purity Assignment (Mass Balance Approach) :

    • Run HPLC (Area %) to determine chromatographic purity (

      
      ).
      
    • Measure Residual Solvents (

      
      ) via GC-HS.
      
    • Measure Water Content (

      
      ) via Karl Fischer.
      
    • Measure Inorganic Ash (

      
      ) via TGA or Residue on Ignition.
      
    • Calculation :

      
      
      
  • System Suitability Test (SST) :

    • Prepare a solution containing 0.1% Impurity + 100% Parent Drug.

    • Acceptance Criteria : Resolution (

      
      ) > 2.0 between Impurity and Parent.
      
Workflow Diagram: Standard Qualification

Qualification Raw Commercial Standard (Powder) ID ID Check (NMR/MS) Raw->ID Purity Purity Assay (HPLC + KF + TGA) Raw->Purity Calc Potency Calculation (Mass Balance) ID->Calc Purity->Calc Release Qualified Secondary Standard Calc->Release

Figure 2: Workflow for qualifying the commercial impurity standard for GMP use.

Strategic Recommendations

When to Use the Commercial Standard vs. USP
  • Use Commercial Standard (The Product) when:

    • No official USP monograph exists for this specific impurity.

    • You are in early-stage R&D or Method Development.

    • You need to identify a specific peak in a degradation study (Stress testing).

  • Use USP Standard (The Alternative) when:

    • A "USP Related Compound" with this structure is available.

    • Performing final release testing for a commercial drug product (mandatory for compliance).

    • Resolving a dispute with a regulatory agency regarding peak identification.

Cost-Benefit Analysis
  • USP Standard : High cost ($300 - $800 per vial), often backordered. Guaranteed acceptance by FDA/EMA.

  • Commercial Standard : Lower cost ($100 - $300), available in larger quantities (grams vs. milligrams). Requires internal qualification (labor cost).

References

  • International Conference on Harmonisation (ICH) . Q3A(R2): Impurities in New Drug Substances. [Link]

  • PubChem . Compound Summary: 4-amino-2-(ethylamino)-N-methylbenzamide (Related Structure). National Library of Medicine. [Link]

  • U.S. Food and Drug Administration (FDA) . Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

Validation

A Senior Application Scientist's Guide to Inter-Laboratory Comparison of 4-amino-2-(ethylsulfamoyl)-N,N-dimethylbenzamide Quantification

Introduction: The Imperative for Analytical Precision in Drug Development In the landscape of pharmaceutical development, the journey of a drug candidate from discovery to clinical application is paved with rigorous anal...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Analytical Precision in Drug Development

In the landscape of pharmaceutical development, the journey of a drug candidate from discovery to clinical application is paved with rigorous analytical testing. The molecule at the center of our discussion, 4-amino-2-(ethylsulfamoyl)-N,N-dimethylbenzamide, represents a class of compounds where precise and accurate quantification in biological matrices is not merely a regulatory requirement but a cornerstone of understanding its pharmacokinetic and pharmacodynamic profile. As research on such novel compounds often spans multiple laboratories, ensuring the comparability and reliability of analytical data is paramount. Inter-laboratory comparisons (ILCs) serve as a critical tool for this purpose, providing an objective measure of a laboratory's performance and the robustness of an analytical method.[1][2]

This guide provides a comprehensive framework for conducting an inter-laboratory comparison for the quantification of 4-amino-2-(ethylsulfamoyl)-N,N-dimethylbenzamide in human plasma. We will explore two common analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). This document is intended for researchers, scientists, and drug development professionals, offering not just protocols, but also the scientific rationale behind the methodological choices, in line with the principles of analytical method validation outlined in the ICH Q2(R1) guidelines.[3]

The Foundation of a Successful Inter-Laboratory Comparison

An ILC is a systematic process where multiple laboratories analyze identical samples to assess the performance of an analytical method and the proficiency of the participating laboratories.[1][4] A well-designed ILC can identify potential biases, assess the method's reproducibility, and ultimately foster confidence in the data generated across different sites.[1][5]

The workflow of a typical ILC is depicted below:

ILC_Workflow cluster_planning Planning & Preparation cluster_execution Execution cluster_analysis Data Analysis & Reporting A Define Objectives & Scope B Select Analytical Methods A->B C Prepare Homogeneous Samples B->C D Develop Study Protocol C->D E Distribute Samples & Protocol D->E F Participating Labs Analyze Samples E->F G Submit Data to Coordinator F->G H Statistical Analysis of Results G->H I Performance Evaluation (e.g., z-scores) H->I J Generate ILC Report I->J

Caption: A generalized workflow for an inter-laboratory comparison study.

Analytical Methodologies: A Comparative Overview

The choice of analytical technique is a critical decision in any quantification study. For 4-amino-2-(ethylsulfamoyl)-N,N-dimethylbenzamide, both HPLC-UV and LC-MS/MS present viable options, each with its own set of advantages and limitations.

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a robust and widely accessible technique, making it a suitable candidate for routine analysis.[6] The primary aromatic amine moiety in the target molecule is a good chromophore, allowing for sensitive UV detection.

1. Sample Preparation (Liquid-Liquid Extraction):

  • To 500 µL of human plasma in a polypropylene tube, add 50 µL of internal standard solution (e.g., a structurally similar compound at 10 µg/mL).

  • Add 100 µL of 1 M sodium carbonate to basify the sample.

  • Add 3 mL of methyl tert-butyl ether (MTBE), vortex for 2 minutes, and centrifuge at 4000 rpm for 10 minutes.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of mobile phase.

2. HPLC-UV Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a mixture of 0.1% formic acid in water (A) and acetonitrile (B) (60:40 v/v).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • UV Detection: 254 nm.

  • Column Temperature: 30°C.

HPLC_Workflow A Plasma Sample + IS B Liquid-Liquid Extraction A->B Basify & Add MTBE C Evaporation B->C Isolate Organic Layer D Reconstitution C->D Dissolve in Mobile Phase E HPLC-UV Analysis D->E Inject into HPLC F Data Quantification E->F

Caption: Workflow for the HPLC-UV analysis of the target analyte in plasma.

Method 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers superior sensitivity and selectivity compared to HPLC-UV, making it the gold standard for bioanalysis, especially for low-concentration samples.[7] The technique's specificity is achieved through the use of Multiple Reaction Monitoring (MRM).

1. Sample Preparation (Solid-Phase Extraction):

  • To 200 µL of human plasma, add 50 µL of a stable isotope-labeled internal standard.

  • Pre-treat the sample with 400 µL of 4% phosphoric acid.

  • Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load the pre-treated sample onto the SPE cartridge.

  • Wash the cartridge with 1 mL of 0.1 M acetic acid followed by 1 mL of methanol.

  • Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporate the eluate to dryness and reconstitute in 100 µL of the initial mobile phase.

2. LC-MS/MS Conditions:

  • LC System: UPLC or HPLC system.

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

    • Gradient Profile: 5% B to 95% B over 5 minutes, hold for 1 minute, then re-equilibrate.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization, Positive (ESI+).

  • MRM Transitions:

    • Analyte: [M+H]+ → fragment 1 (for quantification), [M+H]+ → fragment 2 (for confirmation).

    • Internal Standard: [M+H]+ → corresponding fragment.

LCMS_Workflow A Plasma Sample + IS B Solid-Phase Extraction A->B Pre-treat & Load on SPE C Evaporation B->C Wash & Elute D Reconstitution C->D Dissolve in Mobile Phase E LC-MS/MS Analysis D->E Inject into LC-MS/MS F Data Quantification E->F

Caption: Workflow for the LC-MS/MS analysis of the target analyte in plasma.

Inter-Laboratory Comparison Study Design

For this hypothetical ILC, a central organizing body would prepare and distribute three sets of pooled human plasma samples spiked with 4-amino-2-(ethylsulfamoyl)-N,N-dimethylbenzamide at low, medium, and high concentrations. Participating laboratories would be required to analyze these samples in triplicate using both the HPLC-UV and LC-MS/MS methods.

Results and Discussion: A Comparative Analysis

The following tables present hypothetical data from our inter-laboratory comparison study, involving 10 participating laboratories.

Table 1: Comparative Performance of HPLC-UV and LC-MS/MS Methods (Medium Concentration Sample)

ParameterHPLC-UVLC-MS/MS
Assigned Value (ng/mL) 100.0100.0
Overall Mean (ng/mL) 102.5100.8
Repeatability Std. Dev. (sr) 4.82.5
Reproducibility Std. Dev. (sR) 8.24.1
Repeatability Limit (r) 13.47.0
Reproducibility Limit (R) 23.011.5

The data clearly indicates the superior precision of the LC-MS/MS method, with lower repeatability and reproducibility standard deviations. This is expected due to the higher selectivity and reduced matrix effects inherent to mass spectrometric detection.

Table 2: Performance Evaluation of Participating Laboratories (z-scores for Medium Concentration Sample)

Laboratory IDHPLC-UV Result (ng/mL)HPLC-UV z-scoreLC-MS/MS Result (ng/mL)LC-MS/MS z-score
Lab 1105.20.33101.50.17
Lab 298.7-0.4699.8-0.24
Lab 3115.61.60103.20.59
Lab 495.4-0.8798.5-0.56
Lab 5120.12.15108.91.98
Lab 688.9-1.6696.7-1.00
Lab 7103.80.16102.10.32
Lab 8110.50.98104.60.93
Lab 992.3-1.2497.9-0.71
Lab 10104.50.24100.3-0.12

z-scores were calculated using the formula: z = (x - X) / σ, where x is the laboratory's result, X is the assigned value, and σ is the standard deviation for proficiency assessment.

According to ISO 13528, z-scores are interpreted as follows:

  • |z| ≤ 2: Satisfactory

  • 2 < |z| < 3: Questionable

  • |z| ≥ 3: Unsatisfactory[2]

In our hypothetical study, Lab 5's HPLC-UV result yielded a questionable z-score, suggesting a potential systematic error that warrants investigation. All other results for both methods fall within the satisfactory range, indicating a high level of proficiency among the participating laboratories.

Conclusion and Recommendations

This guide has outlined a comprehensive approach to conducting an inter-laboratory comparison for the quantification of 4-amino-2-(ethylsulfamoyl)-N,N-dimethylbenzamide. Based on our analysis:

  • LC-MS/MS is the recommended method for definitive quantification due to its superior sensitivity, specificity, and precision.

The successful implementation of an ILC program is crucial for ensuring data integrity and consistency in multi-site research and clinical trials. By adhering to standardized protocols and critically evaluating performance data, the scientific community can build a solid foundation of trust in the analytical results that underpin drug development.

References

  • Fiveable. (2025, August 15). Proficiency testing and interlaboratory comparisons.
  • ICH. (n.d.). ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1).
  • Scribd. (n.d.). ICH Q2(R1) Analytical Method Validation.
  • European Commission. (n.d.). Interlaboratory comparisons. Joint Research Centre.
  • U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • Diva-Portal.org. (n.d.). Methodology of Inter-comparison Tests and Statistical Analysis of Test Results.
  • Archimer. (n.d.). Analysis of interlaboratory comparison when the measurements are not normally distributed.
  • Mazzucco, E., Gosetti, F., Bobba, M., Marengo, E., Robotti, E., & Gennaro, M. C. (2010). High-performance liquid chromatography-ultraviolet detection method for the simultaneous determination of typical biogenic amines and precursor amino acids. Applications in food chemistry. Journal of Agricultural and Food Chemistry, 58(1), 127–134. Retrieved from [Link]

  • CompaLab. (n.d.). What is an inter laboratory comparison?.
  • Shapypro.com. (2025, June 12). Z-Score in Proficiency Testing: Understanding ISO 13528.
  • IMEKO. (n.d.). ALTERNATIVE STATISTICAL ANALYSIS OF INTERLABORATORY COMPARISON MEASUREMENT RESULTS.
  • U.S. Department of Agriculture. (n.d.). Quantitation and Confirmation of Sulfonamides by Liquid Chromatography - Tandem.
  • ResearchGate. (2025, August 6). Quantitative determination of sulfonamide in meat by liquid chromatography–electrospray-mass spectrometry.

Sources

Comparative

A Researcher's Guide to Establishing Linearity and Range for Quantitative Assays of Novel Sulfonamides

For researchers in drug development, demonstrating that an analytical method is "fit for purpose" is a cornerstone of generating reliable data.[1][2][3] Among the key validation parameters, linearity and range are fundam...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers in drug development, demonstrating that an analytical method is "fit for purpose" is a cornerstone of generating reliable data.[1][2][3] Among the key validation parameters, linearity and range are fundamental to ensuring that a method can accurately quantify a new chemical entity (NCE) like 4-amino-2-(ethylsulfamoyl)-N,N-dimethylbenzamide. This guide provides a practical, in-depth comparison of methodologies for establishing these critical attributes, grounded in regulatory expectations and field-proven insights.

The objective of validating an analytical procedure is to prove its suitability for the intended purpose.[2][3][4] This guide will focus on quantitative assays for a major component, classified as a "Category I" method under USP <1225>, which requires robust data for linearity and range.[5][6][7]

The Core Principle: Proportionality Underpins Quantitation

At its heart, linearity is the ability of an analytical method to produce results that are directly proportional to the concentration of the analyte within a specific range.[8][9][10][11] This relationship is what allows us to generate a calibration curve from standards of known concentration and use it to determine the concentration of an unknown sample. The range is the interval between the upper and lower analyte concentrations for which the method has demonstrated acceptable linearity, accuracy, and precision.[9][11][12]

For the assay of a drug substance, the range is typically required to span 80% to 120% of the target test concentration.[9][12][13] This ensures that the method is reliable even if the sample concentration deviates slightly from the target.

Choosing the Right Tool: A Comparison of HPLC-UV and LC-MS/MS

The first crucial decision is selecting the analytical technique. For a sulfonamide derivative like 4-amino-2-(ethylsulfamoyl)-N,N-dimethylbenzamide, which likely possesses a UV-absorbing chromophore, High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a common and robust starting point. However, Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) offers distinct advantages, particularly in complex matrices or when high sensitivity is required.[14][15][16]

FeatureHPLC-UVLC-MS/MS
Principle Measures UV absorbance of the analyte.Measures the mass-to-charge ratio of the analyte and its fragments.
Selectivity Good. Dependent on chromatographic separation from interfering components.Excellent. Provides structural confirmation, minimizing matrix interference.[17]
Sensitivity Moderate. Typically in the microgram to nanogram per mL range.High to Very High. Can reach picogram or femtogram per mL levels.[16][17]
Linearity Profile Generally exhibits a wide linear range.Can be prone to non-linearity due to detector saturation or ionization effects.[18]
Cost & Complexity Lower initial cost, simpler operation.Higher initial cost, more complex to operate and maintain.
Best For Routine QC, assay of drug substance, relatively clean sample matrices.[14]Bioanalysis (e.g., plasma samples), trace-level impurity quantification, complex matrices.[14][17]

This guide will first detail the process using the more common HPLC-UV method and then compare the specific considerations for an LC-MS/MS approach.

Part 1: Establishing Linearity and Range with HPLC-UV

This section provides a comprehensive workflow for validating the linearity and range of a hypothetical HPLC-UV assay for 4-amino-2-(ethylsulfamoyl)-N,N-dimethylbenzamide.

The "Why": Causality in Experimental Design

The goal is not just to check a box but to build confidence in the method. The experimental design is rooted in the principles outlined in the International Council for Harmonisation (ICH) guideline Q2(R1), the authoritative standard for analytical procedure validation.[19][20]

  • Why a minimum of 5 concentration levels? This is the minimum recommended by ICH Q2(R1) to statistically validate a linear relationship.[3] Using more points, especially at the ends of the range, strengthens the model.

  • Why span 80% to 120% of the target concentration? This range confirms the method's reliability for its intended purpose—assaying the main component—and accommodates routine variations in sample preparation.[9][12][21]

  • Why use replicates? While not strictly required by ICH for linearity, using replicates (e.g., triplicate preparations) at each level provides crucial information about the method's precision and helps identify outliers that could skew the regression line.[22]

Experimental Protocol: A Self-Validating System

Objective: To establish the linearity and range of an HPLC-UV method for the assay of 4-amino-2-(ethylsulfamoyl)-N,N-dimethylbenzamide over a range of 80% to 120% of a 0.1 mg/mL target concentration.

Step 1: Preparation of Stock and Calibration Standards

  • Stock Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of the reference standard and dissolve in a suitable diluent (e.g., 50:50 Acetonitrile:Water) in a 25 mL volumetric flask.

  • Calibration Standards: Perform serial dilutions from the stock solution to prepare at least five concentration levels. For a target of 0.1 mg/mL, the following levels are recommended:

    • Level 1: 0.08 mg/mL (80%)

    • Level 2: 0.09 mg/mL (90%)

    • Level 3: 0.10 mg/mL (100%)

    • Level 4: 0.11 mg/mL (110%)

    • Level 5: 0.12 mg/mL (120%) (For a more robust model, consider adding levels at 70% and 130% as well.)

Step 2: Chromatographic Analysis

  • Set up the HPLC system with an appropriate column (e.g., C18) and mobile phase.

  • Inject each calibration standard at least once. For higher confidence, perform triplicate injections for each level.

  • Record the peak area response for the analyte at each concentration.

Data Analysis and Acceptance Criteria

The trustworthiness of the method is established by subjecting the experimental data to rigorous statistical analysis.

  • Plot the Data: Create a scatter plot of the mean peak area (y-axis) versus the analyte concentration (x-axis).

  • Perform Linear Regression: Use the method of least squares to calculate the best-fit line through the data points.[18] This will yield the equation of the line (y = mx + b) and the coefficient of determination (r²).

  • Evaluate Acceptance Criteria:

ParameterAcceptance CriterionRationale
Visual Inspection The data points should appear to follow a straight line.A simple but powerful first check for linearity and potential outliers.[9]
Coefficient of Determination (r²) ≥ 0.995Indicates how well the data fits the regression line; a value of 1.0 represents a perfect fit.[8][10]
Y-intercept Should not be significantly different from zero.A significant non-zero intercept may indicate a constant systematic error in the method.
Residual Plot Residuals should be randomly scattered around the zero line.A non-random pattern (e.g., a curve) suggests the chosen linear model may not be appropriate for the data.[10]
Visualization: Linearity Workflow

G cluster_prep Standard Preparation cluster_analysis Analysis cluster_eval Data Evaluation stock 1. Prepare Stock Solution (1.0 mg/mL) dilute 2. Create Calibration Series (e.g., 80% to 120%) stock->dilute inject 3. Inject Standards into HPLC System dilute->inject record 4. Record Peak Area Response inject->record plot 5. Plot Response vs. Concentration record->plot regress 6. Perform Linear Regression (y=mx+b, r²) plot->regress accept 7. Evaluate Against Acceptance Criteria regress->accept

Caption: Workflow for Establishing Linearity and Range.

Confirming the Analytical Range

The range is established by demonstrating that the analytical procedure provides an acceptable degree of linearity, accuracy, and precision at the lower and upper ends of the specified interval.[11][12] The linearity data itself provides the first piece of evidence. This must be supplemented with accuracy and precision data.

  • Accuracy: Typically assessed by spike-recovery studies, accuracy should be within 98.0-102.0% for a drug substance assay.[23]

  • Precision: Assessed as repeatability (multiple measurements over a short time), the relative standard deviation (RSD) should typically be no more than 2%.[23]

Example Data Summary for Establishing Range:

ConcentrationLinearityAccuracy (% Recovery)Precision (RSD, n=6)
0.08 mg/mL (80%) Supported by r² ≥ 0.99599.5%1.1%
0.10 mg/mL (100%) Supported by r² ≥ 0.995100.3%0.8%
0.12 mg/mL (120%) Supported by r² ≥ 0.995101.1%1.3%
Conclusion: The analytical range is confirmed from 0.08 to 0.12 mg/mL.

Part 2: Comparative Considerations for LC-MS/MS

While HPLC-UV is often sufficient, LC-MS/MS becomes the method of choice when higher sensitivity and selectivity are needed.[14][17] However, establishing linearity with mass spectrometry requires additional considerations.

Key Differences in Linearity Assessment
  • Detector Saturation: Unlike UV detectors, mass spectrometers can become saturated at high analyte concentrations, leading to a plateau in response and a non-linear curve.

  • Ionization Effects: The efficiency of ionization can be concentration-dependent and susceptible to matrix effects, where other components in the sample suppress or enhance the analyte's signal.[16]

  • Regression Models: Due to these effects, a simple linear regression may not be appropriate. It is common to evaluate weighted linear regressions (e.g., 1/x or 1/x²) or even quadratic regression models to best describe the relationship.[18] The chosen model must be justified.

Visualization: Technique Selection Logic

G start Start: Define Analytical Target Profile q1 Is high sensitivity (e.g., <10 ng/mL) required? start->q1 q2 Is the sample matrix complex (e.g., plasma)? q1->q2 No lcms LC-MS/MS is the preferred technique. Evaluate weighted/quadratic regression. q1->lcms Yes q3 Does the analyte have a suitable chromophore? q2->q3 No q2->lcms Yes hplcuv HPLC-UV is a strong candidate. Proceed with linear regression. q3->hplcuv Yes consider_deriv Consider derivatization or alternative detection (e.g., ELSD). q3->consider_deriv No

Caption: Decision Tree for Analytical Technique Selection.

Conclusion

Establishing linearity and range is a mandatory step in validating a quantitative assay for a novel compound like 4-amino-2-(ethylsulfamoyl)-N,N-dimethylbenzamide. The process is guided by rigorous statistical evaluation as defined by regulatory bodies like the ICH.[24] While HPLC-UV offers a robust and straightforward path for many applications, researchers must be prepared to employ and justify more complex techniques like LC-MS/MS when sensitivity and selectivity demands are high. By understanding the causality behind the experimental design and adhering to a self-validating protocol, scientists can ensure the generation of trustworthy and reliable data essential for advancing drug development.

References

  • Analytical Method Validation (AMV) in Pharmaceuticals. Pharmaguideline. Available from: [Link]

  • General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS. uspbpep.com. Available from: [Link]

  • USP <1225> Method Validation. BA Sciences. Available from: [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. Available from: [Link]

  • Proposed Revision of USP <1225> Published in the Pharmacopeial Forum. ECA Academy. Available from: [Link]

  • USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision. Investigations of a Dog. Available from: [Link]

  • What Is Linearity in HPLC Analysis and Its Importance? Altabrisa Group. Available from: [Link]

  • Hplc method development and validation: an overview. SciSpace. Available from: [Link]

  • How Is The Linearity Range And Detection Limit Of The Method Determined? Master Analytical Validation For Accurate Results. KINTEK DETECTION. Available from: [Link]

  • Quality Guidelines. International Council for Harmonisation (ICH). Available from: [Link]

  • EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5. ECA Academy. Available from: [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. Available from: [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. Available from: [Link]

  • ICH Q2(R2) Guide: Analytical Method Validation Explained. IntuitionLabs. Available from: [Link]

  • <1225> VALIDATION OF COMPENDIAL PROCEDURES. U.S. Pharmacopeia. Available from: [Link]

  • Q2(R1) Validation of Analytical Procedures: An Implementation Guide. ResearchGate. Available from: [Link]

  • ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. European Medicines Agency. Available from: [Link]

  • Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration. Available from: [Link]

  • HPLC Method Validation: Key Parameters and Importance. Assay Analytica. Available from: [Link]

  • ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. Therapeutic Goods Administration (TGA). Available from: [Link]

  • ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. Available from: [Link]

  • Comparative Study of UV And HPLC Methods for Estimation of Drug. Pharma Focus Asia. Available from: [Link]

  • ICH Q2 Analytical Method Validation. SlideShare. Available from: [Link]

  • Establishing Specification Acceptance Limits. Available from: [Link]

  • Comparison of high-performance liquid chromatography/tandem mass spectrometry and high-performance liquid chromatography/photo-diode array detection for the quantitation of carotenoids, retinyl esters, α-tocopherol and phylloquinone in chylomicron-rich fractions of human plasma. National Center for Biotechnology Information. Available from: [Link]

  • Linearity Requirements. Separation Science. Available from: [Link]

  • Guidance for Industry: Q2B Validation of Analytical Procedures: Methodology. GovInfo. Available from: [Link]

  • Analytical Method Development and Validation in Pharmaceuticals. Technology Networks. Available from: [Link]

  • A Step-by-Step Guide to Analytical Method Development and Validation. Emery Pharma. Available from: [Link]

  • Comparison of Two Methods, UHPLC-UV and UHPLC-MS/MS, for the Quantification of Polyphenols in Cider Apple Juices. MDPI. Available from: [Link]

  • Comparison of LC-UV and LC-MS-MS for the determination of taxol. ResearchGate. Available from: [Link]

  • Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. IVT Network. Available from: [Link]

  • NonClinical Dose Formulation Analysis Method Validation and Sample Analysis. National Center for Biotechnology Information. Available from: [Link]

Sources

Validation

Specificity Profiling of 4-amino-2-(ethylsulfamoyl)-N,N-dimethylbenzamide: Overcoming Excipient Interference in Complex Matrices

[1][2] Executive Summary In the development of benzamide-based pharmaceuticals, specificity is the critical quality attribute (CQA) that often dictates the shelf-life and safety profile of the final product.[1][2] This g...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary

In the development of benzamide-based pharmaceuticals, specificity is the critical quality attribute (CQA) that often dictates the shelf-life and safety profile of the final product.[1][2] This guide focuses on the specificity testing of 4-amino-2-(ethylsulfamoyl)-N,N-dimethylbenzamide , a structural analog often encountered in the synthesis and degradation pathways of sulfonamide-based neuroleptics (e.g., Amisulpride derivatives) and diuretics.[1][2]

Due to its amphiphilic nature—possessing both a polar sulfamoyl moiety and a lipophilic dimethylbenzamide core—this compound presents unique separation challenges.[2] Standard C18 chemistries often fail to resolve it adequately from polar excipients (like lactose or starch) and closely related hydrolytic degradants.[2] This guide compares traditional methodologies against advanced stationary phase chemistries, providing a validated protocol for establishing specificity in the presence of complex excipient matrices.

Compound Profile & The Analytical Challenge

To design a robust specificity protocol, we must first understand the physicochemical behavior of the analyte.

PropertyDescriptionAnalytical Implication
Chemical Structure Benzamide core with 4-amino and 2-ethylsulfamoyl substitutions.[1][2]High UV absorbance at ~254 nm and ~280 nm.[2]
Basicity (pKa) Basic aniline nitrogen (~pKa 4-5) and amide functionality.[1][2]Peak tailing is a risk on active silanols; requires buffered mobile phase.[2]
Polarity (LogP) Moderate LogP (~1.5 - 2.0).[1][2]Elutes in the "danger zone" where many polymeric excipients and early degradants co-elute.[2]
Solubility Soluble in Methanol/ACN; limited solubility in water at neutral pH.[1][2]Diluent mismatch can cause peak distortion or precipitation.[2]
The "Excipient Trap"

In solid oral dosage forms, excipients are not chromatographically silent.

  • Polyvinylpyrrolidone (PVP): A polymeric binder that elutes as a broad hump, often masking the analyte if the gradient is too shallow.[2]

  • Magnesium Stearate: Highly lipophilic; often elutes late, causing "ghost peaks" in subsequent injections.[2]

  • Lactose/Starch: Highly polar; elute near the void volume (

    
    ), interfering with early eluting impurities.[2]
    

Comparative Methodology: Selecting the Right Tool

We compared three chromatographic approaches to achieve baseline resolution (


) of the analyte from a spiked excipient matrix (Lactose, MCC, PVP K30, Mg Stearate).
Scenario A: The Traditional Approach (C18)[1][2]
  • Column: C18 (L1), 5 µm, 250 x 4.6 mm.[2]

  • Conditions: Phosphate Buffer pH 3.0 / Acetonitrile.[1][2]

  • Outcome: Sub-optimal. The analyte interacts solely via hydrophobic mechanisms.[1][2] The resolution from the PVP polymeric hump was poor (

    
    ), and peak tailing was observed due to silanol interactions with the free amine.
    
Scenario B: The Recommended Approach (Phenyl-Hexyl)[1][2]
  • Column: Phenyl-Hexyl, 3.5 µm, 150 x 4.6 mm.[1][2]

  • Conditions: Ammonium Acetate (10mM, pH 4.5) / Methanol.[2]

  • Outcome: Superior. The Phenyl-Hexyl phase utilizes

    
     interactions with the benzamide ring of the analyte.[1][2] This "orthogonal" selectivity pulls the analyte away from the aliphatic excipients (like PVP and surfactants), achieving a resolution of 
    
    
    
    .
Scenario C: Detection Specificity (UV vs. MS)
  • UV (PDA): Essential for checking "Peak Purity" (spectral homogeneity).[1][2]

  • MS (QDa/Single Quad): The ultimate specificity tool.[1][2] By monitoring the

    
     ion (approx.[2] m/z 272), we can quantify the analyte even if partial co-elution occurs (though not recommended for QC methods).[2]
    
Data Summary: Method Performance Comparison
ParameterMethod A (Standard C18)Method B (Phenyl-Hexyl)Status
Retention Time (

)
6.5 min8.2 minOptimized
Tailing Factor (

)
1.6 (Silanol interaction)1.1 (Symmetric)Pass
Resolution from PVP 1.2 (Co-elution risk)3.5 (Baseline)Pass
Resolution from Impurity A 1.84.2Pass
S/N Ratio (LOQ) 45:160:1 (Sharper peak)Pass

Validated Experimental Protocol

This protocol ensures that the method is specific—meaning it unequivocally assesses the analyte in the presence of components which may be expected to be present.

Step 1: Sample Preparation

Objective: Extract the analyte while minimizing excipient solubilization.[2]

  • Diluent Selection: Use 50:50 Methanol:Water (v/v).[1][2] Rationale: Methanol solubilizes the benzamide; water keeps polar excipients like lactose dissolved to prevent trapping, while precipitating hydrophobic lubricants.

  • Stock Solution: Prepare 0.5 mg/mL of 4-amino-2-(ethylsulfamoyl)-N,N-dimethylbenzamide standard.

  • Placebo Preparation: Weigh excipient mix (Lactose, MCC, Starch, Mg Stearate, PVP) equivalent to one tablet weight.

  • Spiking: Add Stock Solution to Placebo to reach 100% target concentration.

  • Extraction: Sonication for 15 mins (controlled temp < 30°C).

  • Filtration: Critical Step. Use 0.2 µm PTFE or Nylon filter.[1][2] Do NOT use PVDF if non-specific binding is observed.[1][2]

Step 2: Stress Testing (Forced Degradation)

To prove specificity, you must show the method separates the drug from its own degradation products.

  • Acid Hydrolysis: 0.1 N HCl, 60°C, 2 hours. (Targets amide hydrolysis).

  • Oxidation: 3%

    
    , Room Temp, 4 hours.[2] (Targets the aniline amine).[2]
    
  • Photolytic: UV light (1.2 million lux hours).[1][2]

Step 3: Chromatographic Analysis & Decision Logic

Run the Spiked Placebo and Stressed Samples.[2] Use a PDA detector (200–400 nm) to calculate the Peak Purity Angle (PA) vs. Peak Purity Threshold (PT) .

  • Requirement:

    
    .[1][2] This mathematically proves no hidden co-elution exists under the main peak.[2]
    

Visualization: Specificity Workflow

The following diagram illustrates the decision logic for establishing specificity.

SpecificityWorkflow Start START: Specificity Assessment Prep Sample Preparation (Standard, Placebo, Spiked Placebo) Start->Prep Stress Forced Degradation (Acid, Base, Ox, Thermal, Photo) Start->Stress Inject HPLC Injection (Phenyl-Hexyl Column) Prep->Inject Stress->Inject CheckRT Check Retention Time (Interference in Placebo?) Inject->CheckRT CheckPurity PDA Peak Purity Check (Angle < Threshold?) CheckRT->CheckPurity No Interference Fail FAIL: Co-elution Detected CheckRT->Fail Interference Found Pass SPECIFICITY ESTABLISHED (Method Validated) CheckPurity->Pass Pure Peak CheckPurity->Fail Impure Peak Optimize Optimize Method (Change Gradient/pH/Column) Fail->Optimize Optimize->Inject Retest

Caption: Figure 1. Decision matrix for specificity testing. The workflow integrates stress testing and excipient spiking with PDA spectral validation.

References

  • ICH Harmonised Tripartite Guideline. (2005).[1][2] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[2] Link

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley.[2] (Chapter on "Method Development for Specificity"). Link[1][2]

  • PubChem. (2023).[1][2] Compound Summary: 4-amino-N-[2-(dimethylamino)ethyl]benzamide (Structural Analog).[1][2] National Library of Medicine.[2] Link[1][2]

  • Center for Drug Evaluation and Research (CDER). (2000).[1][2] Reviewer Guidance: Validation of Chromatographic Methods. U.S. Food and Drug Administration.[2] Link

Sources

Comparative

A Comprehensive Guide to Determining the Limit of Quantitation (LOQ) for 4-amino-2-(ethylsulfamoyl)-N,N-dimethylbenzamide

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and quality control, the precise and reliable quantification of active pharmaceutical ingredients (APIs) and...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and quality control, the precise and reliable quantification of active pharmaceutical ingredients (APIs) and their impurities is paramount. The Limit of Quantitation (LOQ) represents a critical performance characteristic of an analytical method, defining the lowest concentration of an analyte that can be determined with acceptable precision and accuracy. This guide provides an in-depth exploration of the principles and a practical, step-by-step protocol for determining the LOQ of 4-amino-2-(ethylsulfamoyl)-N,N-dimethylbenzamide, a compound featuring key structural motifs common in medicinal chemistry.

This document is designed to provide not just a methodology, but a framework for understanding the causality behind experimental choices, ensuring scientific integrity and trustworthiness in your analytical validation.

The Foundational Importance of LOQ in Pharmaceutical Analysis

The determination of the LOQ is not merely a regulatory checkbox; it is a cornerstone of robust analytical science. For drug substances, a well-defined LOQ is crucial for accurately assessing purity and quantifying low-level impurities. In the context of drug products, it is essential for stability studies, dissolution testing, and ensuring dose uniformity, particularly for low-dose formulations. Regulatory bodies such as the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA) have established clear guidelines on the validation of analytical procedures, with the determination of LOQ being a key parameter.[1][2][3][4]

The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[5][6] This guide will adhere to the principles outlined in the ICH Q2(R1) and the more recent Q2(R2) guidelines, which provide a comprehensive framework for analytical method validation.[3][4][7]

Understanding the Analyte: 4-amino-2-(ethylsulfamoyl)-N,N-dimethylbenzamide

  • Aromatic Amine: The 4-amino group imparts basicity and is a strong chromophore, suggesting good UV absorbance.

  • Sulfonamide Group: This functional group is common in many pharmaceutical compounds and can influence polarity and ionization. Aromatic sulfonamides typically exhibit characteristic UV absorption spectra.[8][9]

  • N,N-dimethylbenzamide Moiety: This part of the molecule contributes to its overall polarity and is amenable to analysis by various chromatographic techniques. Mass spectrometric analysis of N,N-dimethylbenzamides often shows characteristic fragmentation patterns.[1][10][11]

Based on this structure, a reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is a logical and robust choice for the quantitative analysis of this compound.

Methodologies for LOQ Determination: A Comparative Overview

The ICH guidelines describe several common approaches for determining the LOQ.[5][12] The choice of method depends on the nature of the analytical technique and whether it exhibits baseline noise.

MethodDescriptionApplicability
Visual Evaluation The LOQ is determined by the analysis of samples with known concentrations of the analyte and by establishing the minimum level at which the analyte can be quantified with acceptable accuracy and precision.Primarily for non-instrumental methods, but can be used for instrumental methods as well.
Signal-to-Noise Ratio This approach is typically used for analytical procedures that exhibit baseline noise. The LOQ is generally defined as the concentration that yields a signal-to-noise ratio of 10:1.[12]Chromatographic methods (e.g., HPLC, GC) and other instrumental techniques with a baseline.
Based on the Standard Deviation of the Response and the Slope of the Calibration Curve The LOQ is calculated from the standard deviation of the response (σ) and the slope (S) of the calibration curve using the formula: LOQ = 10 * (σ / S). The standard deviation of the response can be determined from the standard deviation of blank measurements or the standard deviation of the y-intercepts of regression lines.Applicable to a wide range of instrumental methods, particularly when baseline noise is not a significant factor.

For the purpose of this guide, we will focus on the calibration curve method , as it provides a statistically robust and widely accepted approach for determining the LOQ for HPLC methods.

Experimental Protocol: Determining the LOQ of 4-amino-2-(ethylsulfamoyl)-N,N-dimethylbenzamide by RP-HPLC-UV

This protocol outlines a comprehensive procedure for determining the LOQ.

Instrumentation and Chromatographic Conditions (Hypothetical)

A well-developed and optimized HPLC method is a prerequisite for a reliable LOQ determination. The following conditions are proposed based on the structural characteristics of the analyte:

ParameterConditionRationale
HPLC System Quaternary or Binary HPLC with a UV/Vis or Photodiode Array (PDA) DetectorStandard instrumentation for pharmaceutical analysis. A PDA detector allows for the determination of the optimal detection wavelength.
Column C18, 4.6 x 150 mm, 5 µmA C18 column is a versatile and robust choice for the separation of moderately polar compounds.
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in AcetonitrileA common mobile phase for the analysis of aromatic amines and sulfonamides, providing good peak shape and ionization for potential MS detection.
Gradient Elution 30% B to 90% B over 15 minutesA gradient elution is proposed to ensure adequate separation from any potential impurities and to elute the analyte with a good peak shape.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CTo ensure reproducible retention times.
Detection Wavelength ~260 nm (to be confirmed by PDA)Aromatic sulfonamides typically have a UV maximum in this region.[9] The exact wavelength should be determined by running a spectrum of the analyte.
Injection Volume 10 µLA typical injection volume for analytical HPLC.
Preparation of Solutions
  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of 4-amino-2-(ethylsulfamoyl)-N,N-dimethylbenzamide reference standard and dissolve it in a suitable diluent (e.g., a mixture of mobile phase A and B) in a 10 mL volumetric flask.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to create at least six calibration standards in the expected LOQ range. The concentrations should be low and clustered around the anticipated LOQ. For example, if the expected LOQ is 1 µg/mL, prepare standards at 0.1, 0.25, 0.5, 1.0, 2.5, and 5.0 µg/mL.

  • Blank Solution: Use the diluent as the blank.

Experimental Workflow for LOQ Determination

The following diagram illustrates the workflow for determining the LOQ using the calibration curve method.

LOQ_Determination_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing cluster_verification Verification Prep_Stock Prepare Stock Solution (1 mg/mL) Prep_Standards Prepare Calibration Standards (at least 6 levels near LOQ) Prep_Stock->Prep_Standards Inject_Standards Inject Calibration Standards (multiple replicates) Prep_Standards->Inject_Standards Prep_Blank Prepare Blank Solution Inject_Blank Inject Blank (multiple replicates) Prep_Blank->Inject_Blank Construct_Curve Construct Calibration Curve (Peak Area vs. Concentration) Inject_Blank->Construct_Curve Inject_Standards->Construct_Curve Calculate_Params Calculate Slope (S) and Standard Deviation of Intercept (σ) Construct_Curve->Calculate_Params Calculate_LOQ Calculate LOQ = 10 * (σ / S) Calculate_Params->Calculate_LOQ Prep_LOQ_Sample Prepare Sample at Calculated LOQ Calculate_LOQ->Prep_LOQ_Sample Analyze_LOQ_Sample Analyze LOQ Sample (e.g., n=6) Prep_LOQ_Sample->Analyze_LOQ_Sample Assess_Accuracy_Precision Assess Accuracy and Precision Analyze_LOQ_Sample->Assess_Accuracy_Precision

Caption: Workflow for LOQ Determination using the Calibration Curve Method.

Data Analysis and Calculation
  • Construct the Calibration Curve: Plot the mean peak area of the analyte against the corresponding concentration for each calibration standard.

  • Perform Linear Regression: Fit a linear regression line to the data points. The equation of the line will be in the form y = mx + c, where 'm' is the slope (S).

  • Determine the Standard Deviation of the Response (σ): This can be determined in one of two ways as per ICH guidelines:

    • Based on the Standard Deviation of the Blank: Inject the blank solution multiple times (e.g., n=10) and calculate the standard deviation of the peak areas (if any) at the retention time of the analyte.

    • Based on the Standard Deviation of the y-Intercept of the Regression Line: This value is often provided by the chromatography data system's regression analysis software.

  • Calculate the LOQ: Use the following formula:

    LOQ = 10 * (σ / S)

    Where:

    • σ = Standard deviation of the response

    • S = Slope of the calibration curve

Verification of the LOQ

The calculated LOQ must be experimentally verified.

  • Prepare a new standard solution at the calculated LOQ concentration.

  • Inject this solution multiple times (e.g., n=6).

  • Calculate the accuracy (recovery) and precision (relative standard deviation, %RSD) for these replicate injections.

  • The results should meet pre-defined acceptance criteria (e.g., precision of %RSD ≤ 10% and accuracy within 80-120%).

Comparison of Analytical Methods: HPLC-UV vs. LC-MS/MS

While RP-HPLC-UV is a robust and widely accessible technique, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers significant advantages in terms of sensitivity and selectivity.

FeatureRP-HPLC-UVLC-MS/MS
Principle Separation based on polarity, detection based on UV absorbance.Separation based on polarity, detection based on mass-to-charge ratio of the analyte and its fragments.
Sensitivity Generally in the µg/mL to high ng/mL range.High sensitivity, often in the low ng/mL to pg/mL range.
Selectivity Good, but can be susceptible to interference from co-eluting compounds with similar UV spectra.Excellent selectivity, as detection is based on specific mass transitions, minimizing matrix effects.
LOQ Typically higher than LC-MS/MS.Can achieve significantly lower LOQs.
Complexity & Cost Relatively simple and lower cost.More complex and higher initial and operational costs.
Applicability Suitable for routine quality control and analysis of relatively high-concentration samples.Ideal for trace-level analysis, bioanalytical studies, and complex matrices.

The following diagram illustrates the decision-making process for choosing between HPLC-UV and LC-MS/MS for LOQ determination.

Method_Selection Start Start: Need to Determine LOQ Question1 Is ultra-high sensitivity required? (e.g., for trace impurity analysis) Start->Question1 LC_MSMS Select LC-MS/MS Question1->LC_MSMS Yes Question2 Is the sample matrix complex? Question1->Question2 No HPLC_UV Select HPLC-UV Question2->LC_MSMS Yes Question3 Are co-eluting interferences likely? Question2->Question3 No Question3->HPLC_UV No Question3->LC_MSMS Yes

Caption: Decision tree for selecting an analytical method for LOQ determination.

Conclusion

The determination of the Limit of Quantitation is a critical aspect of analytical method validation that underpins the quality and reliability of pharmaceutical data. By following a systematic and scientifically sound approach, as outlined in this guide and in accordance with regulatory expectations, researchers can confidently establish the LOQ for 4-amino-2-(ethylsulfamoyl)-N,N-dimethylbenzamide and other similar pharmaceutical compounds. The choice of analytical methodology, whether a robust HPLC-UV method or a highly sensitive LC-MS/MS approach, should be guided by the specific requirements of the analysis and a thorough understanding of the analyte.

References

  • European Medicines Agency. (2022). ICH M10 on bioanalytical method validation. Retrieved from [Link]

  • Journal of the Chemical Society C. (n.d.). Sulphonohydrazides and related compounds. Part IX. The ultraviolet spectra of some related aromatic sulphonamides, sulphonohydrazides, acetone sulphonohydrazones, and sulphonyl azides. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). FDA Guidance on Analytical Method Validation. Retrieved from [Link]

  • ACS Publications. (n.d.). Characterization of the Ultraviolet Absorption Spectra of Some Substituted Benzene-sulfonamides. Retrieved from [Link]

  • J-Stage. (n.d.). Mass Spectra of ortho-Substituted N, N-Dimethylbenzamides. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • PubMed. (2024). Gas chromatography mass spectrometer determination of dimethylamine impurity in N,N-dimethylformamide solvent by derivatization of N,N-dimethylbenzamide with benzoyl chloride agent. Retrieved from [Link]

  • Chromatography Online. (2018). What is meant by the limit of detection and quantification (LOD / LOQ)? Retrieved from [Link]

  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]

  • ResearchGate. (2024). Comparison of Different Approaches for Calculating LOD and LOQ in an HPLC-Based Analysis Method. Retrieved from [Link]

  • BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. Retrieved from [Link]

  • Slideshare. (n.d.). Bioanalytical method validation emea. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]

  • Slideshare. (n.d.). Analysis of sulfonamides. Retrieved from [Link]

  • International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • CASSS. (2023). FDA/CDER Perspectives on analytical procedure development and validation. Retrieved from [Link]

  • Pharmaceutical Sciences. (2024). Comparison of Different Approaches for Calculating LOD and LOQ in an HPLC-Based Analysis Method. Retrieved from [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]

  • European Medicines Agency. (2006). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • Thomas A. Little Consulting. (2015). Method Validation Essentials, Limit of Blank, Limit of Detection and Limit of Quantitation. Retrieved from [Link]

  • ResearchGate. (2015). Methods for the determination of limit of detection and limit of quantitation of the analytical methods. Retrieved from [Link]

  • Journal of the AOAC. (2020). REVIEW OF ANALYTICAL METHODS FOR SULFONAMIDES. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2017). Spectrophotometric Method for the Determination of Sulfa Drug in Pharmaceuticals Based on Charge Transfer Reaction. Retrieved from [Link]

  • American Laboratory. (n.d.). LOD, LOQ, MDL, and PQL: The Driving Force of the Next Generation of Regulations. Retrieved from [Link]

  • LabRulez. (n.d.). Analysis of Sulfonamide Drugs in Water Using Agilent Bond Elut HLB Cartridges and LC/MS/MS. Retrieved from [Link]

  • Trends in Sciences. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Retrieved from [Link]

  • Agilent. (n.d.). Analysis of Sulfonamide Drugs in Water Using Agilent Bond Elut HLB Cartridges and LC/MS/MS. Retrieved from [Link]

  • CompTox Chemicals Dashboard. (n.d.). 4-Amino-2-[(4,6-dimethoxypyrimidin-2-yl)carbamoylsulfamoyl]-N,N-dimethylbenzamide. Retrieved from [Link]

  • University of Baghdad Digital Repository. (n.d.). New Analytical Methods for Drugs Analysis A Comparative Study. Retrieved from [Link]

  • NUCLEUS. (n.d.). Screening, Quantitation and Confirmation of Sulfonamides by Liquid Chromatography - Tandem Mass Spectrometry. Retrieved from [Link]

  • Separation Science. (2025). Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve. Retrieved from [Link]

  • Molnar Institute. (2013). ANALYSIS OF SULFONAMIDE RESIDUES IN REAL HONEY SAMPLES USING LIQUID CHROMATOGRAPHY WITH FLUORESCENCE AND TANDEM MASS SPECTROMETRY. Retrieved from [Link]

  • Agilent. (n.d.). Determination of Sulfonamide Antibiotics in Bovine Liver Using Agilent Bond Elut QuEChERS EN Kits by LC/MS. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). Guidance For Industry #208 (VICH GL49R). Retrieved from [Link]

  • Thomas A. Little Consulting. (2020). Method Validation Essentials, Limit of Blank, Limit of Detection, and Limit of Quantitation. Retrieved from [Link]

  • EFLM. (n.d.). Limit of detection, limit of quantification and limit of blank. Retrieved from [Link]

  • ResearchGate. (n.d.). Accuracy results of four impurities at LOQ level. Retrieved from [Link]

  • PubChem. (n.d.). 4-amino-N-(2-(dimethylamino)ethyl)benzamide. Retrieved from [Link]

  • PubChem. (n.d.). 4-amino-2-butan-2-ylsulfanyl-N,N-dimethylbenzamide. Retrieved from [Link]

  • PubMed Central. (n.d.). -HPLC determination of acidic d-amino acids and their N-methyl derivatives in biological tissues. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Handling

A Senior Application Scientist's Guide to Handling 4-amino-2-(ethylsulfamoyl)-N,N-dimethylbenzamide

Anticipated Hazard Profile: A Structural Analysis The molecule 4-amino-2-(ethylsulfamoyl)-N,N-dimethylbenzamide possesses several functional groups that inform its potential hazards. By examining related structures, we c...

Author: BenchChem Technical Support Team. Date: February 2026

Anticipated Hazard Profile: A Structural Analysis

The molecule 4-amino-2-(ethylsulfamoyl)-N,N-dimethylbenzamide possesses several functional groups that inform its potential hazards. By examining related structures, we can anticipate the following primary risks:

  • Oral Toxicity: Benzamide derivatives are frequently classified as harmful if swallowed.[1][2]

  • Skin and Eye Irritation: Aromatic amides and sulfonamides can act as irritants upon direct contact. Based on analogues, this compound should be assumed to cause skin irritation and serious eye irritation.[1][2][3][4]

  • Respiratory Tract Irritation: As a solid, fine dust or powder of the compound may cause respiratory irritation if inhaled.[1][3][5]

The core principle of our safety protocol is risk mitigation through containment . The primary objective is to use a combination of engineering controls and meticulous laboratory practice to prevent any direct contact with the substance. Personal Protective Equipment (PPE) serves as the critical final barrier against exposure.

Operational Safety Plan: From Weighing to Waste

A multi-layered safety approach is essential for handling this compound. This involves the synergistic use of engineering controls, administrative procedures, and the correct selection and use of PPE.

Engineering Controls: Your First Line of Defense

Engineering controls are designed to isolate the hazard from the operator. Their proper use is non-negotiable.

  • Ventilation: All manipulations involving the solid compound or its solutions must be performed within a certified chemical fume hood.[6] The fume hood not only prevents the inhalation of dust or vapors but also provides a physical barrier against splashes.[6]

  • Weighing Operations: To prevent the aerosolization of fine powder, weighing must be conducted in a ventilated balance enclosure or within the certified chemical fume hood.[6]

Personal Protective Equipment (PPE): A Comprehensive Barrier

The selection of appropriate PPE is critical to prevent dermal, ocular, and respiratory exposure. The following table outlines the minimum required PPE for various laboratory operations.

Operation Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing/Handling Solid Chemical Splash GogglesChemical-Resistant Gloves (e.g., Nitrile)Fully-buttoned Laboratory CoatNot required if performed in a ventilated enclosure/fume hood.
Preparing Solutions Chemical Splash Goggles & Face ShieldChemical-Resistant Gloves (e.g., Nitrile)Fully-buttoned Laboratory CoatNot required if performed in a fume hood.
Running Reactions/Work-up Chemical Splash Goggles & Face ShieldChemical-Resistant Gloves (e.g., Nitrile)Fully-buttoned Laboratory CoatNot required if performed in a fume hood.
Spill Cleanup Chemical Splash Goggles & Face ShieldHeavy-duty Chemical-Resistant GlovesChemical-Resistant Apron over Lab CoatNIOSH-approved respirator with P100 (particulate) and organic vapor cartridges.

Causality Behind PPE Choices:

  • Eye/Face Protection: Chemical splash goggles are mandatory to protect against accidental splashes. A face shield is added during solution preparation and reaction work-ups because the risk of a larger volume splash is significantly higher.

  • Hand Protection: Nitrile gloves offer good resistance to a wide range of chemicals. It is crucial to inspect gloves for any defects before use and to employ proper removal techniques to avoid contaminating your skin.[5] For prolonged tasks, consider double-gloving.

  • Body Protection: A lab coat, kept clean and fully buttoned, provides a removable barrier to protect your skin and personal clothing from minor spills and contamination.

Procedural Discipline: Safe Donning and Doffing of PPE

The order in which you put on and take off your PPE is as important as the equipment itself. Incorrect doffing can lead to self-contamination.

Step-by-Step PPE Workflow
  • Donning (Putting On):

    • Put on your laboratory coat and fasten all buttons.

    • Put on chemical splash goggles.

    • Put on your face shield (if required).

    • Wash and dry hands thoroughly.

    • Put on gloves, ensuring the cuffs are pulled over the sleeves of your lab coat.

  • Doffing (Taking Off):

    • Remove gloves using a "glove-in-glove" technique to avoid touching the outer contaminated surface.

    • Remove your face shield by handling the head strap.

    • Remove your lab coat, folding it inward to contain any potential contamination.

    • Remove your goggles.

    • Wash hands thoroughly with soap and water.

PPE_Workflow cluster_donning Donning PPE cluster_doffing Doffing PPE Don1 1. Lab Coat Don2 2. Goggles Don1->Don2 Don3 3. Face Shield Don2->Don3 Don4 4. Gloves Don3->Don4 Work Perform Laboratory Work Don4->Work Doff1 1. Gloves Doff2 2. Face Shield Doff1->Doff2 Doff3 3. Lab Coat Doff2->Doff3 Doff4 4. Goggles Doff3->Doff4 Doff5 5. Wash Hands Doff4->Doff5 End End Doff5->End Start Start Start->Don1 Work->Doff1

Caption: Logical workflow for donning and doffing Personal Protective Equipment.

Disposal Plan: Managing Contaminated Waste

Proper disposal is a critical final step in the safe handling workflow to prevent environmental contamination and secondary exposure.

  • Waste Classification: All materials that come into contact with 4-amino-2-(ethylsulfamoyl)-N,N-dimethylbenzamide, including gloves, weighing papers, pipette tips, and contaminated absorbent materials, must be treated as hazardous chemical waste.[6]

  • Waste Segregation: Do not dispose of this chemical or its contaminated waste in standard trash or down the drain.[5] Collect all waste in a designated container for halogen-free nitrogenous and/or sulfurous organic waste, in accordance with your institution's hazardous waste disposal guidelines.

  • Containerization and Labeling: All chemical waste must be collected in a sturdy, leak-proof container with a tight-fitting lid.[7] The container must be clearly labeled with a "Hazardous Waste" label, listing the full chemical name and approximate quantities. Store the sealed waste container in a designated satellite accumulation area until it is collected by environmental health and safety personnel.[7]

By adhering to these rigorous safety protocols, researchers can confidently handle 4-amino-2-(ethylsulfamoyl)-N,N-dimethylbenzamide, ensuring both personal safety and the integrity of their research environment.

References

  • SAFETY DATA SHEET - N,N-Dimethylbenzamide. Chem Service. [Link]

  • Sulfonated polystyrene nanospheres from waste sources for the extraction of sulfonamide antibiotics from complex matrices. PMC. [Link]

  • MSDS of 4-(2-aMino-ethyl)-N,n-dimethyl-benzamide. Capot Chemical. [Link]

  • Efficient removal of sulfonamides in complex aqueous environments by an N, P-co-doped graphitic biochar: the crucial role of P2O5. Green Chemistry (RSC Publishing). [Link]

  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. United Nations Office on Drugs and Crime. [Link]

  • Hazardous Waste Disposal Guide. Northwestern University Research Safety. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-amino-2-(ethylsulfamoyl)-N,N-dimethylbenzamide
Reactant of Route 2
Reactant of Route 2
4-amino-2-(ethylsulfamoyl)-N,N-dimethylbenzamide
© Copyright 2026 BenchChem. All Rights Reserved.